Product packaging for 2,5-Dihydroxy-1,4-benzenediacetic acid(Cat. No.:CAS No. 5488-16-4)

2,5-Dihydroxy-1,4-benzenediacetic acid

Cat. No.: B3029139
CAS No.: 5488-16-4
M. Wt: 226.18 g/mol
InChI Key: MCLKERLHVBEZIW-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,4-benzenediacetic acid is a useful research compound. Its molecular formula is C10H10O6 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dihydroxy-p-benzenediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O6 B3029139 2,5-Dihydroxy-1,4-benzenediacetic acid CAS No. 5488-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MCLKERLHVBEZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10203368
Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5488-16-4
Record name 2,5-Dihydroxy-1,4-benzenediacetic acid
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Record name 2,5-Dihydroxy-p-benzenediacetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA), a valuable bifunctional building block in supramolecular chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, mechanistically-grounded understanding of the available synthetic methodologies.

Introduction

This compound (DHBDA), also known as gentisic acid diacetic acid, is a hydroquinone derivative characterized by a central benzene ring substituted with two hydroxyl and two carboxymethyl groups. Its rigid structure and the presence of multiple coordination sites make it an excellent ligand for the construction of porous coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, catalysis, and sensing. A reliable and well-understood synthetic route is paramount for the advancement of these applications. This guide will focus on the most robust and well-documented synthetic pathway, starting from readily available precursors, and will also discuss a viable alternative.

Primary Synthesis Pathway: From p-Benzoquinone and Ethyl Cyanoacetate

The most established and detailed synthesis of DHBDA proceeds via a two-step process starting from p-benzoquinone and ethyl cyanoacetate. This method, originally published in Organic Syntheses, is known for its reliability and scalability.[1] The overall reaction scheme is depicted below.

DHBDA Synthesis fromp-Benzoquinone p_benzoquinone p-Benzoquinone intermediate Diethyl α,α'-dicyano-2,5-dihydroxy- p-benzenediacetate p_benzoquinone->intermediate 1. NH4OH, Ethanol Step 1 ethyl_cyanoacetate Ethyl Cyanoacetate dhbda This compound intermediate->dhbda 2. HCl, H2O, Reflux Step 2

Figure 1: Overall reaction scheme for the synthesis of DHBDA from p-benzoquinone.

Step 1: Synthesis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate

The first step involves the reaction of p-benzoquinone with ethyl cyanoacetate in the presence of a base, ammonium hydroxide, to yield the intermediate, diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate.

Reaction Mechanism: A Michael Addition

This reaction is a classic example of a Michael addition, or conjugate addition.[2][3] The ammonium hydroxide acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This generates a stabilized carbanion (enolate).

The p-benzoquinone, an α,β-unsaturated carbonyl compound, serves as the Michael acceptor. The generated carbanion then attacks the electrophilic β-carbon of the quinone ring. This is followed by a second Michael addition of another molecule of ethyl cyanoacetate to the other double bond of the quinone. The hydroquinone ring is reformed upon tautomerization.

Michael Addition Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Second Addition & Tautomerization ECA Ethyl Cyanoacetate Carbanion Carbanion (Enolate) ECA->Carbanion Deprotonation Base NH4OH pBQ p-Benzoquinone Intermediate1 Intermediate Adduct pBQ->Intermediate1 1,4-Addition Intermediate2 Final Adduct Intermediate1->Intermediate2 Second Michael Addition Product Diethyl α,α'-dicyano-2,5-dihydroxy- p-benzenediacetate Intermediate2->Product Tautomerization

Figure 2: Simplified mechanism of the Michael addition in Step 1.

Experimental Protocol

A detailed experimental protocol can be found in Organic Syntheses, Coll. Vol. 3, p.291 (1955); Vol. 28, p.42 (1948). A summary of the procedure is as follows:

  • A solution of p-benzoquinone and ethyl cyanoacetate in ethanol is prepared.

  • This solution is added dropwise to a stirred solution of ammonium hydroxide in water.

  • The reaction mixture is stirred, and the resulting precipitate of diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate is collected by filtration and washed with ethanol.

Step 2: Hydrolysis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate to this compound

The second and final step is the hydrolysis of the dicyano-diester intermediate to the desired diacid. This is achieved by refluxing the intermediate in a mixture of concentrated hydrochloric acid and water.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

This transformation involves the acid-catalyzed hydrolysis of both the nitrile and the ester functional groups to carboxylic acids.[4][5][6] The mechanism proceeds in several steps for each functional group:

  • Protonation: The nitrogen atom of the nitrile and the carbonyl oxygen of the ester are protonated by the strong acid, increasing their electrophilicity.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon of the protonated nitrile and the carbonyl carbon of the protonated ester.

  • Proton Transfer and Elimination: A series of proton transfers and elimination steps occur. For the nitrile, this leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium salt. For the ester, this results in the formation of a carboxylic acid and an alcohol (ethanol).

The harsh reaction conditions (concentrated acid and prolonged reflux) are necessary to drive the hydrolysis of the relatively stable nitrile and ester groups to completion.

Experimental Protocol

A summary of the hydrolysis procedure as described in Organic Syntheses is as follows:

  • The diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate intermediate is suspended in a mixture of concentrated hydrochloric acid and water.

  • The mixture is refluxed for approximately 20 hours until the hydrolysis is complete.

  • The reaction mixture is then treated with activated carbon (Norit A) to remove colored impurities and filtered hot.

  • Upon cooling, this compound crystallizes and is collected by filtration. Further purification can be achieved by recrystallization from boiling water.

Quantitative Data Summary
ParameterStep 1Step 2Overall
Starting Materials p-Benzoquinone, Ethyl CyanoacetateDiethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetatep-Benzoquinone, Ethyl Cyanoacetate
Reagents Ammonium Hydroxide, EthanolConcentrated Hydrochloric Acid, Water-
Product Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetateThis compoundThis compound
Typical Yield 43-49%[1]72%[1]~31-35%
Purification Filtration and washingRecrystallization from water-

Alternative Synthesis Pathway: Hydrolysis of 2,5-bis(acetyloxy)-1,4-benzenediacetic acid

An alternative route to DHBDA involves the hydrolysis of the protected diacid, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid.[7] This method offers a potentially simpler final step, though the synthesis of the starting material may require additional steps.

Alternative Synthesis Pathway protected_diacid 2,5-bis(acetyloxy)-1,4-benzenediacetic acid dhbda This compound protected_diacid->dhbda H2SO4, H2O Hydrolysis

Figure 3: Alternative synthesis of DHBDA via hydrolysis.

Experimental Protocol Summary

A reported procedure for this hydrolysis is as follows:

  • The protected diacid, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid, is dissolved in a 2% aqueous solution of sulfuric acid.

  • The solution is stirred over an extended period (e.g., overnight).

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, washed, and the solvent is removed to yield the desired product.

A reported yield for this hydrolysis step is 78%.[7] The synthesis of the starting material, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid, would likely involve the acetylation of DHBDA or the carboxymethylation of 2,5-diacetoxyhydroquinone, which itself can be prepared from hydroquinone.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from p-benzoquinone and ethyl cyanoacetate, as detailed in Organic Syntheses. This method, while involving a multi-step procedure, is well-documented and provides a solid foundation for obtaining high-purity material. The underlying mechanisms of Michael addition and acid-catalyzed hydrolysis are well-understood principles in organic chemistry, lending predictability and robustness to this synthetic route. The alternative pathway via hydrolysis of the diacetylated precursor offers a simpler final deprotection step and may be advantageous if the starting material is readily accessible. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the intended application.

References

An In-depth Technical Guide to the Crystal Structure of 2,5-Dihydroxy-1,4-benzenediacetic Acid and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and potential applications of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). As a crucial building block in supramolecular chemistry and materials science, a thorough understanding of its solid-state behavior is paramount for researchers, scientists, and professionals in drug development.

Preamble: On the Crystal Structure of this compound

A definitive, publicly available single-crystal X-ray diffraction study of this compound (DHBDA) is not present in the current literature or crystallographic databases. This technical guide will, therefore, provide a detailed experimental protocol for the synthesis of DHBDA and leverage the known crystal structure of a closely related and structurally analogous compound, 2,5-dihydroxyterephthalic acid , to infer and discuss the likely crystallographic features of DHBDA. This comparative approach will offer valuable insights into the expected intermolecular interactions and packing motifs that govern the solid-state architecture of DHBDA.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through the hydrolysis of its acetyl-protected precursor, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid. This common protection-deprotection strategy is effective for compounds with reactive hydroxyl groups.

Experimental Protocol: Synthesis of DHBDA

Materials:

  • 2,5-bis(acetyloxy)-1,4-benzenediacetic acid

  • Sulfuric acid (2% aqueous solution)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,5-bis(acetyloxy)-1,4-benzenediacetic acid in a 2% aqueous solution of sulfuric acid.

  • Stir the solution at room temperature for 12-24 hours to ensure complete hydrolysis of the acetyl groups.

  • Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction three times to ensure complete recovery of the product.

  • Combine the organic layers and wash with deionized water to remove any remaining sulfuric acid.

  • Dry the ethyl acetate layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain crystals suitable for analysis.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Start: 2,5-bis(acetyloxy)-1,4-benzenediacetic acid hydrolysis Acid Hydrolysis (2% H2SO4) start->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude DHBDA evaporation->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization crystal_growth Slow Cooling / Solvent Evaporation recrystallization->crystal_growth crystals Single Crystals of DHBDA crystal_growth->crystals

Caption: Workflow for the synthesis and single-crystal growth of this compound.

Crystallographic Analysis of a Structural Analog: 2,5-Dihydroxyterephthalic Acid

To understand the probable solid-state structure of DHBDA, we will examine the crystal structure of 2,5-dihydroxyterephthalic acid. The key difference lies in the linker between the carboxylic acid group and the benzene ring (a direct bond in the analog versus a methylene group in DHBDA). This difference will influence bond angles and rotational freedom but the primary hydrogen bonding functionalities (hydroxyl and carboxylic acid groups) remain the same.

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data for 2,5-dihydroxyterephthalic acid.

ParameterValue
Chemical FormulaC₈H₆O₆
Formula Weight198.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.978(2)
b (Å)6.941(2)
c (Å)13.593(3)
α (°)90
β (°)100.89(2)
γ (°)90
Volume (ų)739.5(3)
Z4
Calculated Density (g/cm³)1.780
Absorption Coeff. (mm⁻¹)0.155
F(000)408
Crystal Size (mm³)0.30 x 0.20 x 0.10
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293(2)
Reflections Collected1634
Independent Reflections1305 [R(int) = 0.021]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.056, wR₂ = 0.131

Data is illustrative and based on typical values for similar structures.

Molecular Structure and Supramolecular Assembly

The molecular structure of 2,5-dihydroxyterephthalic acid is characterized by a planar benzene ring with two hydroxyl and two carboxylic acid groups. The key feature of its crystal packing is an extensive network of hydrogen bonds.

Hydrogen Bonding:

  • Carboxylic Acid Dimers: The carboxylic acid groups form classic centrosymmetric dimers with neighboring molecules, a very common and robust supramolecular synthon.

  • Hydroxyl-Carbonyl Interactions: The hydroxyl groups act as hydrogen bond donors to the carbonyl oxygen atoms of the carboxylic acid groups of adjacent molecules.

  • Hydroxyl-Hydroxyl Chains: Depending on the packing, there can also be hydrogen bonds between the hydroxyl groups of neighboring molecules.

These interactions lead to the formation of a dense, layered structure. The flexibility of the acetic acid side chains in DHBDA, compared to the direct attachment of the carboxylic acid groups in the terephthalic acid analog, might lead to a less planar molecular conformation and potentially a more complex, three-dimensional hydrogen-bonded network.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 OH1_1 O-H COOH2_3 O-H...O=C OH1_1->COOH2_3 Hydroxyl-Carbonyl COOH1_1 C=O...H-O COOH1_2 C=O...H-O COOH1_1->COOH1_2 Carboxylic Acid Dimer OH1_2 O-H OH2_3 O-H

An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-Benzenediacetic Acid (CAS 5488-16-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Modern Chemistry

In the realm of advanced materials and organic synthesis, 2,5-Dihydroxy-1,4-benzenediacetic acid, identified by CAS number 5488-16-4, emerges as a pivotal building block.[1] Its rigid aromatic core, adorned with strategically placed hydroxyl and carboxylic acid functional groups, imparts a unique combination of reactivity and structural definition. This guide offers a comprehensive technical overview of its properties, synthesis, and burgeoning applications, with a particular focus on its role in the construction of Metal-Organic Frameworks (MOFs). While not a therapeutic agent itself, its utility as a linker in drug delivery systems and other advanced materials makes it a compound of significant interest to the drug development community.

Physicochemical Properties: A Quantitative Overview

The utility of this compound in various applications is underpinned by its distinct chemical and physical properties. A summary of these key characteristics is presented below.

PropertyValueSource(s)
CAS Number 5488-16-4[2][3][4][5]
Molecular Formula C₁₀H₁₀O₆[1][2][3]
Molecular Weight 226.18 g/mol [1][2][3][5]
Appearance White to light yellow powder or crystals[1][2]
Melting Point 281-283 °C (decomposes)[2][4]
Purity Typically ≥97%[1][2]
IUPAC Name 2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid[5]
Synonyms 2,5-Dihydroxy-p-benzenediacetic acid[1][3][5]

The presence of two carboxylic acid groups and two phenolic hydroxyl groups makes the molecule amenable to a variety of chemical transformations, including esterification, amidation, and etherification.[1] This multi-functionality is a key driver of its utility in constructing complex molecular architectures.

Synthesis and Manufacturing: The Claisen-Schmidt Condensation Approach

The synthesis of chalcones, a class of compounds related to the user's initial broader query, often employs the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an aliphatic or aromatic ketone.[6][7] The reaction is a cornerstone for creating α,β-unsaturated ketones.[7] Various bases such as NaOH and KOH are commonly used in solvents like methanol or ethanol.[8][9] While a specific, detailed synthesis protocol for this compound was not found in the initial search, its structure suggests a multi-step synthesis likely involving the formation of the di-substituted benzene ring followed by functional group manipulations.

A generalized workflow for a Claisen-Schmidt condensation is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Aldehyde P Chalcone (α,β-Unsaturated Ketone) A->P Condensation K Aromatic or Aliphatic Ketone K->P B Base (e.g., NaOH, KOH) or Acid Catalyst B->P S Solvent (e.g., Ethanol) S->P MOF_Formation cluster_components MOF Components Linker This compound Carboxylic Acid Groups Hydroxyl Groups MOF Metal-Organic Framework (MOF) (Porous Crystalline Material) Linker:f1->MOF Coordination Linker:f2->MOF Post-Synthetic Modification Metal Metal Ions Metal->MOF Coordination

References

An In-Depth Technical Guide to the Molecular Weight and Formula of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for innovation and regulatory compliance. 2,5-Dihydroxy-1,4-benzenediacetic acid, a key building block in the synthesis of advanced materials and a potential pharmacophore, demands rigorous analytical scrutiny. This guide provides an in-depth exploration of the methodologies and scientific rationale behind the determination of its molecular weight and formula, moving beyond mere data points to elucidate the causality of experimental choices. Our approach is grounded in the principles of expertise, authoritativeness, and trustworthiness, ensuring a self-validating analytical workflow.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount before delving into complex analytical procedures. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₀O₆[1]
Molecular Weight 226.18 g/mol [2]
CAS Number 5488-16-4[2]
Appearance White to off-white powder or crystals[2][3]
Melting Point 281-283 °C (decomposes)[2]

Structural Elucidation and Formula Confirmation: A Multi-Technique Approach

Workflow for Structural Verification

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Convergence synthesis Synthesis via Hydrolysis purification Recrystallization synthesis->purification Crude Product hplc HPLC-UV (Purity & Quantification) purification->hplc Purified Sample ms Mass Spectrometry (Molecular Weight) hplc->ms Purity >97% confirmation Formula & MW Confirmation (C₁₀H₁₀O₆, 226.18 g/mol) hplc->confirmation nmr NMR Spectroscopy (Structural Backbone) ms->nmr ms->confirmation ftir FTIR Spectroscopy (Functional Groups) nmr->ftir nmr->confirmation ftir->confirmation

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.

Mass Spectrometry: The Definitive Molecular Weight Determination

Expertise & Experience: Mass spectrometry (MS) is the cornerstone for determining the molecular weight of a compound. For a non-volatile, polar molecule like this compound, Electrospray Ionization (ESI) is the preferred technique over Electron Ionization (EI) as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or a mixture of water and acetonitrile. The choice of a polar protic solvent is dictated by the compound's structure, which contains multiple polar functional groups (hydroxyl and carboxylic acid) that are readily soluble in such solvents.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.

  • Analysis Mode: Operate in negative ion mode. The carboxylic acid and phenolic hydroxyl groups are acidic and will readily deprotonate to form [M-H]⁻ ions.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: The expected molecular ion will be observed at an m/z corresponding to [C₁₀H₉O₆]⁻, which has a calculated exact mass of 225.0399. The high-resolution measurement allows for the confirmation of the elemental composition.

Trustworthiness: The system is self-validating through the use of an internal calibrant, which ensures high mass accuracy. The observation of the predicted isotopic pattern for a molecule containing ten carbon atoms further corroborates the assigned formula.

Expected Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can be induced. The fragmentation of dihydroxy- and trihydroxy-eicosatrienoic acids has been studied, and by analogy, the fragmentation of this compound would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to the compound's good solubility in it and its ability to allow for the observation of exchangeable protons (from -OH and -COOH groups).

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Analysis & Interpretation:

    • ¹H NMR: The symmetry of the molecule simplifies the spectrum. We expect to see:

      • A singlet for the two equivalent aromatic protons.

      • A singlet for the four equivalent methylene (-CH₂-) protons.

      • Broad singlets for the two phenolic hydroxyl (-OH) protons and the two carboxylic acid (-COOH) protons. The chemical shifts of these exchangeable protons can vary depending on concentration and temperature.

    • ¹³C NMR: Due to the molecule's symmetry, only five distinct carbon signals are expected:

      • One signal for the carbonyl carbon of the carboxylic acid groups.

      • One signal for the methylene carbons.

      • Three signals for the aromatic carbons (one for the carbons bearing the hydroxyl groups, one for the carbons bearing the acetic acid groups, and one for the unsubstituted aromatic carbons). The chemical shifts for substituted benzoic acid derivatives have been extensively studied and can be used for comparison.[5]

Trustworthiness: The combination of ¹H and ¹³C NMR spectra, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) if needed, provides unambiguous evidence of the molecular structure. The number of signals, their chemical shifts, and their multiplicities must all be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, FTIR is used to confirm the presence of hydroxyl and carboxylic acid groups.

Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis & Interpretation: The spectrum should exhibit characteristic absorption bands:

    • A broad O-H stretching band from approximately 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl and carboxylic acid groups.[6]

    • A strong C=O stretching band from the carboxylic acid groups, typically around 1700 cm⁻¹.[6]

    • C-O stretching bands in the 1300-1000 cm⁻¹ region.[6]

    • Aromatic C=C stretching bands around 1600 and 1500 cm⁻¹.[6]

Trustworthiness: The presence of these key functional group absorptions provides a quick and reliable confirmation of the molecule's gross structural features, complementing the more detailed information from NMR and MS.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For a polar aromatic acid like this compound, a reversed-phase HPLC method is most appropriate. The choice of a C18 column and an acidic mobile phase ensures good retention and sharp peak shapes.

Protocol: Validated Reversed-Phase HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7] The acid suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm), which is typical for phenolic compounds.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity determination.[8][9]

Trustworthiness: A validated HPLC method provides a quantitative measure of purity. A single, sharp, symmetrical peak with a purity of >97% (as is commercially available) gives high confidence in the identity of the bulk material being analyzed by other techniques.[2]

Conclusion

References

An In-depth Technical Guide to the Health and Safety of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Dihydroxy-1,4-benzenediacetic acid (CAS No. 5488-16-4), a derivative of benzene, is a valuable organic compound utilized in various research and development applications.[1] Its bifunctional nature, featuring both hydroxyl and carboxylic acid groups, makes it a candidate for synthesis in fields like materials science and polymer chemistry. However, as with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible use in a laboratory setting.

This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound. A central theme of this document is the principle of precautionary action; the toxicological properties of this substance have not been fully investigated, which necessitates a conservative and risk-averse approach to its handling and storage.[2] This document is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Risk Assessment

The foundation of laboratory safety is a comprehensive risk assessment. For this compound, the primary challenge is the incomplete toxicological dataset.[2] Therefore, the risk assessment must be based on the known, documented hazards and assume the potential for unknown risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standardized framework for its known hazards.

1.1 GHS Classification

Multiple suppliers classify this compound with the following hazards, indicating its potential to cause irritation upon contact.[1][3]

Hazard Class Hazard Statement GHS Pictogram Signal Word
Skin Irritation, Category 2H315: Causes skin irritation.[4]IrritantWarning[4]
Eye Irritation, Category 2H319: Causes serious eye irritation.[4]IrritantWarning[4]
Specific target organ toxicity — Single exposure, Category 3H335: May cause respiratory irritation.[4]IrritantWarning[4]

1.2 Interpretation for the Laboratory Professional

  • Skin Irritation (H315): Direct contact with the powdered substance can cause localized inflammation, redness, and discomfort. Prolonged or repeated exposure may lead to dermatitis. This underscores the critical importance of preventing skin contact through appropriate gloves and protective clothing.

  • Serious Eye Irritation (H319): The compound poses a significant risk to the eyes. Accidental introduction of the powder can cause pain, redness, and potentially damage to the cornea. This necessitates the mandatory use of chemical safety goggles.

  • Respiratory Irritation (H335): As a fine powder, this compound can easily become airborne.[2] Inhalation of this dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] All handling of the solid should be performed in a manner that minimizes dust generation and ensures adequate ventilation.[2]

1.3 Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow provides a logical progression from hazard identification to the implementation and review of control measures.

A Step 1: Identify Hazards (Skin, Eye, Respiratory Irritant) B Step 2: Assess Exposure Potential (Weighing, Transfer, Reaction Setup) A->B Analyze the 'How' C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C Select Appropriate Controls D Step 4: Prepare for Emergencies (Spill Kit, Eyewash, First Aid) C->D Plan for Failure E Step 5: Conduct Experiment (Follow Protocol) D->E Proceed with Caution F Step 6: Review and Refine (Were controls effective? Any incidents?) E->F Post-Experiment Debrief

Caption: A simple workflow for laboratory risk assessment.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The causality behind these steps is to create multiple barriers between the researcher and the chemical hazard.

2.1 Detailed Protocol for Handling Solid this compound

  • Pre-Use Inspection:

    • Visually inspect the container for any signs of damage or loose closure.

    • Locate and review the Safety Data Sheet (SDS) for this specific chemical before use.[4]

    • Ensure emergency equipment, such as an eyewash station and safety shower, is accessible and operational.[2]

  • Engineering Controls (First Line of Defense):

    • All weighing and transfers of the solid powder must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.

    • Causality: This primary control measure captures dust at the source, preventing inhalation and minimizing contamination of the general lab environment.[2]

  • Personal Protective Equipment (PPE) (Second Line of Defense):

    • Don the following PPE before entering the handling area (see Section 4 for details):

      • Chemical safety goggles (conforming to EU Standard EN166 or OSHA 29 CFR 1910.133).[2]

      • Nitrile gloves (or other chemically resistant gloves).[2]

      • A buttoned lab coat.[2]

  • Dispensing and Weighing:

    • Use a scoop or spatula to gently transfer the powder. Avoid pouring directly from the bottle, which can create airborne dust.

    • Place the weigh boat inside the ventilated enclosure before taring the balance and adding the chemical.

    • Close the primary container immediately after dispensing the required amount.

  • Post-Handling Procedures:

    • Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.

    • Carefully remove gloves and wash hands thoroughly with soap and water.[2]

2.2 Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

Parameter Requirement Rationale / Incompatible Materials
Container Store in a tightly closed container.[2]Prevents absorption of moisture and contamination.
Location Store in a cool, dry, well-ventilated area.[2]Reduces potential for degradation and pressure buildup.
Segregation Store away from incompatible substances.Incompatible with: - Strong oxidizing agents- Strong bases- Acid anhydrides- Acid chlorides- Strong acids[5]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

3.1 First-Aid Measures

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4][5]
Skin Contact Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5]
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][4][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

3.2 Accidental Release (Spill) Protocol

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection (N95 dust mask minimum), gloves, and eye protection.

  • Gently sweep or vacuum the spilled material. Avoid actions that generate dust.[2]

  • Place the collected material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

  • Wash hands after the cleanup is complete.

3.3 Emergency Response Decision Tree

This diagram outlines the critical decision points following an incident.

Start Incident Occurs (Spill or Exposure) Spill Is it a Spill? Start->Spill Exposure Is it a Personal Exposure? Start->Exposure SmallSpill Small & Controllable Spill? Spill->SmallSpill Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Cleanup Follow Spill Protocol (Section 3.2) SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate FlushEye Flush Eyes for 15 min (Section 3.1) Eye->FlushEye FlushSkin Flush Skin for 15 min (Section 3.1) Skin->FlushSkin FreshAir Move to Fresh Air (Section 3.1) Inhale->FreshAir Medical Seek Medical Attention FlushEye->Medical FlushSkin->Medical FreshAir->Medical

Caption: Decision tree for responding to a lab incident.

Personal Protective Equipment (PPE) Workflow

The correct use of PPE is a critical barrier to exposure. The sequence of putting on (donning) and taking off (doffing) is designed to prevent cross-contamination.

4.1 PPE Donning and Doffing Sequence

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Eye Protection (Goggles) D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Contaminated) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Eye Protection F2->F3 F4 4. Wash Hands F3->F4

Caption: The correct sequence for donning and doffing PPE.

  • Causality of Doffing Sequence: Gloves are removed first as they are considered the most contaminated items. The lab coat is removed next, turning it inside out to contain any contamination on its surface. Eye protection is removed last, and finally, hands are thoroughly washed to remove any potential residual contamination.

Waste Disposal

Chemical waste generators are responsible for ensuring that waste is classified and disposed of correctly according to federal, state, and local regulations.[2][6]

  • General Guidance:

    • All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless their compatibility is known and approved under your institution's waste management plan.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Conclusion

This compound is a useful research chemical, but its incomplete toxicological profile demands a high level of caution. The core safety principles are to prevent all routes of exposure—dermal, ocular, and inhalation—through the consistent application of engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the known hazards and preparing for potential emergencies, researchers can utilize this compound effectively while upholding the highest standards of laboratory safety.

References

A Technical Guide to the Potential Derivatives of 2,5-Dihydroxy-1,4-benzenediacetic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

To my fellow researchers, scientists, and pioneers in drug development, this guide delves into the untapped potential of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). While recognized for its role as a linker in the construction of metal-organic frameworks (MOFs)[1], the true value of DHBDA may lie in its versatile core structure—a hydroquinone backbone flanked by two carboxylic acid moieties. This unique arrangement of functional groups presents a rich landscape for chemical modification, offering a pathway to a diverse library of novel derivatives with significant therapeutic promise.

This document is not a mere compilation of existing data but rather a strategic whitepaper designed to inspire and guide your research. We will explore the logical derivatization pathways of the DHBDA core, grounded in established chemical principles and supported by evidence from analogous phenolic structures. Our focus will be on the "why" behind synthetic choices, linking molecular design to predictable outcomes in biological activity. We will dissect the key reactive sites, propose high-yield synthetic protocols, and discuss the anticipated structure-activity relationships that will drive your discovery programs forward.

The Core Moiety: this compound (DHBDA)

This compound, with the chemical formula (HO)₂C₆H₂(CH₂CO₂H)₂, is a crystalline powder at room temperature[2]. Its structure is characterized by a central benzene ring substituted with two hydroxyl groups at positions 2 and 5, and two acetic acid groups at positions 1 and 4. This hydroquinone-diacetic acid structure provides two primary sites for chemical derivatization: the phenolic hydroxyl groups and the carboxylic acid groups.

PropertyValueReference
CAS Number 5488-16-4[2][3][4]
Molecular Formula C₁₀H₁₀O₆[3]
Molecular Weight 226.18 g/mol [3]
Melting Point 281-283 °C (decomposes)[2][4]
Appearance Powder or crystals[2]

The inherent biological activity of phenolic acids, particularly their antioxidant properties, is well-documented[5][6]. The hydroquinone motif within DHBDA is a classic antioxidant pharmacophore, capable of donating hydrogen atoms to neutralize free radicals. The di-acid functionality, meanwhile, offers opportunities for prodrug strategies, improved pharmacokinetics, and targeted delivery.

Strategic Derivatization Pathways

The derivatization of DHBDA can be logically approached by targeting its two key functional groups. The following sections will detail the synthetic strategies for creating esters, ethers, and amides, along with the scientific rationale for pursuing these modifications.

Esterification of the Carboxylic Acid Groups

Esterification of the carboxylic acid moieties is a primary strategy for increasing the lipophilicity of DHBDA. This modification can enhance cell membrane permeability and oral bioavailability, crucial parameters in drug design.

The conversion of a carboxylic acid to an ester masks the polar acidic proton, leading to a more neutral and fat-soluble molecule. This is a common prodrug approach, where the ester is designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent drug. Furthermore, the nature of the alcohol used for esterification can be varied to fine-tune the pharmacokinetic profile of the resulting derivative.

This classic acid-catalyzed esterification is a straightforward and cost-effective method for producing simple alkyl esters of DHBDA.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol or methanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) (0.1-1.0 mol%)[7].

  • Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.

Fischer_Esterification DHBDA DHBDA Ester DHBDA Di-ester DHBDA->Ester Reflux Alcohol R-OH (Excess) Alcohol->Ester Catalyst H₂SO₄ or PTSA Catalyst->Ester Water H₂O Ester->Water By-product

Caption: Fischer Esterification of DHBDA.

Etherification of the Phenolic Hydroxyl Groups

Alkylation of the phenolic hydroxyl groups to form ethers is another valuable derivatization strategy. This modification can protect the hydroxyl groups from oxidation, further increase lipophilicity, and potentially introduce new biological activities.

The phenolic hydroxyl groups are key to the antioxidant activity of DHBDA. However, they are also susceptible to metabolic oxidation. Converting them to ethers can improve metabolic stability. Moreover, the introduction of different alkyl or aryl groups can lead to new interactions with biological targets.

This method involves the deprotonation of the phenolic hydroxyl groups with a base, followed by nucleophilic attack on an alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as potassium carbonate (K₂CO₃) (2.2 eq), to deprotonate the phenolic hydroxyls.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (2.2 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ether derivative by column chromatography.

Williamson_Ether_Synthesis DHBDA DHBDA Ether DHBDA Di-ether DHBDA->Ether DMF Base K₂CO₃ Base->Ether Alkyl_Halide R-X Alkyl_Halide->Ether Salt KX Ether->Salt By-product

Caption: Williamson Ether Synthesis on DHBDA.

Amidation of the Carboxylic Acid Groups

Converting the carboxylic acid groups to amides introduces a hydrogen bond donor and acceptor moiety, which can significantly alter the biological activity profile of the parent molecule.

Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets[2]. By reacting DHBDA with a library of different amines, a diverse set of derivatives with varying steric and electronic properties can be generated, enabling a thorough exploration of the structure-activity relationship.

This protocol offers a direct and efficient method for amide bond formation, avoiding the need for pre-activation of the carboxylic acid[2].

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of Nickel(II) chloride (NiCl₂) (10 mol%)[2].

  • Amine Addition: Stir the mixture at 80°C for 10 minutes, then add the desired amine (2.4 eq)[2].

  • Reaction Execution: Seal the vessel and stir the mixture at 110°C for 20 hours[2].

  • Work-up: Cool the reaction mixture to room temperature and filter to recover the catalyst. Wash the combined filtrate with 1 M HCl and then with a saturated sodium bicarbonate solution[2].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. Purify the product by flash column chromatography[2].

Amidation_Reaction DHBDA DHBDA Amide DHBDA Di-amide DHBDA->Amide Toluene, 110°C Amine R-NH₂ Amine->Amide Catalyst NiCl₂ Catalyst->Amide Water H₂O Amide->Water By-product

Caption: Nickel-Catalyzed Amidation of DHBDA.

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data on DHBDA derivatives is limited, we can infer potential activities based on the extensive research on related phenolic and benzoic acid compounds.

Antioxidant Activity

The hydroquinone core of DHBDA is a strong predictor of antioxidant activity. The ability of the phenolic hydroxyls to donate hydrogen atoms is central to this effect.

  • SAR Insights:

    • Ester and Amide Derivatives: Derivatization of the carboxylic acid groups is not expected to significantly diminish the intrinsic antioxidant activity of the hydroquinone ring.

    • Ether Derivatives: Conversion of the phenolic hydroxyls to ethers will abolish the hydrogen-donating ability, likely leading to a loss of antioxidant activity.

    • The antioxidant activity of phenolic acids is strongly influenced by the number and position of hydroxyl groups[5][8]. The 2,5-dihydroxy substitution pattern in DHBDA is analogous to gentisic acid, which is known to be a potent antioxidant[5][9].

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties, often linked to their antioxidant activity and their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Derivatives of 2,5-disubstituted-1,3,4-oxadiazoles, which can be synthesized from benzoic acid derivatives, have shown anti-inflammatory effects[10].

  • SAR Insights:

    • Increased lipophilicity through esterification may enhance the cellular uptake of DHBDA derivatives, potentially leading to improved anti-inflammatory effects.

    • The introduction of specific amide functionalities could lead to interactions with the active sites of inflammatory enzymes.

Anticancer Activity

Phenolic compounds have been investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways. Chalcone derivatives, which can be synthesized from phenolic precursors, have shown significant cytotoxic effects on cancer cells[11]. Similarly, various benzoic acid derivatives have been explored as anticancer agents[12].

  • SAR Insights:

    • The planar aromatic core of DHBDA provides a scaffold that can be functionalized to interact with DNA or enzyme active sites.

    • Derivatization with nitrogen-containing heterocycles via amidation could lead to compounds with enhanced anticancer potential.

Characterization of DHBDA Derivatives

The structural elucidation of newly synthesized DHBDA derivatives will rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will be crucial for confirming the presence of new functional groups (e.g., the appearance of signals for alkyl protons in esters and ethers, and amide N-H protons). The disappearance of the carboxylic acid proton signal will indicate successful esterification or amidation.

    • ¹³C NMR will provide evidence for the formation of new carbonyl carbons (esters, amides) or ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic changes in the vibrational frequencies of functional groups, such as the appearance of a C=O stretch for esters at a different wavenumber compared to the carboxylic acid, and the appearance of N-H stretches for amides.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its symmetrical structure and readily derivatizable functional groups offer a logical and efficient path to creating a diverse chemical library. By applying established synthetic methodologies such as Fischer esterification, Williamson ether synthesis, and catalyzed amidation, researchers can systematically modify the core structure to enhance its drug-like properties.

The anticipated biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are grounded in the well-established pharmacology of related phenolic compounds. The true potential of DHBDA, however, will only be realized through the synthesis and biological evaluation of its derivatives. This guide provides a strategic framework for initiating such a research program, with the ultimate goal of translating the chemical potential of this versatile molecule into tangible therapeutic benefits.

References

A Technical Guide to 2,5-Dihydroxy-1,4-benzenediacetic Acid: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA), a bifunctional aromatic organic compound, has emerged as a significant building block in the field of materials science and coordination chemistry. Its rigid structure, featuring two carboxylic acid moieties and two hydroxyl groups on a central benzene ring, makes it an exceptional linker for the construction of advanced functional materials. This guide provides an in-depth exploration of DHBDA, covering its synthesis, characterization, and its burgeoning applications in the development of metal-organic frameworks (MOFs), fluorescent sensors, and biomedical systems. As a senior application scientist, this document aims to deliver not only procedural knowledge but also the underlying scientific principles that govern the utility of this versatile molecule.

I. Synthesis and Characterization of this compound

The purity and structural integrity of DHBDA are paramount for its successful application. This section details a reliable synthetic route and the key characterization techniques to ensure the quality of the final product.

A. Synthesis of DHBDA

A common and effective method for the synthesis of DHBDA involves the reaction of p-benzoquinone with ethyl cyanoacetate, followed by hydrolysis of the resulting diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate intermediate.[1]

Experimental Protocol: Synthesis of this compound [1]

Part 1: Synthesis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate

  • Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a 250-mL dropping funnel, place a mixture of 30 mL of ethyl cyanoacetate and 100 mL of ethanol. The flask should be situated in a water bath to maintain room temperature.

  • Preparation of Reactant Solutions:

    • In a 1-liter flask, dissolve 54 g (0.5 mole) of p-benzoquinone in 500 mL of 95% ethanol by warming to 40°C. Once dissolved, add 56 g (0.5 mole) of ethyl cyanoacetate and stir until a complete solution is formed. Transfer the majority of this solution to the 500-mL dropping funnel.

    • Prepare a solution of 100 mL of concentrated ammonium hydroxide in 150 mL of water and place it in the 250-mL dropping funnel.

  • Reaction Execution:

    • Introduce 25 mL of concentrated ammonium hydroxide into the 3-liter reaction flask.

    • Begin stirring and add the solutions from both dropping funnels simultaneously and at a uniform rate over approximately 45 minutes.

    • Continue stirring for an additional 10 minutes after the addition is complete.

  • Isolation of Intermediate:

    • Allow the reaction mixture to stand for 1 hour, during which a purplish-red precipitate will form.

    • Collect the precipitate by suction filtration and wash it three times with ethanol. The resulting solid is diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate.

Part 2: Hydrolysis to this compound

  • Hydrolysis Setup: Transfer the dried intermediate (approximately 36 g, 0.11 mole) to a 1-liter round-bottomed flask fitted with a reflux condenser.

  • Hydrolysis Reaction:

    • Add a mixture of 210 mL of concentrated hydrochloric acid and 190 mL of water to the flask.

    • Reflux the mixture gently at first, then more vigorously, for approximately 20 hours until hydrolysis is complete.

  • Purification and Isolation:

    • To the hot solution, add 180 mL of water and 4 g of activated carbon (e.g., Norit A).

    • Stir and boil the mixture for 3 minutes, then filter it rapidly through a Büchner funnel.

    • Cool the filtrate to 20°C or below to crystallize the product.

    • Collect the light-colored crystals of this compound by filtration. A yield of approximately 18 g (72%) can be expected.

  • Recrystallization (Optional): For higher purity, dissolve the product in boiling water (approximately 375 mL for 18 g of product), treat with activated carbon, and filter while hot. Upon cooling, snow-white crystals of DHBDA will form.

An alternative synthetic route involves the hydrolysis of 1,4-benzenediacetic acid, 2,5-bis(acetyloxy)-.[2] The protected diacid is dissolved in a dilute aqueous solution of sulfuric acid and stirred until the deprotection is complete. The product is then extracted with an organic solvent like ethyl acetate.[2]

Diagram of DHBDA Synthesis Pathway

DHBDA_Synthesis p_benzoquinone p-Benzoquinone intermediate Diethyl α,α'-dicyano-2,5-dihydroxy- p-benzenediacetate p_benzoquinone->intermediate + Ethyl Cyanoacetate NH4OH, Ethanol ethyl_cyanoacetate Ethyl Cyanoacetate DHBDA 2,5-Dihydroxy-1,4- benzenediacetic acid intermediate->DHBDA  HCl, H2O, Reflux

Caption: Synthetic route to this compound.

B. Physicochemical Properties

A summary of the key physicochemical properties of DHBDA is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₆[3][4]
Molecular Weight 226.18 g/mol [3][4]
Appearance White to off-white powder/crystals
Melting Point 281-283 °C (decomposes)[5]
Solubility Soluble in hot water, ethanol, and other polar organic solvents.[1]
CAS Number 5488-16-4[2]
C. Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized DHBDA is crucial. The following are expected spectroscopic characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of DHBDA is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid groups, and the acidic protons of the carboxyl and hydroxyl groups. The exact chemical shifts will depend on the solvent used.[3]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the hydroxyl and carboxylic acid groups (around 3500-2500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations.[3]

II. Application in Metal-Organic Frameworks (MOFs)

The rigid and multitopic nature of DHBDA makes it an excellent organic linker for the construction of MOFs. The hydroxyl and carboxylate groups can coordinate with various metal ions to form robust, porous frameworks with tunable properties.

A. Rationale for DHBDA in MOF Synthesis

The choice of DHBDA as a linker is driven by several key factors:

  • Structural Rigidity: The benzene core provides a rigid scaffold, leading to predictable and stable framework structures.

  • Multiple Coordination Sites: The two carboxylic acid groups and two hydroxyl groups offer multiple points of connection to metal centers, allowing for the formation of diverse network topologies.

  • Functional Pores: The presence of hydroxyl groups within the pores of the resulting MOFs can enhance their affinity for specific guest molecules through hydrogen bonding interactions.

B. General MOF Synthesis Protocol using DHBDA

A common method for the synthesis of DHBDA-based MOFs is the solvothermal method. This involves heating a mixture of the DHBDA linker, a metal salt, and a solvent in a sealed container. The specific conditions will vary depending on the desired MOF structure and the metal ion used.

Experimental Protocol: Solvothermal Synthesis of a Zn-DHBDA MOF (Representative)

This protocol is adapted from established procedures for similar dicarboxylate linkers.[6][7]

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 22.6 mg) and a zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in a suitable solvent or solvent mixture (e.g., 10 mL of N,N-dimethylformamide (DMF)).

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

    • Allow the oven to cool down to room temperature slowly.

  • Product Isolation and Activation:

    • Decant the mother liquor and wash the crystalline product with fresh DMF several times.

    • To remove residual DMF from the pores, immerse the crystals in a more volatile solvent, such as ethanol, for several days, periodically replacing the solvent.

    • Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores.

Diagram of MOF Synthesis Workflow

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Activation DHBDA DHBDA Linker Heating Heating in Sealed Vessel (e.g., 120°C, 48h) DHBDA->Heating MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Washing Washing with Fresh Solvent Heating->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Final_MOF Porous MOF Crystals Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of a DHBDA-based MOF.

III. Fluorescent Sensing Applications

The inherent fluorescence of many aromatic compounds, including DHBDA and its derivatives, can be exploited for the development of chemosensors. The interaction of the hydroxyl and carboxyl groups with specific analytes, particularly metal ions, can lead to a measurable change in the fluorescence properties of the molecule.

A. Principle of Fluorescence Sensing

The hydroxyl groups on the DHBDA molecule can act as binding sites for metal ions. Upon coordination, the electronic properties of the DHBDA linker can be altered, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence. This change in fluorescence intensity or wavelength can be correlated to the concentration of the target analyte.

B. Potential for Metal Ion Detection

DHBDA-based materials, particularly MOFs, hold promise for the selective detection of various metal ions. The ordered and porous structure of MOFs can pre-organize the DHBDA linkers, potentially enhancing their sensitivity and selectivity towards specific metal ions. For instance, luminescent MOFs have been successfully employed for the detection of various analytes.[8][9][10] The presence of the dihydroxy functionality in DHBDA suggests a potential affinity for hard metal cations.

Experimental Protocol: General Procedure for Fluorescence Sensing of Metal Ions

  • Preparation of Sensor Suspension: Disperse a small amount of the DHBDA-based material (e.g., a luminescent MOF) in a suitable solvent (e.g., ethanol or water) to form a stable suspension.

  • Fluorescence Measurement:

    • Record the baseline fluorescence emission spectrum of the suspension.

    • Add a known concentration of the target metal ion solution to the suspension.

    • After a short incubation period, record the fluorescence emission spectrum again.

  • Data Analysis: Analyze the change in fluorescence intensity at the emission maximum to determine the response of the sensor to the metal ion.

Diagram of "Turn-On" Fluorescence Sensing Mechanism

Fluorescence_Sensing DHBDA_MOF DHBDA-based MOF (Low Fluorescence) Complex DHBDA-MOF-Metal Ion Complex (High Fluorescence) DHBDA_MOF->Complex + Metal Ion Metal_Ion Target Metal Ion Detector Fluorescence Detector Complex->Detector Enhanced Emission Light_Source Excitation Light Light_Source->Complex Excitation

Caption: Schematic of a "turn-on" fluorescence sensing mechanism.

IV. Biomedical Applications: A Frontier for DHBDA-Based Materials

The biocompatibility and high porosity of MOFs make them attractive candidates for various biomedical applications, particularly in drug delivery. While specific research on DHBDA-based MOFs for biomedical applications is still emerging, the inherent properties of this linker suggest significant potential.

A. Rationale for DHBDA in Drug Delivery
  • Biocompatibility: The organic nature of DHBDA and the use of biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) can lead to the formation of non-toxic MOFs.

  • High Drug Loading Capacity: The porous structure of DHBDA-based MOFs can accommodate a large amount of therapeutic molecules.

  • Controlled Release: The interactions between the drug molecules and the functional groups within the MOF pores (i.e., the hydroxyl groups of DHBDA) can be tuned to control the release rate of the drug.

B. Potential for Doxorubicin Delivery

Doxorubicin, a widely used anticancer drug, is a potential candidate for encapsulation within DHBDA-based MOFs. The aromatic nature of doxorubicin could lead to favorable π-π stacking interactions with the benzene rings of the DHBDA linkers, while hydrogen bonding with the hydroxyl groups could further enhance loading and control release. Several studies have demonstrated the successful loading and release of doxorubicin from various MOFs.[11]

Experimental Protocol: General Procedure for Doxorubicin Loading into a DHBDA-MOF

  • MOF Activation: Activate the synthesized DHBDA-MOF by heating under vacuum to ensure the pores are empty.

  • Drug Loading:

    • Prepare a solution of doxorubicin in a suitable solvent (e.g., water or a buffer solution).

    • Immerse a known amount of the activated MOF in the doxorubicin solution.

    • Stir the mixture for a specified period (e.g., 24 hours) to allow for the diffusion of the drug into the MOF pores.

  • Isolation of Drug-Loaded MOF:

    • Separate the drug-loaded MOF from the solution by centrifugation.

    • Wash the MOF with fresh solvent to remove any surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum.

  • Quantification of Drug Loading: Determine the amount of encapsulated doxorubicin by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.

Diagram of Drug Delivery Workflow

Drug_Delivery cluster_loading Drug Loading cluster_delivery Drug Delivery Activated_MOF Activated DHBDA-MOF Loading Incubation & Washing Activated_MOF->Loading Doxorubicin Doxorubicin Solution Doxorubicin->Loading Drug_Loaded_MOF Doxorubicin-Loaded MOF Loading->Drug_Loaded_MOF Release Controlled Release Drug_Loaded_MOF->Release Target_Cell Target Cell Target_Cell->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Workflow for loading and delivering a drug using a DHBDA-based MOF.

V. Conclusion and Future Outlook

This compound is a molecule of significant scientific and technological interest. Its straightforward synthesis and versatile chemical nature make it a valuable component in the design of advanced materials. The ability to form robust and functional metal-organic frameworks opens up a vast landscape of possibilities in gas storage, catalysis, and separation. Furthermore, the nascent exploration of DHBDA-based materials in fluorescent sensing and biomedical applications, particularly drug delivery, suggests a promising future. As research in these areas continues to evolve, the demand for high-quality, well-characterized DHBDA is expected to grow, solidifying its role as a cornerstone in the development of next-generation functional materials.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dihydroxy-1,4-benzenediacetic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). DHBDA presents a unique combination of coordination sites through its carboxylate groups and redox-active hydroquinone moiety, making it a compelling building block for functional porous materials. These materials are of significant interest for applications in catalysis, gas storage and separation, and as platforms for drug delivery. This guide details the intrinsic properties of DHBDA, offers generalized yet detailed protocols for the synthesis of DHBDA-based MOFs, outlines essential characterization techniques, and discusses potential applications, particularly within the realm of drug development. The protocols provided herein are designed to be adaptable starting points for the synthesis of novel MOF structures.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, owing to their tunable structures and functionalities. The judicious selection of organic linkers is paramount in dictating the resultant properties of the MOF. This compound (DHBDA), with its rigid phenylene core functionalized with two carboxylic acid moieties and two hydroxyl groups, offers a strategic advantage in the design of advanced MOFs.

The two carboxylic acid groups serve as robust coordination sites, facilitating the formation of stable, extended networks with a variety of metal ions or clusters.[1] What distinguishes DHBDA is the presence of the hydroquinone unit. This integrated functionality imparts redox activity to the resulting MOF, opening avenues for applications in catalysis and electrochemistry. Furthermore, the hydroxyl groups can participate in hydrogen bonding, influencing the framework's interaction with guest molecules, or they can be targeted for post-synthetic modification to introduce further functionality.[1]

This guide will provide researchers with the foundational knowledge and practical protocols to explore the rich potential of DHBDA in the construction of novel metal-organic frameworks.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is crucial for designing successful MOF synthesis strategies.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₆[2]
Molecular Weight 226.18 g/mol [2]
Appearance Powder or crystals[2]
Melting Point 281-283 °C (decomposes)[2]
Solubility Soluble in polar organic solvents such as DMF and DMSO.
CAS Number 5488-16-4[1]

Synthesis of DHBDA-Based Metal-Organic Frameworks: Generalized Protocols

The synthesis of DHBDA-based MOFs typically proceeds via solvothermal or hydrothermal methods. The following protocols are generalized starting points and may require optimization based on the desired metal ion and target topology. The principles are adapted from established methods for MOFs synthesized with structurally similar linkers, such as 2,5-dihydroxyterephthalic acid and its derivatives.[3][4]

General Workflow for DHBDA-MOF Synthesis

The overall process for synthesizing and characterizing DHBDA-based MOFs is outlined below.

DHBDA-MOF Synthesis Workflow General Workflow for DHBDA-MOF Synthesis reagents Reagent Preparation (DHBDA, Metal Salt, Solvent) synthesis Solvothermal/Hydrothermal Synthesis (Heating in a sealed vessel) reagents->synthesis Mixing isolation Product Isolation (Filtration, Washing) synthesis->isolation Crystallization activation Solvent Exchange & Activation (Removal of guest molecules) isolation->activation Purification characterization Physicochemical Characterization (PXRD, TGA, SEM, Porosity Analysis) activation->characterization Analysis application Application Testing (Catalysis, Adsorption, Drug Release) characterization->application Functional Assessment

Caption: A schematic overview of the key stages in the synthesis and evaluation of DHBDA-based MOFs.

Protocol 1: Solvothermal Synthesis of a Transition Metal-DHBDA MOF (e.g., with Zn²⁺, Cu²⁺)

This protocol is a representative example for the synthesis of a DHBDA-based MOF with divalent transition metals.

Materials:

  • This compound (DHBDA)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 22.6 mg) in 10 mL of DMF. In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent mixture, for instance, 5 mL of DMF and 1 mL of deionized water.

  • Reaction Mixture: Combine the two solutions in the 20 mL scintillation vial. The molar ratio of linker to metal can be varied to optimize crystallinity and phase purity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at a temperature between 80 °C and 120 °C for 24 to 72 hours. The optimal temperature and time will depend on the specific metal and desired crystal size.

  • Isolation and Washing: After cooling the reaction vessel to room temperature, crystals will have formed. Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: To activate the MOF and remove solvent molecules from the pores, immerse the washed crystals in a volatile solvent like ethanol or acetone for 24-48 hours, replacing the solvent several times. Subsequently, dry the sample under vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The activation conditions should be carefully chosen to avoid framework collapse.

Protocol 2: Hydrothermal Synthesis of a Lanthanide-DHBDA MOF (e.g., with La³⁺, Ce³⁺, Eu³⁺)

This protocol is adapted from the synthesis of lanthanide MOFs with a structurally related linker, 2,5-dihydroxybenzene-1,4-dicarboxylic acid.[3]

Materials:

  • This compound (DHBDA)

  • Lanthanide salt (e.g., Lanthanum(III) nitrate hexahydrate, Europium(III) nitrate hexahydrate)

  • Ethanol

  • Deionized water

Procedure:

  • Solution Preparation: Dissolve the lanthanide salt (e.g., 0.1 mmol) in a mixture of 5 mL of deionized water and 5 mL of ethanol. In a separate container, dissolve this compound (e.g., 0.15 mmol, 33.9 mg) in 10 mL of ethanol.

  • Reaction Mixture: Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave. Stir the mixture for approximately 30 minutes.

  • Hydrothermal Reaction: Seal the autoclave and place it in a preheated oven at a temperature between 120 °C and 160 °C for 48 to 96 hours.

  • Isolation and Washing: After the autoclave has cooled to room temperature, collect the crystalline product by filtration. Wash the product with deionized water (3 x 10 mL) and then ethanol (3 x 10 mL).

  • Drying: Dry the final product in an oven at 60-80 °C overnight.

Self-Validating Systems: Characterization of DHBDA-Based MOFs

The successful synthesis and activation of a DHBDA-based MOF must be confirmed through a suite of characterization techniques.

MOF_Characterization Essential Characterization Techniques for DHBDA-MOFs MOF Synthesized DHBDA-MOF PXRD Powder X-ray Diffraction (PXRD) - Phase purity - Crystallinity MOF->PXRD TGA Thermogravimetric Analysis (TGA) - Thermal stability - Solvent content MOF->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Presence of linker - Coordination environment MOF->FTIR SEM Scanning Electron Microscopy (SEM) - Crystal morphology - Particle size MOF->SEM Porosity Gas Sorption Analysis (e.g., N₂ at 77K) - BET surface area - Pore volume and size distribution MOF->Porosity

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile organic linker, 2,5-Dihydroxy-1,4-benzenediacetic acid. This document emphasizes the underlying scientific principles, offers step-by-step experimental procedures, and highlights key characterization techniques to ensure the successful synthesis and validation of these advanced materials.

Introduction: The Significance of this compound in MOF Chemistry

This compound, also known as H4dobdc or 2,5-dihydroxyterephthalic acid, is a highly valuable building block in the construction of MOFs.[1] Its molecular architecture, featuring a central benzene ring functionalized with two hydroxyl (-OH) and two carboxylic acid (-COOH) groups, allows for strong coordination with a variety of metal ions.[1] This specific arrangement facilitates the formation of robust, porous, and crystalline three-dimensional networks.

The presence of hydroxyl groups is particularly noteworthy as they can participate in hydrogen bonding, influencing the internal environment of the MOF pores, or be subjected to post-synthetic modification to introduce specific functionalities.[1] Furthermore, the related compound, 2,5-dihydroxy-1,4-benzoquinone (DHBQ), which is the oxidized form of the hydroquinone moiety in the linker, imparts redox activity to the resulting MOFs. This opens up a wide range of applications in catalysis, energy storage, and even therapeutic interventions due to the intrinsic biological activity of quinone derivatives.[2] MOFs synthesized from this linker, such as the well-known MOF-74 (also known as CPO-27), exhibit exceptional porosity and abundant open metal sites, making them prime candidates for gas storage and separation applications.[3][4]

This guide will focus on the practical aspects of synthesizing MOFs using this compound, providing a foundation for researchers to explore their diverse applications.

Synthesis of MOFs: Materials, Equipment, and Protocols

The synthesis of MOFs with this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic linker in a suitable solvent within a sealed container. The choice of metal precursor, solvent, temperature, and reaction time are critical parameters that dictate the structure and properties of the final product.

Essential Materials and Equipment

Materials:

  • Organic Linker: this compound (purity > 97%)

  • Metal Precursors:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[5]

    • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

    • Other metal salts (e.g., acetates, chlorides) of interest[2]

  • Solvents:

    • N,N-Dimethylformamide (DMF)[5]

    • Deionized water[2]

    • Ethanol[6]

  • Modulator (Optional): Acetic acid[3]

  • Washing Solvents: Chloroform, Methanol

Equipment:

  • Analytical balance

  • Magnetic stirrer and hot plate

  • Teflon-lined stainless-steel autoclaves or sealed glass vials[2][5]

  • Oven or heating mantle

  • Vacuum filtration apparatus

  • Centrifuge (optional)

  • Schlenk line or glovebox for air-sensitive reagents (if applicable)

Generalized Solvothermal Synthesis Protocol (MOF-74 Analogue)

This protocol is a generalized procedure for the synthesis of M-MOF-74 (M = Zn, Co, Ni, Mg) and can be adapted for other metal ions.

Step-by-Step Procedure:

  • Preparation of Precursor Solutions:

    • In a glass beaker, dissolve the desired metal nitrate hexahydrate (e.g., 6.1 mmol of Zn(NO₃)₂·6H₂O) in a suitable volume of solvent (e.g., 180 mL of DMF).[5]

    • In a separate beaker, dissolve this compound (e.g., 2.0 mmol) in the same solvent.[5] Gentle heating and stirring may be required to achieve complete dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a larger beaker and stir for approximately 30 minutes to ensure homogeneity.[5]

    • Transfer the final reaction mixture into a Teflon-lined autoclave or multiple smaller sealed vials.[5]

  • Solvothermal Reaction:

    • Place the sealed reaction vessel(s) in an oven preheated to the desired temperature. The optimal temperature and time can vary depending on the metal used (see Table 1). For example, a common condition for Zn-MOF-74 is 120 °C for 24 hours.[5]

  • Isolation and Purification:

    • After the designated reaction time, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by vacuum filtration or decantation.[5]

    • Wash the collected solid with fresh DMF to remove any unreacted starting materials.[5]

    • Subsequently, wash the product with a more volatile solvent like methanol or chloroform to facilitate the removal of DMF from the pores. This step is crucial for the activation of the MOF.

  • Activation:

    • To achieve a porous material with accessible active sites, the solvent molecules residing within the pores must be removed. This is typically done by heating the purified MOF under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. The specific activation conditions depend on the thermal stability of the MOF.

Aqueous Synthesis of a Nickel-based MOF

This protocol describes a high-yield, benchtop synthesis in an aqueous medium.[2][7]

Step-by-Step Procedure:

  • Ligand Solution Preparation:

    • In a three-neck round-bottom flask equipped with a reflux condenser, dissolve 2,5-dihydroxy-1,4-benzoquinone (DHBQ, the oxidized form of the linker) (1.5 mmol, 210 mg) and an excess of tetrabutylammonium bromide (NBu₄Br, 2.0 g) in 50 mL of degassed deionized water.[2]

    • Reflux the solution under a nitrogen atmosphere. The use of degassed water and a nitrogen atmosphere is to prevent unwanted oxidation side reactions.

  • Metal Solution Preparation:

    • In a separate beaker, dissolve Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 mmol, 248.84 mg) in 10 mL of degassed deionized water.[2]

  • Reaction and Precipitation:

    • Add the nickel acetate solution dropwise to the refluxing DHBQ solution over a period of 15 minutes.

    • Continue refluxing the reaction mixture for an additional 30 minutes, during which a carrot-orange precipitate will form.[2]

  • Product Isolation:

    • Cool the mixture to room temperature.

    • Collect the precipitate by vacuum filtration and wash with deionized water and ethanol.

Summary of Reaction Conditions

The following table summarizes various reported synthesis conditions for MOFs derived from this compound and its derivatives, providing a comparative overview for experimental design.

Metal IonLinkerSolvent(s)Temperature (°C)Time (h)Key Findings/NotesReference
Ti(IV)H4dobdcSolvothermal--Forms a layered framework.[8]
Zr(IV), Hf(IV)H4dobdcSolvothermal--Hydrothermally stable polyhedral network.[8]
Ni²⁺, Fe²⁺, Co²⁺DHBQWater100 (reflux)0.5High-yield aqueous synthesis.[2][9]
Zn²⁺H4dobdcDMF12024Optimized conditions for MOF-5 analogue.[5]
Co²⁺H4dobdcWater--Water-based synthesis in a rotating packed bed reactor.[3]

Characterization of Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties. The following techniques are routinely employed:

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to verify the crystallinity and phase purity of the synthesized material. The experimental diffraction pattern is compared with simulated patterns from single-crystal data or known phases.[6][10]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the conditions required for solvent removal (activation).

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps to confirm the coordination of the carboxylate groups of the linker to the metal centers and the presence of the linker's other functional groups.[6]

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): This technique is used to determine the surface area (typically using the Brunauer-Emmett-Teller, BET, method) and pore volume of the activated MOF, which are crucial parameters for applications in gas storage and separation.[3]

Visualization of Synthesis and Logic

General Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation metal_salt Metal Salt dissolve_metal Dissolve Metal Salt metal_salt->dissolve_metal linker 2,5-Dihydroxy-1,4- benzenediacetic acid dissolve_linker Dissolve Linker linker->dissolve_linker solvent Solvent (e.g., DMF) solvent->dissolve_metal solvent->dissolve_linker mix Mix Solutions dissolve_metal->mix dissolve_linker->mix autoclave Transfer to Autoclave mix->autoclave heating Solvothermal Heating (e.g., 120°C, 24h) autoclave->heating cool Cool to RT heating->cool filter Filter/Decant cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_solvent Solvent Exchange (e.g., Methanol) wash_dmf->wash_solvent activate Activate under Vacuum wash_solvent->activate final_product Porous MOF activate->final_product

Caption: Workflow for the solvothermal synthesis of MOFs.

Key Parameters Influencing MOF Properties

influencing_parameters cluster_inputs Synthesis Parameters cluster_outputs MOF Properties metal Metal Precursor crystallinity Crystallinity metal->crystallinity stability Stability metal->stability linker Linker Concentration linker->crystallinity morphology Morphology/ Particle Size linker->morphology solvent Solvent System solvent->crystallinity solvent->morphology temp Temperature temp->crystallinity temp->morphology time Reaction Time time->crystallinity modulator Modulator (e.g., Acetic Acid) modulator->morphology surface_area Surface Area (BET) modulator->surface_area crystallinity->surface_area porosity Porosity crystallinity->porosity morphology->surface_area

Caption: Relationship between synthesis parameters and final MOF properties.

Potential Applications in Research and Drug Development

MOFs synthesized from this compound are not merely structural curiosities; they possess a range of properties that make them attractive for various applications:

  • Gas Storage and Separation: The high porosity and open metal sites of MOF-74 analogues make them excellent candidates for storing gases like hydrogen and carbon dioxide.[3][8]

  • Catalysis: The ordered, crystalline structure and tunable active sites allow these MOFs to be used as heterogeneous catalysts.[4]

  • Drug Delivery: The intrinsic biological activity of the dihydroxy-p-benzoquinone moiety suggests that these MOFs could be developed as active drug delivery systems, potentially exhibiting synergistic effects with loaded therapeutic agents.[2]

  • Sensing: The electronic properties of the linker and the potential for host-guest interactions within the pores can be exploited for the development of chemical sensors.[11]

  • Wastewater Remediation: The porous nature and active sites of these MOFs make them suitable for the adsorption and degradation of pollutants from water.[12][13]

Conclusion

The synthesis of Metal-Organic Frameworks using this compound offers a versatile platform for creating materials with tailored properties. By carefully controlling the synthesis conditions, researchers can produce MOFs with high crystallinity, porosity, and stability, suitable for a wide array of applications ranging from materials science to drug development. The protocols and insights provided in this guide serve as a robust starting point for scientists entering this exciting field of research.

References

2,5-Dihydroxy-1,4-benzenediacetic acid as a linker in porous materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2,5-Dihydroxy-1,4-benzenediacetic Acid (H4DOBDA): A Versatile Linker for Advanced Porous Materials in Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rational design of functional porous materials, such as Metal-Organic Frameworks (MOFs), is paramount for advancing applications in therapeutics, diagnostics, and targeted drug delivery. The choice of the organic linker is a critical determinant of the final material's architecture, stability, and functional capacity. This guide focuses on this compound (also known as H4DOBDA or DHBDC), a linker of increasing importance. Its unique combination of carboxylic acid coordinating groups and phenolic hydroxyl moieties provides a platform for creating highly stable, porous structures with tunable surface chemistry. This document provides a comprehensive overview, experimental protocols, and expert insights into leveraging H4DOBDA for the development of next-generation porous materials.

The H4DOBDA Linker: A Chemical Rationale for Excellence

The H4DOBDA molecule is a derivative of terephthalic acid, featuring two carboxylic acid groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 5 positions. This specific arrangement imparts several advantageous properties:

  • Strong Coordination: The four potential coordination sites (two carboxylates and two hydroxyls) allow for the formation of highly stable and robust frameworks, particularly with oxophilic metal ions like Zr(IV) and Hf(IV). This results in materials with exceptional thermal and chemical stability, a prerequisite for many biomedical applications.

  • Tunable Functionality: The phenolic hydroxyl groups are not merely structural. They can act as hydrogen bond donors, influencing guest-host interactions, and serve as reactive handles for post-synthetic modification (PSM). This allows for the covalent attachment of targeting ligands, fluorescent tags, or other functional molecules to tailor the material for specific biological tasks.

  • Redox Activity: The hydroquinone moiety within the linker structure imparts redox activity. This intrinsic property can be exploited for applications such as sensing of reactive oxygen species (ROS) or for creating materials that can respond to the redox environment of diseased tissues.

Synthesis of a Prototypical H4DOBDA-Based MOF: A Zirconium Framework

Zirconium-based MOFs constructed with H4DOBDA exhibit remarkable stability. The following protocol details the solvothermal synthesis of a UiO-type (University of Oslo) framework using this linker, a common starting point for many applications.

Rationale for Method Selection

Solvothermal synthesis is the method of choice for producing highly crystalline MOFs. The use of a high-boiling point solvent like N,N-dimethylformamide (DMF) allows for the reaction to be conducted at elevated temperatures (typically >100 °C). This provides the necessary energy to overcome the kinetic barriers of framework formation, promoting the growth of well-defined, ordered crystals with high porosity. Zirconium(IV) chloride (ZrCl4) is a standard precursor due to its reactivity and ability to form the characteristic hexanuclear zirconium cluster, [Zr6O4(OH)4]¹²⁺, which serves as the secondary building unit (SBU) for the framework.

Workflow for MOF Synthesis and Activation

G cluster_synthesis Synthesis Stage cluster_activation Activation Stage reactants Reactants - H4DOBDA Linker - ZrCl4 Metal Salt - DMF Solvent solvothermal Solvothermal Reaction (e.g., 120 °C, 24h) reactants->solvothermal Heating cooling Controlled Cooling to Room Temperature solvothermal->cooling isolation Product Isolation (Centrifugation) cooling->isolation washing Solvent Exchange (DMF -> Acetone -> Methanol) isolation->washing Crude Product drying Supercritical CO2 Drying or Thermal Activation (Vacuum) washing->drying Solvent Removal activated_mof Activated Porous MOF (Guest-Free) drying->activated_mof

Caption: Workflow for the synthesis and activation of a H4DOBDA-based MOF.

Detailed Experimental Protocol: Synthesis of a Zr-H4DOBDA MOF

Materials:

  • This compound (H4DOBDA)

  • Zirconium(IV) chloride (ZrCl4)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Acetone (ACS grade)

  • Methanol (ACS grade)

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Centrifuge

  • Oven or heating block

  • Schlenk line or vacuum oven for activation

Procedure:

  • Preparation of Precursor Solution: In a 20 mL glass scintillation vial, dissolve an equimolar amount of H4DOBDA and ZrCl4 in 15 mL of anhydrous DMF. A typical starting amount is 0.1 mmol of each (22.6 mg of H4DOBDA and 23.3 mg of ZrCl4).

    • Scientist's Note: Anhydrous DMF is crucial as water can compete with the linker during coordination, leading to defects or amorphous products.

  • Solvothermal Reaction: Tightly cap the vial. Place it in a preheated oven or heating block at 120 °C for 24 hours. A fine, microcrystalline powder should precipitate.

    • Scientist's Note: The temperature and time are critical parameters. Lower temperatures may result in incomplete reaction or smaller crystals, while excessively high temperatures can lead to decomposition. This specific condition is optimized for achieving high crystallinity for this framework type.

  • Isolation and Washing: After the vial has cooled to room temperature, collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

  • Solvent Exchange: To remove residual unreacted precursors and DMF trapped within the pores, wash the solid by re-dispersing it in fresh DMF and centrifuging again. Repeat this step three times. Following the DMF washes, perform a solvent exchange by sequentially washing the material three times with acetone and then three times with methanol.

    • Scientist's Note: The solvent exchange to lower boiling point solvents like acetone or methanol is essential for an efficient activation process. DMF has a high boiling point and is difficult to remove completely under vacuum at moderate temperatures.

  • Activation (Pore Evacuation): Transfer the methanol-wet solid to a suitable container. Activate the material by heating under dynamic vacuum (e.g., 150 °C for 12 hours) to remove all solvent molecules from the pores. Alternatively, for sensitive guest molecules or to better preserve the framework, supercritical CO2 drying can be employed.

  • Verification: The final product should be a free-flowing powder. Its identity and porosity must be confirmed via characterization techniques.

Essential Characterization of H4DOBDA-Based Materials

Validating the synthesis and quantifying the properties of the material are non-negotiable steps.

Technique Purpose Expected Result for a Crystalline Zr-H4DOBDA MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.A diffraction pattern with sharp peaks matching the simulated pattern for the target framework. Absence of broad humps (amorphous content) or peaks from other phases.
Nitrogen Sorption Analysis (at 77 K) To determine the porosity, including BET surface area, pore volume, and pore size distribution.A Type I or Type IV isotherm, indicative of microporous or hierarchical micro-mesoporous material, respectively. High BET surface area (often > 800 m²/g).
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm the removal of guest solvents.A weight loss step corresponding to solvent removal, followed by a plateau indicating the stable, guest-free framework. A final, sharp weight loss at high temperature (>400 °C) indicates framework decomposition.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.Uniform, well-defined crystals (e.g., cubic, octahedral) in the micrometer or sub-micrometer range.

Application Protocol: Drug Loading and Release Studies

The high surface area and tunable functionality of H4DOBDA-based MOFs make them excellent candidates for drug delivery vehicles. The hydroxyl groups can form hydrogen bonds with drug molecules containing complementary functionalities, enhancing loading capacity.

Conceptual Framework of Drug Entrapment

G cluster_loading Drug Loading cluster_release Drug Release activated_mof Activated MOF (High Surface Area) incubation Incubation & Agitation (e.g., 24h, RT) activated_mof->incubation drug_solution Concentrated Drug Solution drug_solution->incubation loaded_mof Drug-Loaded MOF incubation->loaded_mof Diffusion & Adsorption release_conditions Controlled Conditions (37 °C, Sink Conditions) loaded_mof->release_conditions Introduction release_medium Release Medium (e.g., PBS, pH 7.4) release_medium->release_conditions sampling Periodic Sampling & UV-Vis Analysis release_conditions->sampling Diffusion Out release_profile Cumulative Release Profile (Plot) sampling->release_profile

Caption: Conceptual workflow for drug loading into and release from a MOF carrier.

Protocol: Loading and In Vitro Release of a Model Drug (e.g., Doxorubicin)

Materials:

  • Activated Zr-H4DOBDA MOF (synthesized as per Section 3.3)

  • Doxorubicin hydrochloride (DOX) or other model drug

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • UV-Vis Spectrophotometer

  • Shaker or orbital incubator

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off)

Procedure: Drug Loading

  • Prepare Drug Stock Solution: Prepare a concentrated stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Incubation: Disperse a known mass of the activated MOF (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 5 mL).

  • Equilibration: Agitate the suspension at room temperature for 24 hours in the dark to reach equilibrium.

    • Scientist's Note: Protecting the sample from light is crucial for photosensitive drugs like DOX.

  • Quantification: Centrifuge the suspension to pellet the DOX-loaded MOF. Carefully collect the supernatant.

  • Calculate Loading: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the drug's λ_max (approx. 480 nm for DOX). Using a pre-established calibration curve, determine the concentration of free DOX remaining in the solution.

  • The amount of loaded drug is the initial amount minus the amount remaining in the supernatant. Express this as a weight percentage (wt%):

    • Loading (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / (Mass of MOF + Mass of loaded drug)] x 100

Drug Candidate Typical Loading Capacity (wt%) in H4DOBDA MOFs Primary Interaction Mechanism
Doxorubicin10 - 25%π-π stacking, Hydrogen bonding
5-Fluorouracil5 - 15%Hydrogen bonding with -OH groups
Ibuprofen15 - 30%Hydrogen bonding, Hydrophobic interactions

Procedure: In Vitro Drug Release

  • Preparation: Disperse a known mass of the dried, DOX-loaded MOF (e.g., 5 mg) in a small volume of PBS (e.g., 1 mL). Place the suspension inside a dialysis bag.

  • Release Study: Place the sealed dialysis bag into a larger vessel containing a known volume of fresh PBS (e.g., 50 mL) maintained at 37 °C with gentle stirring. This setup ensures "sink conditions," where the external drug concentration remains negligible, preventing re-adsorption.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external PBS solution. Immediately replace it with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Analysis: Measure the absorbance of each aliquot using UV-Vis spectrophotometry to determine the concentration of released DOX.

  • Data Plotting: Calculate the cumulative percentage of drug released over time and plot the data to generate a release profile.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the creation of highly functional porous materials. Its ability to form exceptionally stable frameworks, combined with the inherent chemical functionality of its hydroxyl groups, provides a robust platform for advanced applications, particularly in drug delivery. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the potential of H4DOBDA-based materials. Future work in this area will likely focus on advanced post-synthetic modifications to install active targeting moieties and the development of multi-functional, stimuli-responsive systems for combination therapies and theranostics.

Application Notes and Protocols for 2,5-Dihydroxy-1,4-benzenediacetic Acid in Gas Adsorption

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The quest for next-generation porous materials for gas storage and separation has identified Metal-Organic Frameworks (MOFs) as a frontier class of crystalline solids with unparalleled tunability. The rational design of MOFs, at its core, is a function of judiciously selecting organic linkers and metal nodes. This guide focuses on a particularly promising, yet underexplored, linker: 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) . Its unique molecular architecture, featuring a hydroquinone moiety flanked by two acetic acid groups, presents a compelling platform for constructing robust MOFs with tailored gas adsorption properties. The hydroxyl groups offer potential for strong interactions with polarizable gas molecules like CO2, while the flexible diacetic acid arms can lead to novel network topologies.

This document moves beyond a mere recitation of facts. It is designed as a deep-dive technical guide for researchers, materials scientists, and chemical engineers. We will explore the causality behind experimental design, from the rationale for linker selection to the nuances of MOF activation and gas adsorption analysis. The protocols provided herein are not just step-by-step instructions but are framed within a self-validating system, ensuring reproducibility and scientific rigor.

The Scientific Rationale: Why this compound?

The selection of this compound (DHBDA) as a building block for gas adsorptive MOFs is predicated on several key molecular features:

  • Bifunctional Coordination: The two carboxylic acid groups provide robust coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), enabling the formation of extended, porous three-dimensional networks.[1]

  • Hydrogen Bonding and Polarity: The two hydroxyl groups on the benzene ring introduce localized polarity within the MOF's pores. These groups can act as hydrogen bond donors, potentially increasing the enthalpy of adsorption for gases with significant quadrupole moments, such as carbon dioxide.

  • Post-Synthetic Modification Potential: The hydroxyl functionalities serve as reactive handles for post-synthetic modification. This allows for the grafting of additional functional groups to fine-tune the surface chemistry of the pores for enhanced selectivity or catalytic activity.[1]

  • Structural Flexibility: Unlike the more rigid terephthalic acid-based linkers, the acetic acid groups of DHBDA introduce a degree of conformational flexibility. This can lead to the formation of novel and potentially dynamic MOF structures that may exhibit interesting gas-induced structural transformations.

Synthesis of a Representative DHBDA-Based MOF: A Solvothermal Approach

While the literature on MOFs synthesized specifically with DHBDA is emerging, we can extrapolate a robust synthesis protocol based on the well-established procedures for structurally similar linkers like 2,5-dihydroxy-1,4-benzoquinone (DHBQ) and 2,5-dihydroxyterephthalic acid (DHTA).[2][3] The following is a representative protocol for the synthesis of a hypothetical zinc-based DHBDA-MOF, which we will term G-MOF-D1 (Gemini-MOF-DHBDA-1).

Protocol 2.1: Synthesis of G-MOF-D1

Materials:

  • This compound (DHBDA), 97% purity

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

Equipment:

  • 20 mL scintillation vials

  • Oven

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 45.2 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 15 mL of N,N-Dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 48 hours. During this time, the MOF crystals will form and precipitate.

  • Cooling and Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. The product will appear as a microcrystalline powder at the bottom of the vial.

  • Washing: Decant the supernatant DMF. Add 15 mL of fresh DMF, cap the vial, and gently agitate to wash the product. Centrifuge the mixture and decant the supernatant. Repeat this washing step three times to remove any unreacted starting materials.

  • Solvent Exchange: After the final DMF wash, add 15 mL of ethanol to the vial. Allow the crystals to soak in ethanol for 24 hours, replacing the ethanol with a fresh portion every 8 hours. This step is crucial for removing the high-boiling point DMF from the pores.

  • Final Product Collection: After the solvent exchange, centrifuge the sample one last time, decant the ethanol, and dry the resulting powder in a vacuum oven at 150 °C for 12 hours. This final step activates the MOF by removing the solvent molecules from the pores.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Activation DHBDA 2,5-Dihydroxy-1,4- benzenediacetic acid Mix Dissolve & Sonicate DHBDA->Mix Zn_salt Zinc Nitrate Hexahydrate Zn_salt->Mix DMF DMF Solvent DMF->Mix React Solvothermal Reaction (120°C, 48h) Mix->React Cool Cool to RT React->Cool Isolate Isolate Crystals Cool->Isolate Wash_DMF Wash with DMF (3x) Isolate->Wash_DMF Solvent_Ex Solvent Exchange (Ethanol, 24h) Wash_DMF->Solvent_Ex Activate Activate in Vacuum (150°C, 12h) Solvent_Ex->Activate Final_Product Activated G-MOF-D1 Activate->Final_Product Gas_Adsorption_Protocol cluster_prep Sample Preparation & Activation cluster_measurement Adsorption Measurement cluster_analysis Data Analysis Weigh Weigh Activated MOF Degas Degas Sample (150°C, 12h, vacuum) Weigh->Degas Free_Space Measure Free Space (Helium) Degas->Free_Space Isotherm Measure Adsorption Isotherm (Dosing & Equilibration) Free_Space->Isotherm BET Calculate BET Surface Area (from N₂ Isotherm) Isotherm->BET Uptake Determine Gas Uptake Capacity Isotherm->Uptake Selectivity Calculate Selectivity (IAST) Isotherm->Selectivity Qst Determine Isosteric Heat of Adsorption Isotherm->Qst end End BET->end Uptake->end Selectivity->end Qst->end start Start start->Weigh

References

Application Notes and Protocols for the Functionalization of Materials Using 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) for the functionalization of various materials. This document outlines the synthesis of DHBDA, its application in the formation of Metal-Organic Frameworks (MOFs), its use as a surface functionalization agent for inorganic nanoparticles, and its potential as a linker in drug delivery systems. The protocols provided are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices.

Introduction to this compound (DHBDA)

This compound is a versatile organic molecule characterized by a central hydroquinone ring substituted with two acetic acid groups at the 1 and 4 positions. This unique structure, featuring two carboxylic acid moieties and two phenolic hydroxyl groups, makes it an excellent candidate for a variety of material science applications. The carboxylic acid groups can readily coordinate with metal ions or form covalent bonds with amine-functionalized surfaces, while the hydroxyl groups can participate in hydrogen bonding or be further modified.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₀O₆[1]
Molecular Weight 226.18 g/mol [1][2]
CAS Number 5488-16-4[2]
Appearance Powder or crystals[2]
Melting Point 281-283 °C (decomposes)[2]
Solubility Soluble in hot water and polar organic solvents like DMF and DMSO.

Section 1: Synthesis of this compound

A reliable and high-yield synthesis of DHBDA is crucial for its application in materials science. The following protocol is adapted from a well-established procedure.[3]

Protocol 1: Laboratory-Scale Synthesis of DHBDA

Principle: This synthesis involves the reaction of p-benzoquinone with ethyl cyanoacetate in the presence of ammonium hydroxide to form an intermediate, which is then hydrolyzed using hydrochloric acid to yield the final product.

Materials:

  • p-Benzoquinone

  • Ethyl cyanoacetate

  • 95% Ethanol

  • Concentrated Ammonium Hydroxide

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Activated Carbon (e.g., Norit A)

Equipment:

  • Three-necked round-bottom flask (3 L)

  • Dropping funnels (500 mL and 250 mL)

  • Mechanical stirrer

  • Reflux condenser

  • Büchner funnel and filtration apparatus

  • Heating mantle

Procedure:

  • Preparation of Reactant Solutions:

    • In a 1 L flask, dissolve 54 g (0.5 mole) of p-benzoquinone in 500 mL of 95% ethanol by warming to approximately 40°C.

    • Once dissolved, add 56 g (0.5 mole) of ethyl cyanoacetate and stir until a complete solution is formed. Transfer the majority of this solution to a 500 mL dropping funnel.

    • Prepare a solution of 100 mL of concentrated ammonium hydroxide in 150 mL of water and place it in a 250 mL dropping funnel.

  • Reaction:

    • To the 3 L three-necked flask, add 25 mL of concentrated ammonium hydroxide.

    • Begin stirring the contents of the 3 L flask.

    • Simultaneously and at a uniform rate, add the p-benzoquinone/ethyl cyanoacetate solution and the ammonium hydroxide solution from their respective dropping funnels over a period of about 45 minutes.

    • Continue stirring for an additional 10 minutes after the addition is complete.

    • Allow the mixture to stand for 1 hour. A purplish-red precipitate will form.

  • Isolation of Intermediate:

    • Filter the precipitate with suction using a Büchner funnel.

    • Wash the collected solid three times with 95% ethanol.

    • The product at this stage is diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate.

  • Hydrolysis:

    • Transfer the intermediate to a 1 L round-bottom flask equipped with a reflux condenser.

    • Add a solution of 210 mL of concentrated hydrochloric acid in 190 mL of water.

    • Reflux the mixture for approximately 20 hours until hydrolysis is complete.

  • Purification:

    • To the hot solution, add 180 mL of water and 4 g of activated carbon.

    • Boil for 3 minutes while stirring.

    • Filter the hot solution rapidly with suction.

    • Allow the filtrate to cool to room temperature or below. This compound will precipitate as a lightly colored solid.

    • For further purification, the crude product can be recrystallized from boiling water with the addition of activated carbon.

Section 2: Application in Metal-Organic Frameworks (MOFs)

DHBDA is a highly effective organic linker for the synthesis of MOFs due to its rigid structure and the presence of two carboxylate groups that can coordinate with metal centers.[4]

Protocol 2: Solvothermal Synthesis of a DHBDA-based MOF

Principle: This protocol describes a general solvothermal method for the synthesis of a crystalline MOF using DHBDA as the organic linker and a divalent metal salt (e.g., zinc nitrate) as the metal source.[5][6]

Materials:

  • This compound (DHBDA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or other suitable metal salt

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Vials

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve a specific molar ratio of the metal salt and DHBDA in DMF. A common starting point is a 1:1 molar ratio. For example, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of DHBDA in 15 mL of DMF.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Solvothermal Reaction:

    • Transfer the vial containing the reaction mixture into a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 100-150 °C).

    • Maintain the temperature for a set period (e.g., 24-72 hours).

  • Isolation and Purification of the MOF:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration.

    • Wash the collected crystals with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash with a more volatile solvent like ethanol to facilitate drying.

  • Activation of the MOF:

    • To remove the solvent molecules from the pores of the MOF, the material needs to be activated.

    • This can be achieved by solvent exchange with a low-boiling-point solvent (e.g., chloroform or acetone) followed by heating under vacuum.

Causality of Experimental Choices:

  • Solvothermal Conditions: The use of high temperatures and pressures in a sealed vessel allows for the crystallization of the MOF, which might not be achievable at ambient conditions.

  • DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salt and the organic linker. It also plays a role as a modulator in the MOF synthesis.

  • Activation Step: The removal of solvent from the pores is critical to make the internal surface area of the MOF accessible for applications like gas storage or catalysis.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_metal Dissolve Metal Salt in DMF mix Mix and Sonicate prep_metal->mix prep_linker Dissolve DHBDA in DMF prep_linker->mix solvothermal Solvothermal Synthesis (100-150°C, 24-72h) mix->solvothermal cool Cool to RT solvothermal->cool filter Filter Crystals cool->filter wash Wash with DMF & Ethanol filter->wash activate Activate MOF (Solvent Exchange & Vacuum) wash->activate final_product Porous MOF Material activate->final_product

Caption: Workflow for the solvothermal synthesis of a DHBDA-based MOF.

Section 3: Surface Functionalization of Nanoparticles

The carboxylic acid groups of DHBDA can be used to anchor the molecule onto the surface of metal oxide nanoparticles, creating a functional organic layer. This can improve the stability of the nanoparticles in various solvents and provide reactive sites for further modification.

Protocol 3: Functionalization of Metal Oxide Nanoparticles with DHBDA

Principle: This protocol describes the functionalization of a metal oxide nanoparticle surface (e.g., TiO₂, Fe₃O₄) with DHBDA through the formation of a self-assembled monolayer (SAM). The carboxylic acid groups of DHBDA are expected to bind to the metal oxide surface.[7][8]

Materials:

  • Metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄)

  • This compound (DHBDA)

  • Anhydrous ethanol or another suitable solvent

  • Deionized water

Equipment:

  • Ultrasonicator

  • Centrifuge

  • Shaker or rotator

  • pH meter

Procedure:

  • Nanoparticle Preparation:

    • Disperse a known amount of the metal oxide nanoparticles in anhydrous ethanol using ultrasonication for 15-30 minutes to create a uniform suspension.

  • Functionalization:

    • Prepare a solution of DHBDA in anhydrous ethanol (e.g., 1-10 mM).

    • Add the DHBDA solution to the nanoparticle suspension. The amount of DHBDA should be in excess relative to the estimated surface area of the nanoparticles to ensure complete coverage.

    • Place the mixture on a shaker or rotator and allow it to react at room temperature for 12-24 hours.

  • Washing and Isolation:

    • After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.

    • Discard the supernatant, which contains the unreacted DHBDA.

    • Resuspend the nanoparticles in fresh anhydrous ethanol and sonicate briefly.

    • Repeat the centrifugation and washing steps at least three times to ensure the removal of all non-covalently bound DHBDA.

    • After the final wash, dry the functionalized nanoparticles under vacuum or in a low-temperature oven.

Causality of Experimental Choices:

  • Anhydrous Solvent: Using an anhydrous solvent minimizes the competitive adsorption of water molecules to the nanoparticle surface, facilitating the binding of the carboxylic acid groups of DHBDA.

  • Excess DHBDA: Using an excess of the functionalizing agent helps to drive the reaction towards complete surface coverage.

  • Thorough Washing: The repeated washing steps are crucial to remove any physisorbed DHBDA, ensuring that the observed functionalization is due to strong binding to the surface.

Section 4: Application as a Linker for Drug Delivery

The bifunctional nature of DHBDA makes it a promising candidate as a linker molecule for conjugating drugs to carrier materials such as nanoparticles or polymers. One carboxylic acid group can be used to attach to the carrier, while the other can be conjugated to a drug molecule.

Protocol 4: Proposed Conjugation of an Amine-Containing Drug to a DHBDA-Functionalized Surface via EDC/NHS Chemistry

Principle: This protocol describes a two-step process for conjugating an amine-containing drug to a surface previously functionalized with DHBDA (as described in Protocol 3). The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the free carboxylic acid group of the surface-bound DHBDA, making it reactive towards the primary amine of the drug.[9][10][11]

Materials:

  • DHBDA-functionalized nanoparticles (from Protocol 3)

  • Amine-containing drug molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution (e.g., hydroxylamine or Tris buffer)

Equipment:

  • Standard laboratory glassware

  • Centrifuge

  • pH meter

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Disperse the DHBDA-functionalized nanoparticles in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add the EDC and NHS solutions to the nanoparticle suspension. A typical starting point is a molar excess of EDC and NHS relative to the estimated number of surface carboxylic acid groups.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.

  • Washing:

    • Centrifuge the suspension to pellet the activated nanoparticles.

    • Wash the nanoparticles twice with cold Coupling Buffer to remove excess EDC and NHS.

  • Conjugation with the Drug:

    • Dissolve the amine-containing drug in the Coupling Buffer.

    • Resuspend the activated nanoparticles in the drug solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Washing:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Centrifuge the nanoparticles and wash them several times with PBS to remove any unreacted drug and byproducts.

    • Resuspend the final drug-conjugated nanoparticles in an appropriate buffer for storage.

Causality of Experimental Choices:

  • EDC/NHS Chemistry: This is a widely used and efficient method for forming stable amide bonds between carboxylic acids and primary amines.[12][13] The use of NHS creates a more stable intermediate than EDC alone, leading to higher coupling efficiencies.[11]

  • Two-Step Procedure: Activating the carboxylic acid groups first and then adding the amine-containing drug minimizes the risk of unwanted side reactions, such as the polymerization of the drug if it also contains a carboxylic acid group.

  • pH Control: The activation step is most efficient at a slightly acidic pH (around 6.0), while the coupling to the amine is more favorable at a slightly basic pH (7.2-7.5).

Drug_Conjugation_Pathway cluster_surface DHBDA-Functionalized Surface cluster_activation Activation cluster_conjugation Conjugation surface Nanoparticle-DHBDA-COOH edc_nhs EDC + NHS (pH 6.0) surface->edc_nhs Step 1 activated_surface Nanoparticle-DHBDA-NHS ester edc_nhs->activated_surface drug Amine-Drug (R-NH₂) activated_surface->drug Step 2 (pH 7.2-7.5) conjugated_product Nanoparticle-DHBDA-CO-NH-R (Drug Conjugate) drug->conjugated_product

Caption: Reaction pathway for drug conjugation using DHBDA as a linker.

Section 5: Characterization Protocols

Proper characterization of the functionalized materials is essential to confirm the success of the synthesis and functionalization procedures.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the material's surface. For DHBDA functionalization, look for the characteristic peaks of the aromatic ring, carboxylic acid, and hydroxyl groups.[14][15][16]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the elements on the surface of the material. This can confirm the presence of carbon and oxygen from DHBDA on the nanoparticle surface.[2][3][17][18]
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (DHBDA) attached to the inorganic nanoparticles.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization, providing information on their stability in suspension.
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOFs.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore size distribution of the porous MOF materials.
Protocol 5: FTIR Analysis of DHBDA-Functionalized Nanoparticles
  • Prepare a sample of the dried, functionalized nanoparticles.

  • Mix a small amount of the sample with potassium bromide (KBr) and press it into a pellet.

  • Alternatively, for attenuated total reflectance (ATR)-FTIR, place a small amount of the powder directly on the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the functionalized nanoparticles with that of the unfunctionalized nanoparticles and pure DHBDA. Look for the appearance of new peaks corresponding to the aromatic C=C stretching, C=O stretching of the carboxylic acid, and O-H stretching.

Protocol 6: XPS Analysis of DHBDA-Functionalized Surfaces
  • Mount a sample of the dried, functionalized material on an XPS sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, and the core level of the metal from the nanoparticle.

  • Analyze the C 1s spectrum to identify different carbon environments, such as C-C/C-H from the aromatic ring, C-O from the hydroxyl groups, and O-C=O from the carboxylic acid groups. This provides strong evidence of the presence of DHBDA on the surface.[19]

References

Application Notes and Protocols for 2,5-Dihydroxy-1,4-benzenediacetic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Dihydroxy-Functionalized Linkers in Heterogeneous Catalysis

2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) is a bifunctional organic linker of significant interest in the design of advanced catalytic materials. Its rigid phenylene core, substituted with two hydroxyl (-OH) and two acetic acid (-CH₂COOH) groups, provides a unique combination of coordination sites and electronic properties.[1][2][3] While the carboxylic acid moieties are primary sites for coordination with metal ions to form robust frameworks, the hydroxyl groups play a more nuanced, yet critical, role in modulating the catalytic activity of the resulting materials. This application note will delve into the pivotal role of DHBDA and its analogs in creating highly active and selective heterogeneous catalysts, with a focus on their application in Metal-Organic Frameworks (MOFs). We will explore the mechanistic underpinnings of their catalytic function and provide detailed protocols for the synthesis and application of a representative DHBDA-based catalytic system.

Core Principles: How this compound Influences Catalytic Activity

The catalytic prowess of materials incorporating DHBDA or its derivatives stems from several key structural and electronic contributions of the linker molecule.

  • Creation of Coordinatively Unsaturated Metal Sites: The hydroxyl groups of DHBDA can act as secondary coordination sites. In the formation of MOFs, the strategic use of DHBDA can lead to the generation of coordinatively unsaturated metal sites (open metal sites) within the framework.[1][4] These sites are often the primary locus of catalytic activity, functioning as Lewis acid centers that can activate substrates.[4][5][6]

  • Modulation of Electronic Properties: The electron-donating nature of the hydroxyl groups can influence the electronic environment of the metal centers in the framework. This modulation can enhance the catalytic activity by, for example, increasing the Lewis acidity of the metal sites or by facilitating redox processes.

  • Framework Functionalization and Defect Engineering: The hydroxyl groups provide a handle for post-synthetic modification, allowing for the grafting of other functional groups to tailor the catalyst's properties. Furthermore, the incorporation of DHBDA alongside other linkers can be used as a strategy for "defect engineering," intentionally creating missing linker sites that expose more active metal centers.[1]

  • Brønsted Acidity: The hydroxyl groups on the aromatic ring can also exhibit Brønsted acidity, particularly when coordinated to a metal ion. This dual Lewis and Brønsted acidity can be exploited for cascade reactions or reactions requiring both types of acid sites.[2][4]

Application Focus: Lewis Acid Catalysis with a DHBDA-Analog-Based MOF

A prominent example illustrating the catalytic role of dihydroxy-functionalized linkers is in the enhancement of Lewis acid catalysis. For instance, MOF-74, a well-studied MOF architecture, exhibits significantly enhanced catalytic activity in the cyanosilylation of aldehydes when structural defects are introduced by incorporating a dihydroxy-functionalized linker like 2,5-dihydroxy-1,4-benzenedicarboxylic acid (a close analog of DHBDA).[1] The hydroxyl groups are key to creating additional open metal sites that accelerate the reaction.

Catalytic Reaction: Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a silyl cyanide (e.g., trimethylsilyl cyanide, TMSCN) to an aldehyde to form a cyanohydrin ether. This reaction is often catalyzed by Lewis acids.

Cyanosilylation aldehyde R-CHO intermediate [Activated Complex] aldehyde->intermediate tms_cn TMS-CN tms_cn->intermediate catalyst DHBDA-MOF (Lewis Acid) catalyst->intermediate Activation product R-CH(OTMS)CN intermediate->product Nucleophilic Attack

Caption: Proposed mechanism for DHBDA-MOF catalyzed cyanosilylation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a DHBDA-based MOF catalyst and its application in a representative catalytic reaction.

Protocol 1: Synthesis of a DHBDA-Incorporated Metal-Organic Framework

This protocol describes the solvothermal synthesis of a zirconium-based MOF incorporating DHBDA. Zirconium MOFs are known for their high thermal and chemical stability, making them excellent candidates for catalysis.[3][7][8]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (DHBDA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Schlenk line or glovebox (for handling ZrCl₄)

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 30 mg of ZrCl₄ and 25 mg of this compound in 10 mL of DMF.

  • Solvothermal Synthesis: Cap the vial tightly and place it in an oven preheated to 120 °C for 24 hours.

  • Isolation and Washing: After cooling to room temperature, a crystalline powder should be visible. Decant the DMF solution and add 10 mL of fresh DMF. Sonicate for 10 minutes and then centrifuge to collect the solid. Repeat this washing step three times with DMF and then three times with methanol.

  • Activation: To remove residual solvent molecules from the pores, activate the synthesized MOF. Place the material in a vacuum oven at 150 °C overnight. The resulting powder is the activated DHBDA-MOF catalyst.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation dissolve Dissolve ZrCl4 and DHBDA in DMF heat Solvothermal Synthesis (120°C, 24h) dissolve->heat wash Wash with DMF and Methanol heat->wash activate Activate under Vacuum (150°C) wash->activate

Caption: Workflow for the synthesis of a DHBDA-based MOF catalyst.

Protocol 2: Catalytic Cyanosilylation of Benzaldehyde

This protocol details the use of the synthesized DHBDA-MOF as a catalyst for the cyanosilylation of benzaldehyde.

Materials:

  • Activated DHBDA-MOF catalyst

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous toluene

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Gas chromatograph (GC) for reaction monitoring

  • Syringes for reagent addition

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 10 mg of the activated DHBDA-MOF catalyst.

  • Reagent Addition: Add 5 mL of anhydrous toluene, followed by 0.5 mmol of benzaldehyde and an appropriate amount of the internal standard.

  • Reaction Initiation: While stirring, add 0.6 mmol of trimethylsilyl cyanide (TMSCN) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Take aliquots at regular intervals, quench with a small amount of methanol, and analyze by GC to monitor the conversion of benzaldehyde and the formation of the cyanohydrin product.

  • Catalyst Recyclability: After the reaction is complete, the catalyst can be recovered by centrifugation, washed with toluene, and dried under vacuum for reuse in subsequent catalytic cycles.

Data Presentation: Expected Catalytic Performance

The catalytic performance of DHBDA-MOFs can be evaluated based on conversion, selectivity, and turnover number (TON) or turnover frequency (TOF).

CatalystSubstrateConversion (%)Selectivity (%)TON
DHBDA-Zr-MOFBenzaldehyde>95>99>100
Control (no catalyst)Benzaldehyde<5--

Data are representative and may vary based on specific reaction conditions and catalyst batch.

Characterization of DHBDA-Based Catalysts

To ensure the successful synthesis and to understand the properties of the DHBDA-based catalyst, a suite of characterization techniques should be employed.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the DHBDA linker and the removal of solvent molecules after activation.

  • Solid-State NMR Spectroscopy: To probe the local environment of the metal centers and the organic linker.

Conclusion and Future Outlook

This compound and its analogs are versatile building blocks for the rational design of highly active heterogeneous catalysts. Their ability to introduce coordinatively unsaturated metal sites, modulate electronic properties, and serve as a platform for functionalization makes them invaluable in the field of catalysis. The protocols provided herein offer a starting point for researchers to explore the rich catalytic potential of DHBDA-based materials. Future research directions may include the development of chiral DHBDA-based MOFs for asymmetric catalysis, the incorporation of DHBDA into mixed-linker MOFs for synergistic catalytic effects, and the application of these materials in more complex multi-step organic transformations.

References

Application Notes & Protocols: Enhancing MOF Functionality for Advanced Drug Delivery through Post-Synthetic Modification with 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Evolution of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and chemical functionality make them exceptional candidates for a myriad of applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3][4][5][6] The ability to precisely tailor the chemical environment within a MOF is paramount to its function. While direct synthesis allows for the incorporation of a wide range of functionalities, post-synthetic modification (PSM) has emerged as a powerful strategy to introduce complex functionalities into pre-existing MOF structures that may not be accessible through direct synthesis.[7][8][9]

PSM offers a modular approach to MOF functionalization, allowing for the covalent or dative modification of the organic linkers or metal nodes after the framework has been assembled.[7][8] This technique not only expands the chemical diversity of MOFs but also allows for the systematic tuning of their properties for specific applications.

This guide provides a comprehensive overview and a detailed protocol for the post-synthetic modification of a parent MOF with 2,5-Dihydroxy-1,4-benzenediacetic acid (H₂DOBDA), a ligand of significant interest due to its potential to introduce both acidic and redox-active functionalities, highly desirable for advanced drug delivery systems.

The Modifying Agent: this compound (H₂DOBDA)

The choice of this compound as a post-synthetic modifying agent is strategic. The molecule possesses two key functional groups:

  • Carboxylic Acid Moieties: These groups can coordinate to open metal sites within the MOF structure, effectively grafting the molecule onto the framework.

  • Hydroxyl Groups: The phenolic hydroxyl groups can participate in hydrogen bonding, influencing the polarity of the pores and interacting with potential drug molecules. Furthermore, the hydroquinone moiety imparts redox activity to the MOF, opening avenues for stimuli-responsive drug release.

The successful incorporation of H₂DOBDA is anticipated to enhance the loading capacity and control the release of therapeutic agents, particularly those that can engage in hydrogen bonding or are sensitive to the redox environment.

Conceptual Framework for Post-Synthetic Modification

The successful post-synthetic modification of a MOF with H₂DOBDA hinges on the selection of an appropriate parent MOF. An ideal candidate would possess accessible metal sites or labile ligands that can be displaced by the incoming H₂DOBDA molecule. For this protocol, we will consider a hypothetical yet plausible scenario involving a zirconium-based MOF, renowned for its high stability. The UiO-66 series of MOFs, for instance, are constructed from Zr₆O₄(OH)₄ clusters and are known to have defects that can serve as anchoring points for PSM.

The modification process will involve a ligand exchange mechanism, where coordinated solvent molecules or other labile ligands on the zirconium clusters are replaced by the carboxylate groups of H₂DOBDA.

Experimental Protocol: Post-Synthetic Modification of a Zirconium-Based MOF with H₂DOBDA

This protocol outlines a step-by-step procedure for the post-synthetic modification of a representative zirconium-based MOF.

Materials and Equipment
Reagents Equipment
Zirconium-based parent MOF (e.g., UiO-66)Schlenk flasks and line
This compound (H₂DOBDA)Magnetic stirrer with heating
N,N-Dimethylformamide (DMF), anhydrousCentrifuge
Methanol, anhydrousVacuum oven
Chloroform, anhydrousPowder X-ray Diffractometer (PXRD)
Fourier-Transform Infrared (FTIR) Spectrometer
Thermogravimetric Analyzer (TGA)
Gas adsorption analyzer (BET)
Step-by-Step Methodology
  • Activation of the Parent MOF:

    • Place 100 mg of the as-synthesized parent zirconium-based MOF into a 50 mL Schlenk flask.

    • Add 20 mL of anhydrous DMF and stir the suspension at 120 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to cool to room temperature. Decant the DMF and wash the MOF with fresh anhydrous DMF (3 x 10 mL).

    • Subsequently, wash with anhydrous methanol (3 x 10 mL) to remove residual DMF.

    • Activate the MOF by heating under dynamic vacuum at 150 °C for 12 hours. This step is crucial to remove any coordinated solvent molecules and expose the reactive metal sites.

  • Preparation of the Modification Solution:

    • In a separate Schlenk flask, dissolve 1.5 molar equivalents of this compound (relative to the number of potential modification sites on the MOF) in 20 mL of anhydrous DMF.

    • Gently heat and stir the solution until the H₂DOBDA is fully dissolved.

  • Post-Synthetic Modification Reaction:

    • Under an inert atmosphere, add the activated parent MOF to the H₂DOBDA solution.

    • Stir the resulting suspension at 80 °C for 24 hours. The elevated temperature facilitates the ligand exchange process.

  • Purification of the Modified MOF:

    • After the reaction, cool the mixture to room temperature.

    • Separate the solid product by centrifugation (4000 rpm, 10 min).

    • Wash the modified MOF thoroughly with anhydrous DMF (3 x 10 mL) to remove any unreacted H₂DOBDA.

    • Perform a solvent exchange with anhydrous chloroform (3 x 10 mL) to facilitate the removal of the high-boiling point DMF.

    • Dry the final product under dynamic vacuum at 120 °C for 12 hours.

Characterization of the H₂DOBDA-Modified MOF

Thorough characterization is essential to confirm the successful incorporation of the H₂DOBDA ligand and to assess the impact of the modification on the MOF's properties.

Powder X-ray Diffraction (PXRD)

PXRD is used to verify the retention of the crystalline structure of the MOF after modification. The diffraction pattern of the modified MOF should be comparable to that of the parent MOF, indicating that the framework integrity is maintained.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides direct evidence of the incorporation of the H₂DOBDA ligand. The spectrum of the modified MOF should exhibit new characteristic peaks corresponding to the vibrational modes of the dihydroxy-diacetic acid ligand, which are absent in the parent MOF.

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (phenolic)3200-3500 (broad)
C=O stretch (carboxylic acid)1680-1720
C-O stretch (phenolic)1200-1300
Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the modified MOF and to quantify the amount of incorporated ligand. The TGA curve of the modified MOF will show a different decomposition profile compared to the parent MOF, with a weight loss step corresponding to the degradation of the H₂DOBDA ligand.

Gas Adsorption Analysis (BET)

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the modified MOF. A decrease in surface area and pore volume compared to the parent MOF is expected, consistent with the grafting of the H₂DOBDA ligand within the pores.

Visualizing the Workflow

PSM_Workflow cluster_activation Parent MOF Activation cluster_solution Ligand Solution Preparation cluster_modification Post-Synthetic Modification cluster_purification Purification activation_start As-Synthesized Parent MOF dmf_wash DMF Wash (120°C) activation_start->dmf_wash methanol_wash Methanol Wash dmf_wash->methanol_wash vacuum_drying Vacuum Activation (150°C) methanol_wash->vacuum_drying reaction Combine Activated MOF & Ligand Solution (80°C, 24h) vacuum_drying->reaction ligand H₂DOBDA dissolve Dissolve in Anhydrous DMF ligand->dissolve dissolve->reaction centrifuge Centrifugation reaction->centrifuge dmf_wash2 DMF Wash centrifuge->dmf_wash2 chloroform_wash Chloroform Wash dmf_wash2->chloroform_wash final_drying Vacuum Drying (120°C) chloroform_wash->final_drying final_product final_product final_drying->final_product Modified MOF

Caption: Experimental workflow for the post-synthetic modification of a MOF.

Application in Drug Delivery

The introduction of H₂DOBDA into the MOF structure can significantly enhance its performance as a drug delivery vehicle.[2][3][4][5][6]

  • Increased Drug Loading: The hydroxyl and carboxylic acid groups of the grafted ligand can serve as additional binding sites for drug molecules through hydrogen bonding and other non-covalent interactions, potentially increasing the loading capacity.

  • Controlled Release: The modified pore environment can influence the release kinetics of the encapsulated drug.

  • Stimuli-Responsive Release: The redox-active hydroquinone moiety of H₂DOBDA can be exploited for stimuli-responsive drug release. For instance, in an oxidizing environment, the hydroquinone can be oxidized to a quinone, potentially triggering a conformational change or altering the host-guest interactions, leading to the release of the drug.

Logical Pathway for Drug Delivery Application

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Systemic Delivery cluster_release Targeted Release modified_mof H₂DOBDA-Modified MOF loading Encapsulation via Diffusion modified_mof->loading drug_solution Therapeutic Drug Solution drug_solution->loading drug_loaded_mof Drug-Loaded MOF loading->drug_loaded_mof administration Administration drug_loaded_mof->administration release Drug Release drug_loaded_mof->release circulation Systemic Circulation administration->circulation target_site Target Site (e.g., Tumor) circulation->target_site stimulus Stimulus (e.g., Oxidative Stress) target_site->stimulus stimulus->release

Caption: Conceptual pathway for drug delivery using the modified MOF.

Conclusion

Post-synthetic modification with this compound offers a promising avenue for the development of highly functionalized MOFs for advanced drug delivery applications. The protocol and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to explore this exciting area of materials chemistry. The ability to introduce redox-active and hydrogen-bonding functionalities into a stable MOF framework opens up new possibilities for the design of intelligent drug delivery systems with enhanced loading capacities and stimuli-responsive release mechanisms.

References

Application Notes and Protocols for the Incorporation of 2,5-Dihydroxy-1,4-benzenediacetic Acid into Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of a Unique Monomer

2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) is a distinctive aromatic monomer offering a unique combination of functionalities: two carboxylic acid groups and two phenolic hydroxyl groups. This tetra-functional nature, with reactive sites of differing reactivity, opens up a vast design space for novel polymers with tailored properties. The rigid hydroquinone core can impart thermal stability and specific electronic properties, while the flexible acetic acid side chains can influence solubility and processability. Furthermore, the phenolic hydroxyls offer sites for post-polymerization modification or can participate directly in polymerization to create unique polymer architectures.

These application notes provide detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the incorporation of DHBDA into three major classes of polymers: polyesters, polyamides, and polyurethanes. The methodologies are presented with an emphasis on the underlying chemical principles to empower users to adapt and optimize these procedures for their specific research and development goals.

Safety and Handling of this compound

Prior to any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.

Key Safety Precautions:

  • Causes skin and serious eye irritation. [1][2][3]

  • May cause respiratory irritation. [1][2][3]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

I. Incorporation into Polyesters: Leveraging Carboxylic Acid Reactivity

The most direct method for incorporating DHBDA into polyesters is through the reaction of its carboxylic acid groups with a suitable diol. The phenolic hydroxyls are less reactive under typical polyesterification conditions and can be preserved for later modification or to influence the polymer's properties through hydrogen bonding.

A. Theoretical Background: Polycondensation of a Phenolic Diacid

The synthesis of polyesters from DHBDA and a diol proceeds via step-growth polycondensation. This reaction involves the formation of an ester linkage with the elimination of a small molecule, typically water. Due to the reduced reactivity of the carboxylic acid groups in DHBDA compared to more common diacids like terephthalic acid, the use of a catalyst and elevated temperatures is generally required to achieve high molecular weight polymers.

The choice of catalyst is critical. While common polyesterification catalysts like antimony trioxide can be used, catalysts known to be effective for less reactive monomers may be more suitable.[5] The reaction is typically carried out in two stages: an initial esterification at a lower temperature to form oligomers, followed by a higher temperature polycondensation under vacuum to drive the reaction to completion and remove the water byproduct.

B. Experimental Protocol: Melt Polycondensation of DHBDA with Ethylene Glycol

This protocol describes the synthesis of a polyester from DHBDA and ethylene glycol via melt polycondensation.

Materials:

  • This compound (DHBDA, CAS: 5488-16-4)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (TBT)

  • High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Methanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Charging: In the three-neck flask, combine DHBDA (1.0 mol equivalent), ethylene glycol (1.2 mol equivalent to provide a slight excess), and the catalyst (e.g., Sb₂O₃ at 0.05 mol% relative to DHBDA).

  • Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C. Stir the molten mixture vigorously. Water will begin to distill off. Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation: Gradually increase the temperature to 250-270°C while slowly applying a vacuum (reducing the pressure to <1 mmHg). The viscosity of the mixture will increase significantly. Continue the reaction under high vacuum for another 4-6 hours to drive the polymerization and remove excess ethylene glycol.

  • Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.

  • Purification: Dissolve the crude polymer in a minimal amount of a suitable high-boiling point solvent like NMP. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.

C. Key Considerations and Causality:
  • Monomer Ratio: A slight excess of the more volatile monomer (ethylene glycol) is used to compensate for any loss during the reaction and to ensure the formation of hydroxyl-terminated chains in the initial stages.

  • Catalyst Selection: Antimony and titanium compounds are effective catalysts for polyesterification.[5] The choice of catalyst can influence the reaction rate and the final properties of the polymer.

  • Two-Stage Reaction: The initial esterification at a lower temperature allows for the controlled formation of low molecular weight oligomers. The subsequent high-temperature vacuum stage is crucial for achieving a high degree of polymerization by efficiently removing the condensation byproducts.

  • Inert Atmosphere: A nitrogen atmosphere is essential to prevent oxidation of the hydroquinone moiety at high temperatures, which would lead to colored and cross-linked products.

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomers DHBDA + Ethylene Glycol + Catalyst Esterification Esterification (180-200°C, N2) - Formation of Oligomers - Water Removal Monomers->Esterification Polycondensation Polycondensation (250-270°C, Vacuum) - High MW Polymer Formation - Glycol Removal Esterification->Polycondensation Isolation Cooling & Isolation of Crude Polymer Polycondensation->Isolation Dissolution Dissolution in NMP Isolation->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Purified Polyester Drying->Final_Polymer

Caption: Melt polycondensation workflow for polyester synthesis.

II. Incorporation into Polyamides: Amide Linkages from a Phenolic Monomer

Similar to polyesters, DHBDA can be incorporated into polyamides by reacting its carboxylic acid groups with diamines. The phenolic hydroxyls are generally unreactive towards amines under typical polyamidation conditions.

A. Theoretical Background: Direct Polycondensation

The formation of polyamides from a diacid and a diamine is another example of step-growth polycondensation. High molecular weight polyamides can be synthesized via several methods, including melt polycondensation and solution polycondensation. For monomers that are thermally sensitive or have high melting points, solution polycondensation is often preferred. The Yamazaki-Higashi reaction, which utilizes a phosphite-based activating agent, is a powerful method for direct polycondensation at relatively low temperatures.

B. Experimental Protocol: Solution Polycondensation of DHBDA with Hexamethylenediamine

This protocol details the synthesis of a polyamide from DHBDA and hexamethylenediamine (HMDA) using a modified Yamazaki-Higashi reaction.

Materials:

  • This compound (DHBDA)

  • Hexamethylenediamine (HMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a temperature controller.

Procedure:

  • Monomer and Salt Dissolution: In the reaction flask, dissolve DHBDA (1.0 mol equivalent), HMDA (1.0 mol equivalent), and LiCl (5 wt% based on the solvent) in anhydrous NMP under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2.0 mol equivalent) followed by triphenyl phosphite (2.0 mol equivalent).

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration, wash thoroughly with fresh methanol to remove residual solvents and reagents.

  • Drying: Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

C. Key Considerations and Causality:
  • Solvent and Salt: Anhydrous NMP is a good solvent for both the monomers and the resulting polyamide. The addition of LiCl enhances the solubility of the polymer and prevents premature precipitation, allowing for the formation of higher molecular weight chains.

  • Yamazaki-Higashi Reagents: Triphenyl phosphite and pyridine act as a condensing agent system, activating the carboxylic acid groups for reaction with the amine at moderate temperatures.

  • Stoichiometry: A precise 1:1 molar ratio of the diacid and diamine is crucial for achieving high molecular weight in step-growth polymerization.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous, as water will react with the activated carboxylic acid species and inhibit polymerization.

Reaction Scheme for Polyamide Synthesis

Polyamide_Synthesis cluster_reaction Reaction DHBDA DHBDA Polycondensation Polycondensation (100-120°C, N2) DHBDA->Polycondensation HMDA Hexamethylenediamine HMDA->Polycondensation Reagents TPP, Pyridine, LiCl in NMP Reagents->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Caption: Solution polycondensation for polyamide synthesis.

III. Incorporation into Polyurethanes: DHBDA as a Chain Extender

In polyurethane synthesis, DHBDA can act as a chain extender through the reaction of its phenolic hydroxyl groups with isocyanate groups. The carboxylic acid groups are generally less reactive with isocyanates at moderate temperatures, especially without specific catalysts.

A. Theoretical Background: The Prepolymer Method

Polyurethanes are typically synthesized in a two-step process known as the prepolymer method. First, a long-chain diol (polyol) is reacted with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. In the second step, a low molecular weight diol or diamine, known as a chain extender, is added to react with the remaining isocyanate groups, forming the final high molecular weight polyurethane. The chain extender creates "hard segments" within the polymer matrix, which contribute to the material's mechanical properties.

The phenolic hydroxyls of DHBDA are more acidic and thus more reactive with isocyanates than aliphatic alcohols, making DHBDA a potentially effective chain extender. A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to promote the urethane-forming reaction.

B. Experimental Protocol: Synthesis of a Polyurethane with DHBDA as a Chain Extender

This protocol describes the synthesis of a segmented polyurethane using a polyether polyol, a diisocyanate, and DHBDA as the chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 1000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (DHBDA)

  • Dimethylformamide (DMF), anhydrous

  • Dibutyltin dilaurate (DBTDL)

  • Methanol

Equipment:

  • Four-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, dropping funnel, and thermometer.

  • Heating mantle with a temperature controller.

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG under vacuum at 100°C for 2 hours before use.

    • Charge the dried PTMEG into the reaction flask and heat to 60°C under a nitrogen atmosphere.

    • Add molten MDI (2.0 mol equivalent to PTMEG) to the flask with vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt% of total reactants).

    • Allow the reaction to proceed at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve DHBDA (1.0 mol equivalent to PTMEG) in anhydrous DMF.

    • Cool the prepolymer to 50-60°C and add the DHBDA solution dropwise over 30 minutes with vigorous stirring.

    • An increase in viscosity will be observed. Continue stirring for an additional 1-2 hours at 60-70°C to complete the chain extension.

  • Polymer Isolation and Processing:

    • The resulting polyurethane solution can be cast into a film on a glass plate and the solvent evaporated in a vacuum oven at 80°C.

    • Alternatively, the polymer can be precipitated by pouring the solution into methanol, followed by filtration and drying.

C. Key Considerations and Causality:
  • Prepolymer Formation: Reacting the polyol with an excess of diisocyanate ensures that the resulting prepolymer is terminated with reactive isocyanate groups, ready for chain extension.

  • Chain Extender Reactivity: The phenolic hydroxyls of DHBDA are sufficiently reactive with the isocyanate groups of the prepolymer, especially in the presence of a catalyst like DBTDL.

  • Solvent: A polar aprotic solvent like DMF is necessary to dissolve the DHBDA and the growing polyurethane chain.

  • Temperature Control: The reaction temperature needs to be carefully controlled. Higher temperatures can lead to side reactions of the isocyanate groups, including reaction with the carboxylic acid groups of DHBDA or trimerization.

Polyurethane Synthesis Pathwaydot

Polyurethane_Synthesis cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension Polyol Polyol (PTMEG) Diisocyanate Diisocyanate (MDI, excess) Prepolymer Isocyanate-Terminated Prepolymer DHBDA DHBDA (Chain Extender) Polyurethane High MW Polyurethane Catalyst DBTDL Catalyst Catalyst->Prepolymer Catalyst->Polyurethane

References

Application Notes and Protocols for Electrochemical Sensor Development with 2,5-Dihydroxy-1,4-benzenediacetic Acid (DHBDA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 2,5-Dihydroxy-1,4-benzenediacetic Acid in Advanced Electrochemical Sensing

This compound (DHBDA) is a versatile organic building block that is gaining significant attention in the field of materials science, particularly in the design and synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][2] Its rigid structure, coupled with the presence of both carboxylate and hydroxyl functional groups, allows for the formation of robust frameworks with tunable porosity and tailored chemical functionalities.[3][4] These characteristics make DHBDA-based materials highly promising candidates for applications in electrochemical sensing.[5][6]

The inherent insulating nature of most MOFs and COFs has historically limited their application in electronics and electrochemistry.[5][7] However, the strategic selection of organic linkers like DHBDA and metal nodes can lead to the formation of conductive frameworks.[7][8] These conductive porous materials offer a unique combination of high surface area, regular pore structures, and efficient charge transport pathways, making them ideal for the fabrication of highly sensitive and selective electrochemical sensors.[5][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of electrochemical sensors utilizing DHBDA-based MOFs. We will delve into the underlying principles, provide detailed protocols for the synthesis of a DHBDA-based MOF, the fabrication of a modified electrode, and its application in the detection of key analytes such as dopamine and heavy metals.

Principle of Operation: Leveraging DHBDA-MOF Architecture for Enhanced Electrochemical Detection

The functionality of an electrochemical sensor based on a DHBDA-MOF hinges on the unique properties of the framework material. The porous nature of the MOF provides a high surface area for the preconcentration of analyte molecules at the electrode surface, thereby amplifying the electrochemical signal.[5][10] Furthermore, the ordered channels within the MOF can offer size- and shape-selective recognition of target analytes, enhancing the sensor's selectivity.[10]

The electrochemical activity of the DHBDA-MOF can be attributed to either the redox-active metal centers or the organic linker itself. In the case of DHBDA, the hydroquinone moiety can potentially participate in electrochemical reactions.[11] The overall sensing mechanism involves the interaction of the analyte with the MOF, followed by an electrochemical transduction event that is measured by the electrode. This can be a change in current, potential, or impedance, which is then correlated to the analyte concentration.

For instance, in the detection of dopamine, the hydroxyl groups on the DHBDA linker and the overall porous structure can facilitate the adsorption of dopamine molecules through hydrogen bonding and π-π stacking interactions.[12][13] The subsequent electrochemical oxidation of dopamine at the electrode surface is then enhanced by the conductive nature of the MOF. Similarly, for heavy metal detection, the carboxylate and hydroxyl groups of the DHBDA linker can act as chelating sites for metal ions, facilitating their preconcentration and subsequent electrochemical detection, often via stripping voltammetry.[14][15]

Experimental Protocols

Part 1: Synthesis of a DHBDA-Based Metal-Organic Framework (DHBDA-MOF)

This protocol describes the solvothermal synthesis of a representative DHBDA-based MOF using a copper salt as the metal node.

Materials:

  • This compound (DHBDA) (97% purity)[3]

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (20 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 45.2 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 72.5 mg (0.3 mmol) of Copper(II) nitrate trihydrate in 5 mL of DMF.

  • Add the copper nitrate solution to the DHBDA solution dropwise while stirring.

  • Transfer the resulting mixture to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the resulting crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Characterization: The synthesized DHBDA-MOF should be characterized to confirm its structure and purity using techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).[1][16]

Part 2: Fabrication of the DHBDA-MOF Modified Electrode

This protocol outlines the modification of a glassy carbon electrode (GCE) with the synthesized DHBDA-MOF.

Materials:

  • Synthesized DHBDA-MOF powder

  • Nafion solution (0.5 wt%)

  • Ethanol

  • Deionized water

  • Alumina slurry (0.3 and 0.05 µm)

  • Glassy carbon electrode (GCE)

Equipment:

  • Polishing pad

  • Ultrasonic bath

  • Micropipette

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water.

    • Sonically clean the polished GCE in a 1:1 mixture of ethanol and deionized water for 5 minutes, followed by rinsing with deionized water.

    • Allow the electrode to dry at room temperature.

  • Preparation of DHBDA-MOF Ink:

    • Disperse 5 mg of the synthesized DHBDA-MOF powder in 1 mL of a 1:1 ethanol/water solution containing 20 µL of 0.5 wt% Nafion solution.

    • Sonically agitate the mixture for 30 minutes to form a homogeneous ink.

  • Electrode Modification:

    • Drop-cast 5 µL of the DHBDA-MOF ink onto the pre-cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature, resulting in a thin film of the DHBDA-MOF on the electrode surface.

Part 3: Electrochemical Detection of Dopamine

This protocol describes the use of the DHBDA-MOF modified electrode for the electrochemical detection of dopamine using differential pulse voltammetry (DPV).

Materials:

  • DHBDA-MOF modified GCE

  • Dopamine hydrochloride

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.4

  • Standard electrochemical cell with a three-electrode setup (working electrode: DHBDA-MOF/GCE, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • Potentiostat

Procedure:

  • Set up the electrochemical cell with 10 mL of 0.1 M PBS (pH 7.4).

  • Immerse the three-electrode system into the PBS solution.

  • Record a blank DPV scan from -0.2 V to 0.6 V.

  • Add a known concentration of dopamine to the electrochemical cell.

  • Record the DPV scan under the same conditions. An oxidation peak corresponding to dopamine should be observed.

  • Perform a concentration-dependent study by incrementally adding dopamine to the cell and recording the DPV response at each concentration.

  • Plot the peak current versus the dopamine concentration to obtain a calibration curve.

Part 4: Electrochemical Detection of Heavy Metals (Lead)

This protocol describes the use of the DHBDA-MOF modified electrode for the detection of lead ions (Pb²⁺) using square wave anodic stripping voltammetry (SWASV).

Materials:

  • DHBDA-MOF modified GCE

  • Lead(II) nitrate standard solution

  • Acetate buffer solution (0.1 M, pH 4.5)

  • Standard electrochemical cell with a three-electrode setup

  • Potentiostat

Procedure:

  • Set up the electrochemical cell with 10 mL of 0.1 M acetate buffer (pH 4.5) containing a known concentration of Pb²⁺.

  • Immerse the three-electrode system into the solution.

  • Preconcentration Step: Apply a deposition potential of -1.2 V for a specified time (e.g., 300 seconds) while stirring the solution. This reduces Pb²⁺ ions to metallic lead on the electrode surface.

  • Stripping Step: Stop the stirring and allow the solution to become quiescent for 10 seconds. Then, scan the potential from -1.2 V to -0.2 V using a square wave voltammetry waveform. A stripping peak corresponding to the oxidation of lead should be observed.

  • Perform a concentration-dependent study by varying the concentration of Pb²⁺ and recording the SWASV response.

  • Plot the stripping peak current versus the Pb²⁺ concentration to generate a calibration curve.

Data Presentation

The performance of the DHBDA-MOF based electrochemical sensor can be summarized in the following tables. The values presented are representative of typical performance characteristics observed for MOF-based electrochemical sensors for similar analytes.[12][15][17][18]

Table 1: Performance Characteristics for Dopamine Detection

ParameterValue
Linear Range0.1 µM - 100 µM
Limit of Detection (LOD)0.05 µM
Sensitivity1.5 µA µM⁻¹ cm⁻²
Response Time< 5 seconds
Reproducibility (RSD)3.5% (n=5)
Stability95% of initial response after 15 days

Table 2: Performance Characteristics for Lead (Pb²⁺) Detection

ParameterValue
Linear Range0.1 µg/L - 50 µg/L
Limit of Detection (LOD)0.02 µg/L
Sensitivity0.8 µA (µg/L)⁻¹
Preconcentration Time300 seconds
Reproducibility (RSD)4.2% (n=5)
Stability92% of initial response after 15 days

Visualizations

Workflow for DHBDA-MOF Sensor Fabrication and Application

G cluster_synthesis DHBDA-MOF Synthesis cluster_fabrication Electrode Fabrication cluster_application Electrochemical Sensing DHBDA 2,5-Dihydroxy-1,4- benzenediacetic acid Autoclave Solvothermal Reaction (120°C, 24h) DHBDA->Autoclave MetalSalt Metal Salt (e.g., Cu(NO₃)₂·3H₂O) MetalSalt->Autoclave Solvent Solvent (DMF) Solvent->Autoclave DHBDA_MOF DHBDA-MOF Crystals Autoclave->DHBDA_MOF Ink DHBDA-MOF Ink Preparation DHBDA_MOF->Ink GCE Glassy Carbon Electrode Polish Polishing & Cleaning GCE->Polish Modified_GCE DHBDA-MOF/GCE Polish->Modified_GCE Ink->Modified_GCE EC_Cell Electrochemical Cell Modified_GCE->EC_Cell Analyte Analyte Solution (Dopamine or Heavy Metals) Analyte->EC_Cell Potentiostat Potentiostat EC_Cell->Potentiostat Data Data Acquisition & Analysis Potentiostat->Data

Caption: Workflow from DHBDA-MOF synthesis to electrochemical sensing.

Sensing Mechanism of DHBDA-MOF for Dopamine

G cluster_electrode DHBDA-MOF Modified Electrode MOF_Pore MOF Pore DHBDA_Linker DHBDA Linker Dopamine Dopamine Dopamine_Adsorbed Adsorbed Dopamine Dopamine->Dopamine_Adsorbed Adsorption (π-π stacking, H-bonding) Oxidized_Dopamine Oxidized Dopamine Dopamine_Adsorbed->Oxidized_Dopamine Electrochemical Oxidation Signal Electrochemical Signal Oxidized_Dopamine->Signal

Caption: Dopamine detection mechanism at the DHBDA-MOF electrode surface.

Conclusion and Future Perspectives

The use of this compound as a building block for conductive MOFs and COFs opens up exciting possibilities for the development of advanced electrochemical sensors. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of DHBDA-based materials in various sensing applications. The inherent tunability of MOF structures allows for the rational design of sensors with enhanced sensitivity, selectivity, and stability. Future research could focus on the synthesis of bimetallic DHBDA-MOFs to further enhance catalytic activity, the development of DHBDA-based COFs with tailored electronic properties, and the integration of these materials into portable and miniaturized sensing devices for point-of-care diagnostics and environmental monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical linker in areas such as Metal-Organic Frameworks (MOFs) and advanced material synthesis. DHBDA, with its CAS Number 5488-16-4, is a bifunctional aromatic compound whose purity and yield are paramount for the integrity of downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, common problems encountered during the synthesis of DHBDA, particularly focusing on the final deprotection step: the acid-catalyzed hydrolysis of its diacetate precursor, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid.

Question: My final yield of DHBDA is consistently low. What are the most likely causes?

Answer: Low yield is the most common issue and typically stems from one of three areas: incomplete reaction, product degradation, or losses during workup and purification.

  • Incomplete Hydrolysis: The hydrolysis of the two acetate protecting groups is a reversible equilibrium-driven process. Insufficient acid catalyst, low reaction temperature, or inadequate reaction time can lead to a mixture of mono-deacetylated and unreacted starting material.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Without a sufficient concentration of H⁺, this activation step is slow and inefficient.

    • Solution: Ensure your acid catalyst (typically sulfuric acid) is at an effective concentration. A proven method involves dissolving the diacetate precursor in 2% aqueous sulfuric acid and allowing it to stir for an extended period, such as over a weekend, to ensure the reaction reaches completion.

  • Product Degradation via Oxidation: The hydroquinone moiety in DHBDA is highly susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal impurities, or if the pH drifts towards neutral or basic during workup. This oxidation leads to the formation of quinone-type species, which are often highly colored (pink, brown, or black) and can polymerize into intractable tars.

    • Causality: Phenols, and especially hydroquinones, have low oxidation potentials. The two hydroxyl groups readily donate electrons, initiating a cascade that results in the corresponding p-benzoquinone derivative.

    • Solution: Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. Use de-gassed solvents and ensure all glassware is scrupulously clean. During the workup, maintain acidic conditions until the product is isolated and dried, as deprotonated phenoxides are even more susceptible to oxidation.

  • Workup & Purification Losses: DHBDA has moderate solubility in water and is highly soluble in polar organic solvents. Significant product loss can occur during the extraction and recrystallization phases.

    • Causality: The molecule contains two hydrophilic carboxylic acid groups and two phenolic hydroxyl groups, but also a hydrophobic benzene ring. This amphiphilic nature can complicate extraction.

    • Solution: When performing a liquid-liquid extraction (e.g., with ethyl acetate), ensure you perform multiple extractions (at least 3-4 times) with the organic solvent to recover as much product as possible from the aqueous phase. When purifying by recrystallization, carefully select a solvent system (e.g., water or an ethanol/water mixture) and avoid using an excessive volume, which would increase the amount of product lost in the mother liquor.

Question: I'm observing a significant amount of a dark, tar-like byproduct. How can I prevent this?

Answer: The formation of dark, often insoluble, byproducts is almost certainly due to the oxidation of the hydroquinone ring system, as detailed above.

  • Primary Cause: Exposure to atmospheric oxygen is the main culprit. This is often exacerbated by elevated temperatures or the presence of catalytic metal impurities.

  • Preventative Measures:

    • Inert Atmosphere: This is the most critical control parameter. Blanket the reaction vessel with nitrogen or argon from start to finish.

    • Degas Solvents: Before use, sparge all solvents (water, ethyl acetate, etc.) with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • Control Temperature: While gentle heating can increase the rate of hydrolysis, excessive temperatures can also accelerate oxidation and other side reactions. Maintain a consistent and moderate temperature.

    • Chelating Agents: If you suspect metal contamination from your reagents or glassware, the addition of a very small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the aqueous reaction mixture can sequester metal ions and inhibit them from catalyzing oxidation.

Question: The hydrolysis of my diacetate precursor is incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: If the reaction stalls, it points to an issue with the reaction equilibrium or catalyst activity.

  • Le Chatelier's Principle: Hydrolysis is the reverse of esterification and is thus an equilibrium process. The reaction is: Ester + 2 H₂O ⇌ Diol + 2 Acetic Acid While water is the solvent and thus in large excess, a buildup of the acetic acid product can begin to shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: The most straightforward approach is to cautiously increase the concentration of the sulfuric acid catalyst. You can increase it from 2% to 5% (v/v) to see if it improves the reaction rate and completion.

    • Elevate Temperature: Gently warming the reaction mixture to 40-50 °C can provide the necessary activation energy to overcome the barrier for the second hydrolysis step, which is often slower than the first. Monitor closely for any color change that would indicate oxidation.

    • Check Precursor Purity: Ensure your starting material, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid, is pure. Impurities could inhibit the catalyst or interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for DHBDA?

The most frequently cited and robust method for producing high-purity DHBDA is the acid-catalyzed hydrolysis of its diacetate precursor, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid. This precursor is more stable to storage and handling than DHBDA itself. The hydrolysis effectively removes the acetate protecting groups to liberate the two phenolic hydroxyls.

Synthesis Pathway Overview

G A 2,5-Bis(acetyloxy)-1,4- benzenediacetic acid B Acid-Catalyzed Hydrolysis (H₂SO₄ / H₂O) A->B C Crude DHBDA in Aqueous Solution B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Purification (Recrystallization) D->E F Pure 2,5-Dihydroxy-1,4- benzenediacetic acid (DHBDA) E->F

Caption: General workflow for the synthesis of DHBDA.

Q2: Can you provide a detailed, optimized protocol for the hydrolysis step?

Absolutely. The following protocol is a synthesis of best practices derived from available literature and chemical principles.

Optimized Protocol for DHBDA Synthesis
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-bis(acetyloxy)-1,4-benzenediacetic acid (1.0 eq).

  • Reaction Setup: Add degassed 2% (v/v) aqueous sulfuric acid to the flask to create a solution or suspension with a concentration of approximately 0.1 M.

  • Inerting: Seal the flask and purge the headspace with nitrogen for 5-10 minutes. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Workup (Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with a small amount of brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude DHBDA product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot deionized water or an ethanol/water mixture to yield pure DHBDA as a white or off-white powder. The melting point should be sharp, around 281-283 °C with decomposition.

Key Reaction Parameters (Summary Table)
ParameterRecommended ValueRationale
Catalyst Sulfuric Acid (H₂SO₄)Strong, non-volatile acid that provides a high H⁺ concentration.
Catalyst Conc. 2-5% (v/v) in WaterBalances reaction rate with minimizing potential side reactions.
Solvent Degassed Deionized WaterReadily available, environmentally benign, and drives the equilibrium.
Temperature 20-25 °C (Room Temp)Minimizes risk of oxidation and byproduct formation.
Reaction Time 48-72 hours (or until completion by TLC/HPLC)Ensures complete deprotection of both acetate groups.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing oxidation of the hydroquinone product.

Q3: How does pH critically affect the synthesis and stability of DHBDA?

The pH is arguably the most critical variable outside of the inert atmosphere.

  • Acidic pH (pH 1-4): This is the required condition for the hydrolysis reaction. The acidic environment activates the ester for nucleophilic attack and keeps the final product protonated and relatively stable against oxidation.

  • Neutral to Basic pH (pH > 6): AVOID. As the pH increases, the phenolic hydroxyl groups will deprotonate to form phenoxides. These phenoxide anions are extremely electron-rich and are oxidized almost instantaneously by air to form colored quinone impurities. During the workup, never use a basic wash (e.g., sodium bicarbonate solution) to neutralize the acid until after the product has been fully extracted into the organic phase and separated from any oxidants.

Q4: What are the best practices for storing the final DHBDA product?

Due to its sensitivity to oxidation, proper storage is essential to maintain the purity of your DHBDA.

  • Dryness: Ensure the product is completely dry. Residual moisture can facilitate degradation pathways.

  • Atmosphere: Store the powder in a sealed vial that has been backfilled with an inert gas like argon or nitrogen.

  • Temperature: Store at low temperatures (e.g., in a refrigerator at 2-8 °C) to slow the rate of any potential decomposition.

  • Light: Store in an amber vial or in the dark to prevent any light-induced degradation.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of DHBDA CheckReaction Was the reaction complete? Start->CheckReaction CheckColor Was the crude product darkly colored/tarry? CheckReaction->CheckColor Yes Incomplete Incomplete Hydrolysis CheckReaction->Incomplete No Oxidation Product Oxidation CheckColor->Oxidation Yes WorkupLoss Significant Workup Loss CheckColor->WorkupLoss No Sol1 Increase reaction time or [H₂SO₄] concentration. Consider gentle warming (40°C). Incomplete->Sol1 Sol2 Use degassed solvents. Run reaction under N₂/Ar. Ensure workup is acidic. Oxidation->Sol2 Sol3 Perform more extractions (3-4x). Minimize recrystallization solvent volume. WorkupLoss->Sol3

Caption: A decision tree for troubleshooting low DHBDA yield.

Technical Support Center: Purification of 2,5-Dihydroxy-1,4-benzenediacetic Acid (DHBDA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. Drawing from established principles in phenolic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity DHBDA.

The Challenge: Understanding the Instability of this compound

The primary challenge in purifying DHBDA stems from the inherent reactivity of its 2,5-dihydroxybenzene (hydroquinone) core. This moiety is highly susceptible to oxidation, which can occur upon exposure to atmospheric oxygen, trace metal ions, or elevated temperatures. This degradation pathway often leads to the formation of colored impurities, primarily quinone-type species, which can be difficult to remove and may compromise the integrity of your downstream applications.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues observed during the purification of DHBDA, providing explanations for the underlying causes and actionable solutions.

Problem 1: My isolated DHBDA is colored (yellow, brown, or even black), not an off-white powder.

Underlying Cause: The coloration is almost certainly due to the oxidation of the hydroquinone ring system to form p-benzoquinone derivatives. These quinones can form dark-colored charge-transfer complexes with the unoxidized hydroquinone, known as quinhydrones, even at very low concentrations.[1][2] This oxidation can be catalyzed by:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in solution, will promote oxidation.

  • Trace Metal Ions: Divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for the oxidation of phenols.[3]

  • Elevated Temperatures: High temperatures during purification, especially in the presence of oxygen, can accelerate the degradation process.

Solutions:

1. Implement an Inert Atmosphere:

  • Degas Solvents: Before use, thoroughly degas all solvents (water, organic solvents) by sparging with nitrogen or argon for at least 30 minutes.

  • Work Under Inert Gas: Conduct all purification steps, including dissolution, filtration, and crystallization, under a blanket of nitrogen or argon.

2. Utilize Antioxidants and Chelating Agents:

  • Antioxidants: Add a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, to the crude DHBDA solution. These agents will preferentially react with any oxidizing species present, protecting the DHBDA.

  • Chelating Agents: Introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[4][5] A typical concentration would be in the range of 1-5 mM.

3. Optimize Recrystallization Conditions:

  • Minimize Heating Time: Dissolve the crude DHBDA in the minimum amount of hot solvent and cool the solution promptly to minimize thermal degradation.

  • Solvent Choice: Use a solvent system that allows for crystallization at moderate temperatures.

Problem 2: Low recovery after recrystallization.

Underlying Cause: This issue is often related to the choice of solvent and the volume used. DHBDA, being a dicarboxylic acid with two hydroxyl groups, has complex solubility behavior.

  • High Solubility in the Recrystallization Solvent: If the compound is too soluble in the chosen solvent, even at low temperatures, recovery will be poor.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, preventing crystallization.

Solutions:

1. Systematic Solvent Screening:

  • Perform small-scale solubility tests with your crude material to identify a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve the DHBDA when hot but have low solubility when cold.

Table 1: Qualitative Solubility of DHBDA and Potential Recrystallization Solvents

SolventSolubility (Cold)Solubility (Hot)Comments
WaterSparingly solubleModerately solubleA good "green" option. Consider adding a small amount of acid to suppress dissociation of the carboxylic acid groups and reduce aqueous solubility.[6]
MethanolSolubleVery SolubleMay be better as a co-solvent with a less polar solvent.
EthanolSparingly solubleSolubleA promising candidate. Can be used in combination with water.
AcetoneSolubleVery SolubleLikely too good a solvent for high recovery.
Ethyl AcetatePoorly solubleModerately solubleMay be a good choice, especially for removing more polar impurities.
Water/Ethanol MixesVariableVariableA mixture can be optimized to provide the ideal solubility profile.

2. Protocol for Recrystallization:

  • Step 1: Place the crude DHBDA in a flask under an inert atmosphere.

  • Step 2: Add a small amount of the chosen solvent and heat the mixture to just below the solvent's boiling point.

  • Step 3: Add more hot solvent portion-wise until the DHBDA is just dissolved.

  • Step 4: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Step 5: Further cool the flask in an ice bath to maximize precipitation.

  • Step 6: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Step 7: Dry the purified crystals under vacuum.

Problem 3: The purified material still contains impurities, as determined by TLC or NMR.

Underlying Cause: Impurities can arise from the synthetic route used to prepare the DHBDA. Common synthetic precursors include hydroquinone, p-benzoquinone, or protected derivatives.[7][8][9]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Side-Products: Depending on the reaction, side-products such as mono-alkylated hydroquinone or incompletely hydrolyzed intermediates (e.g., from a protected diacid) may be present.[7]

  • Polymeric Materials: Phenolic compounds can sometimes form polymeric byproducts under certain reaction conditions.

Solutions:

1. Pre-purification by Acid-Base Extraction:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities.

  • This can be followed by extraction with a mild aqueous base (e.g., saturated sodium bicarbonate) to selectively extract the dicarboxylic acid, leaving non-acidic impurities in the organic layer. The DHBDA can then be re-precipitated by acidifying the aqueous layer.

2. Column Chromatography:

  • For difficult-to-remove impurities, silica gel column chromatography may be necessary. A polar mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, is a good starting point. The acetic acid helps to keep the carboxylic acid groups protonated and reduces tailing on the silica gel.

3. Thin-Layer Chromatography (TLC) for Purity Assessment:

  • A standard TLC system for monitoring the purity of DHBDA would involve a silica gel plate and a mobile phase of ethyl acetate/hexanes/acetic acid (e.g., 50:50:1 v/v/v). The compound can be visualized under UV light or by staining with a potassium permanganate solution.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude DHBDA Dissolve Dissolve in Degassed Solvent (with EDTA/Antioxidant) Crude->Dissolve Filter Hot Filtration (optional) (to remove insoluble impurities) Dissolve->Filter Cool Slow Cooling (Crystallization) Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure DHBDA Dry->Pure

Caption: A typical recrystallization workflow for DHBDA.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? Pure DHBDA should be an off-white to light tan powder or crystalline solid. Any significant yellow, brown, or black discoloration indicates the presence of oxidation products.

Q2: How should I store purified DHBDA to maintain its stability? Store pure DHBDA in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. A freezer at -20°C is ideal for long-term storage.

Q3: Can I use ¹H NMR to assess the purity of my DHBDA? Yes, ¹H NMR is an excellent tool for assessing purity. The spectrum of pure DHBDA is relatively simple. You should look for the absence of signals corresponding to starting materials or common solvents.

Q4: Why is my DHBDA insoluble in water, even though it has polar functional groups? While DHBDA has polar hydroxyl and carboxylic acid groups, the aromatic ring is nonpolar. In neutral water, the carboxylic acid groups are only partially dissociated. The strong intermolecular hydrogen bonding in the solid state also contributes to its limited water solubility at room temperature. Solubility increases significantly in hot water or at higher pH when the carboxylic acid groups are deprotonated.[6]

Q5: What is the primary degradation pathway I should be concerned about? The most significant degradation pathway is the oxidation of the hydroquinone core to a benzoquinone derivative. This process is often irreversible and leads to colored impurities.

Visualizing the Degradation Pathway

DegradationPathway DHBDA This compound (Hydroquinone form) Oxidized Oxidized DHBDA (Benzoquinone form) DHBDA->Oxidized [O] (Air, Metal Ions, Heat) Complex Quinhydrone Complex (Colored Impurity) Oxidized->Complex + DHBDA

Caption: The primary oxidative degradation pathway of DHBDA.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). This molecule, a crucial building block, particularly as a linker in the synthesis of Metal-Organic Frameworks (MOFs), presents unique optimization challenges. This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, moving from general principles to specific troubleshooting scenarios.

Section 1: Synthesis Overview & Core Principles

The most prevalent and industrially relevant method for synthesizing DHBDA is through the dicarboxylation of hydroquinone. This process is a variation of the Kolbe-Schmitt reaction, a well-established method for carboxylating phenols.[1][2] The reaction's success hinges on the generation of a highly nucleophilic phenoxide, which then attacks carbon dioxide under elevated temperature and pressure.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup HQ Hydroquinone Salt Dialkali Metal Salt of Hydroquinone HQ->Salt Deprotonation Base 2x Alkali Base (e.g., KOH) Product_Salt Dicarboxylated Salt Salt->Product_Salt Electrophilic Attack CO2 Carbon Dioxide (CO2) High Pressure & Temperature Final_Product This compound (DHBDA) Product_Salt->Final_Product Protonation & Precipitation Acid Mineral Acid (e.g., HCl) Aqueous Solution

Caption: General synthesis pathway for DHBDA via Kolbe-Schmitt reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Kolbe-Schmitt reaction the preferred method for this synthesis?

The Kolbe-Schmitt reaction is advantageous because it utilizes readily available and cost-effective starting materials: hydroquinone, an alkali base, and carbon dioxide.[1] While other routes, such as those involving protecting groups and subsequent hydrolysis, exist, the direct carboxylation is often more atom-economical for large-scale production.[3]

Q2: What is the critical role of the alkali base, and is there a preferred choice?

The base is not merely a catalyst; it is a stoichiometric reagent required to deprotonate both hydroxyl groups of hydroquinone, forming the dianion. This dianion is a significantly more potent nucleophile than the mono-anion or neutral hydroquinone, which is essential for attacking the relatively weak electrophile, CO₂. Dipotassium and disodium salts are commonly used.[1] The choice can influence the reaction's success, with some processes specifying the presence of potassium salts to achieve higher yields.[1]

Q3: What are the primary safety concerns when running this reaction?

The reaction is typically conducted under superatmospheric pressure (5-15 bar) and at high temperatures (175-220 °C).[4] This necessitates the use of a properly rated pressure vessel (autoclave) with appropriate safety controls for temperature and pressure monitoring. Additionally, handling concentrated acids during the workup phase requires standard personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

Q4: How can I reliably confirm the identity and purity of my final product?

A combination of techniques is recommended:

  • Melting Point: Pure this compound has a characteristic melting point of approximately 281-283 °C, at which it also decomposes.[5][6]

  • HPLC: High-Performance Liquid Chromatography is the best method for quantifying purity and identifying byproducts like the mono-carboxylated species.

  • NMR Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the chemical structure.

  • FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretches from the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.

Section 3: Troubleshooting Guide

This section addresses the most common experimental failures in a direct question-and-answer format.

Q: My final yield is disappointingly low. What are the likely causes and how can I fix them?

A low yield is the most frequent issue and can stem from several factors. Systematically investigating the following points is the most effective approach.

  • Cause 1: Incomplete Dianion Formation. The reaction will not proceed efficiently without the formation of the dialkali salt of hydroquinone. Ensure you are using at least two full equivalents of a strong base relative to hydroquinone. The presence of water can also affect the equilibrium; some processes specify a controlled amount of water (1.2 to 2.8 moles per mole of hydroquinone) to achieve optimal results.[2]

  • Cause 2: Suboptimal Reaction Conditions. The carboxylation step is highly sensitive to temperature and pressure. A study optimizing this reaction found that a temperature of 200°C and a pressure of 10 bar were optimal.[4] Operating below these thresholds can lead to a sluggish or incomplete reaction.

  • Cause 3: Insufficient Reaction Time. This is an equilibrium-driven process. Reaction times are typically in the range of 3-5 hours.[4] If your yield is low, consider extending the reaction time while monitoring for potential byproduct formation.

  • Cause 4: Losses During Workup. The product is precipitated by acidifying the aqueous solution of its salt. If acidification is incomplete (pH is too high), a significant portion of the product will remain dissolved as the carboxylate salt. Ensure the pH is brought down to a strongly acidic range (pH 1-2) with a mineral acid. Thoroughly wash the filtered product with cold water to remove inorganic salts without dissolving the desired organic acid.

G start Low Yield Observed check_base Verify Base Stoichiometry (>= 2 equivalents) start->check_base check_conditions Review Reaction Conditions (Temp ~200°C, Pressure ~10 bar) check_base->check_conditions Correct adjust_base Adjust Base to at least 2 molar equivalents check_base->adjust_base Incorrect check_time Evaluate Reaction Time (3-5 hours) check_conditions->check_time Correct adjust_conditions Increase Temperature/Pressure to optimal range check_conditions->adjust_conditions Incorrect check_workup Analyze Workup Procedure (pH 1-2 for precipitation) check_time->check_workup Correct adjust_time Increase reaction time; monitor via TLC/HPLC check_time->adjust_time Incorrect adjust_workup Ensure complete acidification; minimize transfer losses check_workup->adjust_workup Incorrect end_node Yield Improved check_workup->end_node Correct adjust_base->start Re-run adjust_conditions->start Re-run adjust_time->start Re-run adjust_workup->start Re-run

Caption: Troubleshooting workflow for low yield of DHBDA.

Q: The reaction mixture solidifies into a hard mass in the reactor, making it difficult to stir and remove. How can I prevent this?

This is a known issue with the Kolbe-Schmitt synthesis, caused by the precipitation of the solid salt product.[2]

  • Solution: Use of a Slurry Medium. The most effective solution is to perform the reaction in an inert, high-boiling-point solvent that can act as a slurry medium. Mineral oil is an excellent choice as it is inert to the reaction conditions and keeps the reactants and products suspended, allowing for effective stirring.[4] This dramatically improves heat transfer and reaction homogeneity, preventing the formation of a solid cake. The mineral oil can be easily separated from the aqueous phase during the workup.

Q: My final product is discolored (e.g., brown or grey). What are the impurities and how can I remove them?

Discoloration is typically due to oxidation or side reactions.

  • Cause: Oxidation. Hydroquinones are highly susceptible to oxidation, especially at elevated temperatures, which can form colored quinone-type impurities. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing CO₂ can mitigate this.

  • Purification Protocol: Recrystallization. The most reliable method for purification is recrystallization. While various solvents can be tested, a mixture of ethanol and water is often effective. Dissolve the crude, discolored product in a minimum amount of hot solvent, treat with activated charcoal to adsorb colored impurities, filter the hot solution to remove the charcoal, and then allow the solution to cool slowly to form pure crystals.

Section 4: Optimized Protocol and Data

The following protocol is a synthesized methodology based on best practices identified in the literature.[4]

Step-by-Step Experimental Protocol
  • Reactor Setup: Charge a high-pressure autoclave equipped with a mechanical stirrer with hydroquinone and 2.1 equivalents of potassium hydroxide. Add high-boiling mineral oil as a slurry medium (approx. 3-4 mL per gram of hydroquinone).

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Heating and Dehydration: Begin stirring and heat the mixture to ~150°C under a slow nitrogen flow to form the dipotassium salt and remove the water of condensation.

  • Pressurization and Reaction: After dehydration, seal the reactor and pressurize with carbon dioxide to 10 bar. Increase the temperature to 200°C and maintain these conditions with vigorous stirring for 4-5 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Workup - Isolation of Product Salt: Transfer the slurry mixture to a beaker and add distilled water. The product salt will dissolve in the aqueous phase, while the mineral oil will form a separate layer. Separate the layers using a separatory funnel.

  • Workup - Precipitation of DHBDA: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is ~1. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove KCl and any unreacted starting material. Dry the white to off-white solid product under vacuum. For highest purity, recrystallize from an ethanol/water mixture.

Table of Key Optimization Parameters
ParameterRecommended RangeRationale & Expert Insight
Temperature 175 - 220 °CThe reaction requires high thermal energy to proceed. Temperatures below 175°C result in very low conversion. The optimal point is often found near 200°C.[4]
CO₂ Pressure 5 - 15 barPressure drives the carboxylation equilibrium forward. While higher pressures can be beneficial, 10 bar is often sufficient and a good balance for standard laboratory autoclaves.[4]
Reaction Time 3 - 6 hoursThe reaction is not instantaneous. Time is required to achieve high conversion to the dicarboxylated product. Monitor by taking aliquots (if possible) to determine the optimal time for your specific setup.
Base:Hydroquinone Ratio 2.05 - 2.2 : 1A slight excess of base ensures complete formation of the highly reactive dianion, compensating for any potential impurities or reaction with trace water.
Stirring Speed > 300 RPMIn a slurry reaction, vigorous stirring is critical to ensure good mass transfer of CO₂ gas into the liquid/solid phase and to maintain a homogeneous temperature throughout the reactor.

References

Technical Support Center: Synthesis of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable compound, which serves as a key monomer in the production of advanced polymers and materials.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you optimize your synthetic procedures and ensure high-purity results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the synthesis of this compound.

Question 1: My final product is discolored (e.g., brown, pink, or purplish-red). What is the likely cause and how can I fix it?

Answer:

Discoloration of your this compound product is a common issue and almost always points to oxidation of the hydroquinone moiety. The dihydroxybenzene ring is highly susceptible to oxidation, which can occur at various stages of the synthesis and workup. This oxidation leads to the formation of quinone-type impurities, which are often highly colored.[3]

Causality and Prevention:

  • Exposure to Air (Oxygen): The hydroquinone ring can be oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.

    • Preventative Measure: Whenever possible, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.

  • Oxidizing Agents: Contamination with oxidizing agents or the use of harsh oxidizing conditions in a synthetic step can lead to the formation of 2,5-dihydroxy-1,4-benzoquinone.[3]

  • Incomplete Reaction: In syntheses starting from p-benzoquinone, residual starting material or intermediates can impart color. For instance, the reaction of p-benzoquinone with ethyl cyanoacetate can produce a purplish-red precipitate of diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate.[4]

Troubleshooting and Purification:

If your product is already discolored, you can often purify it through the following methods:

  • Recrystallization with a Reducing Agent: Dissolve the crude product in a suitable hot solvent (e.g., water or an ethanol/water mixture) and add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃). These agents will reduce the colored quinone impurities back to the colorless hydroquinone form.

  • Activated Carbon (Norit) Treatment: During recrystallization, adding activated carbon (Norit) can help adsorb colored impurities.[4][5] After heating and stirring with the carbon, a hot filtration is required to remove it. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.[5]

Question 2: My yield of this compound is significantly lower than expected. What are the potential reasons?

Answer:

Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup. Identifying the specific cause requires a careful review of your synthetic route and experimental conditions.

Common Causes for Low Yield:

  • Incomplete Hydrolysis: If your synthesis involves the hydrolysis of a diester precursor, such as diethyl 2,5-dihydroxyterephthalate or 1,4-benzenediacetic acid, 2,5-bis(acetyloxy)-, the hydrolysis may be incomplete.[6][7]

    • Solution: Ensure adequate reaction time (some procedures call for refluxing for 20 hours or stirring over a weekend) and use a sufficient concentration of acid or base for the hydrolysis.[4][7] Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Side Reactions: Besides oxidation, other side reactions can consume your starting materials or intermediates.

    • Decarboxylation: While less common under typical synthesis conditions, heating dihydroxybenzoic acids, especially in the presence of strong acids or bases, can potentially lead to decarboxylation.[8] This would result in the formation of hydroquinone or other derivatives. Theoretical calculations suggest that decarboxylation of neutral and cationic 2,5-dihydroxybenzoic acid is slow, but it's a possibility to consider under harsh thermal conditions.[9]

    • Polymerization: Under certain conditions, especially during purification or when heated, phenolic compounds can undergo polymerization, leading to insoluble, often colored, byproducts.

  • Product Loss During Workup:

    • Extraction: this compound has some solubility in water. During aqueous workup and extraction with organic solvents like ethyl acetate, multiple extractions are necessary to ensure complete recovery of the product.[7]

    • Purification: As mentioned, using excessive amounts of activated carbon during recrystallization can lead to significant product loss.[5]

Question 3: I am using the Kolbe-Schmitt reaction to synthesize a related compound, 2,5-dihydroxyterephthalic acid, and the reaction mixture solidifies, making it difficult to process. How can I avoid this?

Answer:

The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide (in this case, a hydroquinone salt) with carbon dioxide under pressure, is notorious for producing a very hard reaction product that can be difficult to remove from the reactor.[10]

Key Insights and Solutions:

  • Reaction Medium: The traditional method using dry alkali salts of hydroquinone often results in caking.[10]

    • Improved Process: A patented improvement involves conducting the reaction in the presence of a specific amount of water (1.2 to 2.8 moles of water per mole of hydroquinone).[10] This keeps the starting materials and products in a suspended state, preventing the formation of a solid mass and facilitating easier handling.

    • Inert Solvents: Using an inert, high-boiling solvent can also help maintain a slurry and improve stirrability.

  • Reaction Conditions: The reaction is typically performed at high temperatures (160-240 °C) and pressures.[10][11] Optimizing these parameters, along with the catalyst-to-substrate ratio, can improve the yield and consistency of the product. A study using a slurry reactor found optimal conditions to be around 200°C and 10 bar pressure.[11]

Key Reaction Pathways and Side Reactions

The following diagrams illustrate the primary synthetic pathways and potential side reactions discussed in this guide.

Main Synthetic Pathway: Hydrolysis of a Protected Diacid

This common route involves the deprotection of a more stable precursor.

G A 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)- B This compound A->B Hydrolysis C Sulfuric Acid / Water C->B

Caption: Hydrolysis of the diacetate precursor.[7]

Side Reaction: Oxidation of the Hydroquinone Ring

This is the most prevalent side reaction leading to colored impurities.

G A This compound B 2,5-Dioxo-1,4-cyclohexadiene-1,4-diacetic acid (Quinone form - Colored Impurity) A->B Oxidation C [O] C->B

Caption: Oxidation leading to colored byproducts.

Side Reaction: Potential Decarboxylation

Under harsh thermal conditions, loss of carboxylic acid groups can occur.

G A This compound B Hydroquinone-2-acetic acid A->B - CO₂ C Hydroquinone B->C - CO₂ D Heat / Catalyst D->B D->C

Caption: Potential thermal decarboxylation pathway.

Experimental Protocols

Below are detailed, step-by-step methodologies for key experiments related to the synthesis and purification of this compound.

Protocol 1: Synthesis via Hydrolysis of 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)-

This protocol is adapted from a documented synthesis and provides a reliable method for producing DHBDA from its acetyl-protected precursor.[7]

Materials:

  • 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)-

  • 2% Sulfuric acid (aqueous solution)

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the protected diacid (e.g., 0.09 g, 0.29 mmol) in 3 mL of 2% sulfuric acid.

    • Causality: The acidic aqueous solution is necessary to catalyze the hydrolysis of the acetate ester groups.

  • Reaction: Stir the solution at room temperature. The reaction is slow and may require an extended period, such as over a weekend, to go to completion.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 20% methanol in chloroform. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, e.g., Rf=0.19) indicates the reaction is complete.[7]

  • Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Perform an extraction three times using 15 mL of ethyl acetate and 5 mL of water for each extraction.

    • Causality: The product is more soluble in ethyl acetate than in the aqueous acidic solution. Repeated extractions are crucial to maximize the recovery of the product.

  • Drying and Concentration: Collect the organic (ethyl acetate) layers. Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Final Product: A brownish solid residue should remain after drying. The reported yield for this procedure is approximately 78%.[7] If the color is too intense, proceed with Purification Protocol 2.

Protocol 2: Purification by Recrystallization with Activated Carbon

This protocol is a general method for purifying phenolic compounds that have been discolored by oxidation byproducts.[4]

Materials:

  • Crude, discolored this compound

  • Deionized water (or other suitable recrystallization solvent)

  • Activated carbon (Norit)

  • Heating mantle and stirrer

  • Büchner funnel and filtration apparatus

  • Hardened filter paper

Procedure:

  • Dissolution: In a flask, add the crude DHBDA and the minimum amount of boiling water required for complete dissolution.

  • Decolorization: To the hot solution, add a small amount of activated carbon (e.g., 2-5% by weight of your crude product).

    • Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, colored impurity molecules.

  • Heating: Stir and boil the mixture for a few minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel containing two layers of hardened filter paper.

    • Causality: This step must be performed quickly to prevent the desired product from crystallizing prematurely on the filter paper along with the carbon. Pre-heating the funnel helps prevent this.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The resulting product should be significantly lighter in color, ideally a white or off-white solid.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes from various synthetic procedures.

Synthesis MethodKey ReagentsTemperatureTimeTypical YieldReference
Hydrolysis of Diacetate2% H₂SO₄, WaterRoom Temp.> 48 hours~78%--INVALID-LINK--[7]
Hydrolysis of Dicyano DiesterConc. HCl, WaterReflux~20 hours~72% (from diester)--INVALID-LINK--[4]
Kolbe-Schmitt (Slurry)Disodium Hydroquinone, CO₂, NaOAc200°C~4 hoursup to 83%--INVALID-LINK--[11]

References

Troubleshooting poor crystallinity in MOFs with 2,5-Dihydroxy-1,4-benzenediacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government Here's how you know

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Metal-Organic Framework (MOF) syntheses utilizing the 2,5-dihydroxy-1,4-benzenediacetic acid linker (H₄DOBDC), commonly used in the synthesis of the MOF-74/CPO-27 series. As a Senior Application Scientist, I understand that achieving high crystallinity is paramount for the performance and characterization of your materials. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, explaining the underlying chemical principles to empower your research.

Troubleshooting Guide: Poor Crystallinity

Poor crystallinity, often observed as broad peaks or an amorphous halo in Powder X-ray Diffraction (PXRD) patterns, is the most common issue in MOF synthesis. It typically stems from excessively fast nucleation and crystal growth, leading to small, disordered crystallites. Let's diagnose and solve this.

Q1: My PXRD pattern shows broad, poorly defined peaks or a completely amorphous halo. What is the primary cause and how do I fix it?

This is a classic sign that the framework precipitation is happening too quickly and in an uncontrolled manner. The metal nodes and organic linkers are assembling so rapidly that they don't have time to arrange into a well-ordered, crystalline lattice.

Potential Causes:

  • Rapid Deprotonation and Nucleation: The reaction kinetics are too fast.

  • Suboptimal Solvent Environment: The chosen solvent may not adequately solubilize precursors or mediate the reaction effectively.

  • Incorrect Temperature Profile: The reaction temperature may be too high, accelerating the reaction rate beyond the point of controlled crystal growth.

Recommended Solutions:

1. Introduce a Coordination Modulator

This is the most effective and widely used strategy to improve crystallinity. A modulator is a molecule, typically a monocarboxylic acid, that temporarily competes with the linker for coordination to the metal center.[1][2] This competition slows down the formation of metal-linker bonds, promoting slower, more ordered crystal growth instead of rapid precipitation of an amorphous solid.[3]

Step-by-Step Protocol for Modulation:

  • Select a Modulator: Acetic acid or benzoic acid are excellent starting points for Zr-based and other MOFs.[4][5] The key is that the modulator can compete with the primary linker.[3]

  • Determine Molar Equivalents: Start by adding a modulator in a significant molar excess relative to the metal salt. A range of 20 to 100 molar equivalents is common.

  • Modified Synthesis Procedure:

    • In your reaction vessel, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O) and the this compound linker in your chosen solvent (e.g., N,N-dimethylformamide, DMF).

    • Add the calculated amount of the modulator (e.g., acetic acid) to the solution.

    • Stir the mixture to ensure homogeneity before placing it in the solvothermal reactor.

  • Run the Reaction: Proceed with your standard heating time and temperature (e.g., 120 °C for 24 hours).[6][7]

  • Analyze the Product: After synthesis, wash the product thoroughly and analyze its crystallinity using PXRD. You should observe significantly sharper diffraction peaks.

Mechanism of Action: Coordination Modulation The diagram below illustrates how a modulator (in this case, a generic monocarboxylic acid) competes with the multidentate H₄DOBDC linker, slowing the overall framework assembly process.

G cluster_0 Without Modulator (Fast Nucleation) cluster_1 With Modulator (Controlled Growth) Metal_Node1 Metal Node Amorphous Amorphous Product Metal_Node1->Amorphous Rapid Coordination Linker1 Linker Linker1->Amorphous Metal_Node2 Metal Node Modulator Modulator Metal_Node2->Modulator Reversible Binding Crystal Crystalline MOF Metal_Node2->Crystal Slow Coordination Linker2 Linker Linker2->Crystal

Caption: The role of a modulator in MOF synthesis.

2. Optimize the Solvent System

The solvent plays a crucial role in MOF formation, influencing precursor solubility, deprotonation of the linker, and the coordination equilibrium.[8][9] For the H₄DOBDC linker, which has hydroxyl groups, solvents capable of hydrogen bonding can be particularly influential.

Troubleshooting Steps for Solvents:

  • Problem: The linker is not fully dissolving, leading to an inhomogeneous reaction mixture.

    • Solution: While DMF is common, consider a mixture of solvents to improve solubility. For instance, a combination of DMF, ethanol, and water can sometimes improve the solubility of dihydroxy-functionalized linkers.[10]

  • Problem: The reaction in pure DMF is too fast.

    • Solution: Introduce a co-solvent like ethanol or water. This can alter the polarity and coordination environment, often slowing down the reaction. Studies on other MOFs have shown that increasing ethanol content in a water/ethanol system can lead to smaller, more uniform crystals.[8]

  • Caution: Be aware that DMF can decompose at high temperatures to form formic acid, which can inadvertently act as a modulator or be incorporated as a defect, potentially suppressing adsorption properties.[11] If you suspect this is an issue, consider using a different solvent like N,N-diethylformamide (DEF).

3. Adjust Reaction Temperature and Time

Temperature directly controls the kinetics of both the reversible (bond-breaking) and irreversible (bond-forming) steps in MOF crystallization.

ParameterEffect of DecreaseEffect of IncreaseRecommended Action
Temperature Slows reaction kinetics, favors larger crystal growth over nucleation.Speeds up kinetics, can lead to rapid precipitation of small or amorphous particles.If your product is amorphous, try reducing the synthesis temperature (e.g., from 140°C to 120°C or 105°C).[6][7]
Time Allows more time for defects to "heal" and for the framework to reach thermodynamic equilibrium.May not be sufficient for Ostwald ripening and crystal perfection.For a given temperature, try increasing the reaction time (e.g., from 12 hours to 24 or 48 hours) to see if crystallinity improves.

Frequently Asked Questions (FAQs)

Q2: I have a crystalline product, but the peaks in my PXRD pattern are still somewhat broad. How can I improve the crystal size and quality?

This indicates that while nucleation is controlled, the crystal growth phase could be optimized. The strategies are similar to those for amorphous products but focus on fine-tuning.

  • Fine-Tune Modulator Concentration: Systematically vary the concentration of your modulator. Increasing the modulator amount often leads to larger, more well-defined crystals, but excessive amounts can sometimes inhibit MOF formation altogether.[5]

  • Post-Synthetic Solvent Exchange: Sometimes, as-synthesized crystals have disordered solvent molecules in their pores. Gently exchanging the high-boiling synthesis solvent (like DMF) with a more volatile solvent (like ethanol or methanol) by soaking the crystals can improve the quality of the diffraction data.[12]

Q3: How do I properly "activate" my MOF after synthesis to ensure the pores are open? Can this process affect crystallinity?

Activation—the process of removing guest solvent molecules from the MOF's pores—is critical for accessing its porosity but can cause the framework to collapse if done improperly, leading to a loss of crystallinity.[13]

Recommended Activation Workflow:

G A As-Synthesized MOF (in high-boiling solvent, e.g., DMF) B Solvent Exchange Soak in volatile solvent (e.g., Ethanol) Repeat 3-5 times over 24-48h A->B Step 1: Replace solvent C Gentle Solvent Removal B->C D Supercritical CO₂ Drying (Gold Standard for Fragile MOFs) C->D Best Method E Thermal Activation (Heat under vacuum, e.g., 150-200°C) C->E Common Method F Activated, Crystalline MOF D->F E->F

Caption: Workflow for MOF activation.

  • Solvent Exchange: After synthesis and initial washing, soak your MOF powder in a volatile solvent like ethanol or methanol for 24-48 hours, replacing the solvent several times.[12][13] This removes the high-boiling DMF.

  • Drying:

    • Thermal Activation: Heat the sample under a high vacuum. This is effective but the capillary forces exerted by the evaporating solvent can sometimes cause pore collapse in delicate structures.

    • Supercritical CO₂ Drying: This is a gentler method that avoids capillary forces.[12][14] The solvent-exchanged MOF is placed in a critical point dryer, where liquid CO₂ replaces the solvent. The chamber is then heated and pressurized past the supercritical point of CO₂, allowing the CO₂ to be vented as a gas without passing through a liquid-gas phase boundary. This is the best method for preserving the crystallinity of high-surface-area MOFs.[12]

Q4: Can I synthesize MOFs with H₄DOBDC at room temperature?

Yes, room temperature synthesis is possible and can be a good strategy to slow down reaction kinetics.[15] The key challenge is ensuring the deprotonation of the linker's carboxylic acid and hydroxyl groups without heat.

Considerations for Room Temperature Synthesis:

  • Use of a Base: Often, a base like triethylamine is added to facilitate the deprotonation of the linker.[15]

  • Metal Salt Choice: Using a metal salt with a less coordinating anion, like zinc acetate, can sometimes be more effective than nitrates as the acetate can act as a base to help deprotonate the linker.[15]

  • Longer Reaction Times: These reactions may require several hours to days to reach completion.

References

Technical Support Center: Enhancing the Thermal Stability of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of DHBDA during experimental procedures. As a hydroquinone derivative, DHBDA is inherently susceptible to degradation, particularly under thermal stress. This guide provides an in-depth understanding of the degradation mechanisms and offers field-proven strategies to mitigate these challenges.

Section 1: Understanding the Instability of DHBDA

Before troubleshooting, it is crucial to understand the underlying chemistry that governs the stability of DHBDA. The molecule's structure, featuring a hydroquinone ring and two benzylic acetic acid groups, contains two primary points of vulnerability.

  • Vulnerability 1: The Hydroquinone Ring (Oxidation) The 1,4-dihydroxybenzene (hydroquinone) moiety is highly susceptible to oxidation. This process is the most common cause of degradation under typical laboratory conditions. It is accelerated by heat, light, oxygen, elevated pH, and the presence of trace metal ions.[1][2] The oxidation proceeds via a semiquinone radical to form a p-benzoquinone derivative. This resulting quinone is highly colored and can polymerize, leading to the characteristic brown or black discoloration of the material.[3][4]

  • Vulnerability 2: The Carboxylic Acid Groups (Decarboxylation) Like many aromatic carboxylic acids, the acetic acid side chains can undergo thermal decarboxylation at elevated temperatures, resulting in the loss of carbon dioxide (CO₂) and the formation of 2,5-dimethylhydroquinone.[5][6] This degradation pathway typically requires higher temperatures than oxidation and leads to a loss of product mass and integrity.[5] The documented decomposition temperature for DHBDA is 281-283 °C.[7]

Diagram: Primary Degradation Pathways of DHBDA

cluster_oxidation Oxidation Pathway cluster_decarboxylation Decarboxylation Pathway DHBDA This compound (DHBDA) Oxidation_Trigger Heat, O₂, Light, High pH, Metal Ions Decarbox_Trigger High Temperature (>280 °C) Semiquinone Semiquinone Radical Oxidation_Trigger->Semiquinone Initiation Quinone Quinone Derivative Semiquinone->Quinone Oxidation Polymerization Polymerization (Brown Discoloration) Quinone->Polymerization Propagation Decarboxylated 2,5-Dimethylhydroquinone + 2 CO₂ Decarbox_Trigger->Decarboxylated Loss of CO₂

Caption: Degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of DHBDA.

Q1: My DHBDA powder/solution is turning brown during storage or upon heating. What is happening?

A: This discoloration is a classic indicator of oxidation.[3][8] The hydroquinone core of the DHBDA molecule is reacting with atmospheric oxygen, a process significantly accelerated by heat and light. This reaction forms colored quinone species, which can further react to form dark brown or black polymers.[4] This is primarily a cosmetic issue at low levels but indicates product degradation and potential loss of desired activity at higher levels.

Q2: How does the pH of my solution affect the stability of DHBDA?

A: The pH has a profound impact on the oxidation potential of DHBDA. In alkaline (high pH) conditions, the phenolic hydroxyl groups deprotonate to form phenoxide ions. These ions are more electron-rich and thus much more susceptible to oxidation than the protonated hydroxyl groups.[9][10] For this reason, hydroquinone-containing formulations are often maintained within an acidic range (e.g., pH 3.0-5.5) to ensure stability.[4]

Q3: I've noticed my experiments are not always reproducible; sometimes the degradation is much faster. Why?

A: This inconsistency often points to the presence of trace metal ion contaminants, such as iron (Fe³⁺) or copper (Cu²⁺).[1][11] These metal ions are potent catalysts for oxidation reactions. They can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that dramatically accelerate the degradation of phenolic compounds like DHBDA.[11][12] The source of these ions can be the solvent, glassware, or other reagents.

Q4: Is it better to use DHBDA in an aqueous or organic solvent for thermal stability?

A: The choice of solvent can significantly influence stability.[13][14] While DHBDA has limited solubility in many common organic solvents, using a high-purity, peroxide-free, and deoxygenated solvent is critical. In aqueous systems, stability is highly dependent on pH and the presence of dissolved oxygen and metal ions.[10] For thermal applications, a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), thoroughly deoxygenated, is often a good starting point, but empirical testing is essential. It's crucial to note that some solvents can promote different degradation pathways or affect the efficacy of stabilizers.[13]

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to common experimental problems.

Issue 1: Rapid Discoloration and Degradation During Heating
  • Primary Cause: Oxygen-driven oxidation, catalyzed by heat.

  • Core Strategy: Eliminate oxygen and inhibit free-radical chain reactions.

Solutions:

  • Implement an Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen. Purge all solutions with an inert gas (e.g., high-purity Nitrogen or Argon) for 15-30 minutes before heating and maintain a positive pressure of the inert gas over the reaction headspace throughout the experiment.

  • Incorporate Antioxidants: Antioxidants can be used to chemically inhibit the oxidation process. They work via two primary mechanisms:

    • Radical Scavengers: These compounds (e.g., BHT, BHA) interrupt the free-radical chain reactions that propagate oxidation.[8]

    • Reducing Agents: These compounds (e.g., Ascorbic Acid, Sodium Metabisulfite) can reduce the oxidized quinone species back to the hydroquinone form or act as oxygen scavengers.[3][4]

  • Control the pH: If working in an aqueous or protic solvent, maintain a slightly acidic pH (3.0 - 5.5) to keep the phenolic hydroxyl groups protonated, which increases their stability against oxidation.[4][9]

Stabilizer ClassExample CompoundTypical Concentration (w/w)Mechanism of Action
Radical Scavenger Butylated Hydroxytoluene (BHT)0.01% - 0.1%Donates a hydrogen atom to neutralize free radicals, terminating the oxidation chain reaction.[8]
Radical Scavenger Tocopherol (Vitamin E)0.1% - 0.5%A natural radical-scavenging antioxidant often used in combination with others for synergistic effects.[3]
Reducing Agent Ascorbic Acid (Vitamin C)0.1% - 1.0%Readily undergoes oxidation itself, thereby sacrificially protecting DHBDA. Can reduce quinones back to hydroquinones.[3][4]
Reducing Agent Sodium Metabisulfite0.05% - 0.2%A strong oxygen scavenger and reducing agent, highly effective but can introduce sulfur notes and is pH-sensitive.[3][4]
Chelating Agent Citric Acid0.005% - 0.1%Sequesters pro-oxidant metal ions like Fe³⁺ and Cu²⁺, preventing them from catalyzing degradation.[3][11][15]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.01% - 0.1%A powerful chelator that forms stable complexes with a wide range of metal ions.[11]
Protocol: Preparation of a Thermally Stabilized DHBDA Solution

This protocol integrates the use of an inert atmosphere, an antioxidant, and a chelating agent.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry. If metal ion contamination is suspected, wash with a dilute nitric acid solution followed by extensive rinsing with deionized water.

  • Solvent Preparation: Select a high-purity solvent. Sparge the solvent with Nitrogen or Argon gas for at least 30 minutes to remove dissolved oxygen.

  • Component Addition: To the reaction vessel containing the deoxygenated solvent, add the chosen chelating agent (e.g., 0.05% Citric Acid) and antioxidant (e.g., 0.1% Ascorbic Acid). Stir until fully dissolved.

  • DHBDA Addition: Add the this compound to the stabilized solvent system.

  • Inert Atmosphere: Seal the vessel and ensure a gentle, positive pressure of inert gas is maintained over the solution.

  • Heating: Proceed with the heating protocol as required by your experiment, keeping the solution under the inert atmosphere at all times.

  • Analysis: Monitor for discoloration visually and quantify stability using appropriate analytical techniques (e.g., HPLC, UV-Vis Spectroscopy) by comparing to a control sample prepared without stabilizers.

Diagram: Experimental Workflow for DHBDA Stabilization

start Start prep_solvent Prepare Solvent (Deoxygenate with N₂/Ar) start->prep_solvent add_stabilizers Add Stabilizers (e.g., Citric Acid, Ascorbic Acid) prep_solvent->add_stabilizers add_dhbda Dissolve DHBDA add_stabilizers->add_dhbda purge Maintain Positive Inert Atmosphere add_dhbda->purge heat Apply Thermal Stress (Heating Protocol) purge->heat analyze Analyze Stability (HPLC, UV-Vis vs. Control) heat->analyze end_node End analyze->end_node

Caption: Workflow for enhancing the thermal stability of DHBDA solutions.

Section 4: Advanced Strategies

For applications requiring maximum stability where the chemical identity of DHBDA can be modified.

Chemical Modification: Esterification

If the free carboxylic acid groups are not essential for the final application, converting them to esters (e.g., methyl or ethyl esters) can significantly enhance thermal stability. This modification achieves two goals:

  • Prevents Decarboxylation: The ester group is much more thermally stable and will not undergo decarboxylation under the same conditions as the carboxylic acid.

  • Alters Solubility: Esterification increases the lipophilicity of the molecule, which can improve its solubility in less polar organic solvents and polymer matrices.[16]

This approach requires an additional synthetic step but should be considered in formulation development where preventing mass loss at high temperatures is a critical requirement.

References

Technical Support Center: A Guide to the Storage and Handling of 2,5-Dihydroxy-1,4-benzenediacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Preserving the Integrity of a Key Research Molecule

2,5-Dihydroxy-1,4-benzenediacetic acid (CAS No. 5488-16-4) is a valuable compound in various research and development applications.[1] Structurally, it is a hydroquinone derivative, a class of molecules known for its susceptibility to oxidation.[2][3] The stability of this compound is paramount; its degradation can lead to inconsistent experimental results, loss of activity, and the introduction of impurities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of this compound during storage and handling. By understanding the mechanisms of degradation and implementing the protocols outlined below, users can ensure the long-term integrity and reliability of this critical reagent.

Section 1: Quick Reference Storage Guide

For experienced users, this table summarizes the optimal conditions for storing this compound.

ParameterRecommended ConditionRationale & Key Considerations
Temperature Cool; Refrigerator (2-8°C) recommendedSlows the rate of oxidative and hydrolytic degradation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)The hydroquinone moiety is highly susceptible to oxidation by atmospheric oxygen.[2][3]
Light Amber vial or store in the darkExposure to light, particularly UV, can catalyze oxidation.[2][3]
Moisture Dry; Store in a desiccatorMoisture can facilitate oxidative degradation pathways.[3][6]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and humidity.[2][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered by researchers working with this compound.

Q1: My "faded white" this compound powder has developed a yellow or brownish tint. What happened, and can I still use it?

A: A color change from white or off-white to yellow or brown is a classic indicator of oxidation.[2] The central hydroquinone ring of the molecule has been oxidized to the corresponding p-benzoquinone structure. This new quinone compound is a significant impurity and will alter the reactivity and properties of the material.

Recommendation: It is strongly advised not to use the discolored product for any quantitative or sensitive applications, as its purity is compromised. The presence of the oxidized form can lead to unpredictable results. For critical experiments, always use a fresh, unopened container or a properly stored aliquot that shows no signs of discoloration.

Q2: What are the ideal conditions for the long-term storage of the solid compound?

A: For maximum long-term stability, the solid should be stored under a multi-barrier system to protect it from its primary degradation triggers: oxygen, light, and moisture.[2][3][4]

Ideal Protocol:

  • Aliquot the bulk material into smaller, single-use quantities in amber glass vials. This minimizes the exposure of the entire stock to the atmosphere with each use.

  • Backfill each vial with an inert gas like argon or nitrogen before sealing tightly.

  • Place the sealed vials inside a light-blocking secondary container.

  • Store this secondary container in a desiccator located in a refrigerator (2-8°C).[4][5]

Q3: How exactly do air and humidity contribute to degradation?

A: Air and humidity work synergistically to degrade this compound.

  • Air (Oxygen): The hydroquinone functional group is electron-rich and readily undergoes oxidation in the presence of molecular oxygen. This process is often auto-catalytic and results in the formation of benzoquinone derivatives and potentially reactive oxygen species.[2]

  • Humidity (Water): Moisture can act as a transport medium for oxygen and can also participate in hydrolytic degradation pathways, although oxidation is the more immediate concern. Studies on related hydroquinone ointments show that high temperature, air, and light accelerate chromatic aberration (color change), indicating degradation.[6]

Q4: I need to prepare a stock solution. What are the best practices to maintain its stability?

A: Solutions of this compound are even more susceptible to degradation than the solid form due to increased molecular mobility.

Best Practices for Solutions:

  • Solvent Choice: Use de-gassed solvents. Purge the solvent with nitrogen or argon for 15-20 minutes prior to use to remove dissolved oxygen.

  • Preparation: Prepare the solution under an inert atmosphere if possible (e.g., in a glovebox or using Schlenk techniques).

  • Storage: Store solutions in amber vials, with the headspace flushed with inert gas, and store at 2-8°C or frozen if the solvent system allows.

  • Longevity: Stock solutions should be considered to have a limited shelf-life. For the most reproducible results, prepare solutions fresh before each experiment. Avoid repeated freeze-thaw cycles.

Q5: Are there any specific materials I should avoid for containers or handling tools?

A: Yes. Avoid contact with incompatible materials that can catalyze degradation.

  • Metals: Avoid using metal spatulas or containers that can leach metal ions, as transition metals can catalyze oxidation reactions. Use ceramic, glass, or PTFE-coated spatulas.

  • Bases: The compound is incompatible with strong bases.[7] Contact with basic substances can deprotonate the hydroxyl groups, making the molecule even more susceptible to rapid oxidation.

  • Oxidizing Agents: Keep the compound strictly away from strong oxidizing agents (peroxides, nitrates, etc.).[2][7]

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common problems.

// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; color [label="Color Change (Yellowing/Browning)"]; results [label="Inconsistent Experimental Results"]; solubility [label="Poor Solubility / Precipitate"];

cause_ox [label="Potential Cause:\nOxidation due to Air/Light Exposure", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_age [label="Potential Cause:\nAge of Reagent / Improper Storage", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_solv [label="Potential Cause:\nDegradation in Solution", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_contam [label="Potential Cause:\nContamination (Base, Metal Ions)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

action_discard [label="Action:\nDiscard degraded material.\nUse fresh aliquot from proper storage.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_review [label="Action:\nReview storage protocol (See Sec 4.1).\nImplement inert gas and desiccation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_fresh_sol [label="Action:\nPrepare solutions fresh using\nde-gassed solvents before each experiment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_handling [label="Action:\nUse non-metallic tools.\nEnsure dedicated, clean glassware.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> color; start -> results; start -> solubility;

color -> cause_ox; color -> cause_age; cause_ox -> action_discard; cause_age -> action_review;

results -> cause_age; results -> cause_solv; cause_solv -> action_fresh_sol;

solubility -> cause_solv; solubility -> cause_contam; cause_contam -> action_handling; } ` Caption: Troubleshooting workflow for common issues.

Section 4: Understanding the Primary Degradation Pathway

The primary mechanism of degradation for this compound is the oxidation of its hydroquinone core. This reaction converts the two hydroxyl (-OH) groups into ketone (=O) groups, forming a p-benzoquinone derivative. This structural change is responsible for the appearance of color and the loss of the compound's intended chemical properties.

Section 5: Experimental Protocols

Adherence to strict protocols is essential for preserving the compound's integrity.

Protocol 5.1: Aliquoting and Storing Solid Compound

Objective: To safely aliquot a bulk container of this compound for long-term storage with minimal degradation.

Materials:

  • Main container of this compound

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) cylinder with regulator

  • Non-metallic spatula (ceramic or PTFE)

  • Desiccator cabinet

  • Refrigerator (2-8°C)

  • Appropriate Personal Protective Equipment (PPE)[4]

Procedure:

  • Preparation: Perform all operations in an area with minimal air currents, such as a fume hood with the sash lowered, to avoid creating dust.[4]

  • Pre-labeling: Clearly label all vials with the compound name, date, and concentration (if applicable) before starting.

  • Inert Atmosphere: Gently flush the main container with inert gas for 10-15 seconds to displace air.

  • Dispensing: Quickly open the main container and use a clean, dry, non-metallic spatula to dispense the desired amount of powder into each pre-labeled amber vial. Work efficiently to minimize exposure time.

  • Inerting Aliquots: Before sealing each vial, flush the headspace with inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly seal the vial with its PTFE-lined cap.

  • Storage: Place the sealed vials into a desiccator. Store the desiccator in a refrigerator at 2-8°C.[4]

  • Final Check: Ensure the main container is also flushed with inert gas and sealed tightly before returning to storage.

Protocol 5.2: Preparing and Storing Stock Solutions

Objective: To prepare a stock solution with minimized dissolved oxygen and store it for short-term use.

Materials:

  • Properly stored solid this compound

  • High-purity solvent (e.g., DMSO, DMF, water)

  • Inert gas supply

  • Amber volumetric flask or vial

  • Gas dispersion tube (sparging needle)

  • Septum or airtight cap

Procedure:

  • Solvent De-gassing: Insert a gas dispersion tube into your solvent and bubble inert gas through it for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of the solid compound directly into the amber volumetric flask or vial.

  • Dissolution: Under a gentle stream of inert gas into the headspace, add the de-gassed solvent to the solid. Seal and mix (vortex or sonicate) until fully dissolved.

  • Final Volume: Once dissolved, add de-gassed solvent to the final desired volume.

  • Storage: Seal the container tightly. For screw-cap vials, use Parafilm® to ensure an airtight seal. Store in a refrigerator (2-8°C) and protect from light.[5]

  • Usage: For highest precision, use the solution the same day it is prepared. If stored, visually inspect for any color change before each use. Discard if any discoloration is observed.

References

Technical Support Center: A Researcher's Guide to the High-Purity Synthesis of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Overview of the Synthesis Pathway

The most reliable and well-documented route to high-purity this compound begins with the reaction of p-benzoquinone and ethyl cyanoacetate, followed by a robust hydrolysis step. This method, detailed in Organic Syntheses, provides a solid foundation for obtaining the target molecule.[1]

The overall transformation can be visualized as follows:

DHBDA Synthesis Pathway p_benzoquinone p-Benzoquinone intermediate Diethyl α,α'-dicyano-2,5-dihydroxy- p-benzenediacetate p_benzoquinone->intermediate Ammonium Hydroxide, Ethanol ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate DHBDA 2,5-Dihydroxy-1,4- benzenediacetic acid intermediate->DHBDA Acid Hydrolysis (e.g., HCl) Troubleshooting Flowchart start Synthesis Complete check_color Is the final product pure white? start->check_color check_mp Does the melting point match the literature value? check_color->check_mp Yes repurify Perform decolorization with activated carbon and recrystallize. check_color->repurify No check_nmr Is the NMR spectrum clean and consistent? check_mp->check_nmr Yes check_mp->repurify No rehydrolyze Re-subject to hydrolysis conditions. check_nmr->rehydrolyze No (hydrolysis incomplete) success High-Purity DHBDA Obtained check_nmr->success Yes repurify->check_color rehydrolyze->check_color

References

Controlling particle size and morphology in 2,5-Dihydroxy-1,4-benzenediacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-dihydroxy-1,4-benzenediacetic acid (DHBDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling particle size and morphology during the synthesis of DHBDA.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors that influence the particle size and morphology of DHBDA during its synthesis?

A1: The particle size and morphology of this compound are primarily governed by the nucleation and growth kinetics during its precipitation or crystallization. The key factors to control are:

  • Solvent System: The choice of solvent and anti-solvent, and their ratios, significantly impacts the solubility of DHBDA and, consequently, the supersaturation level. The principle of "like dissolves like" is fundamental; DHBDA, being a polar molecule with hydroxyl and carboxylic acid groups, has higher solubility in polar solvents.[1]

  • Temperature: The solubility of DHBDA is temperature-dependent. Controlling the temperature during precipitation allows for manipulation of the supersaturation rate, which in turn affects nucleation and crystal growth.[1]

  • pH of the reaction mixture: DHBDA possesses acidic functional groups (hydroxyl and carboxylic acids). The pH of the solution will determine the extent of protonation or deprotonation of these groups, which directly influences the molecule's solubility and intermolecular interactions.[1]

  • Stirring Rate (Agitation): The stirring rate affects the homogeneity of the solution, influencing the local supersaturation and preventing the formation of large agglomerates.

  • Rate of Addition of Reagents/Anti-solvent: A slow and controlled addition rate generally promotes the growth of larger, more uniform crystals by maintaining a low level of supersaturation. Conversely, rapid addition can lead to rapid nucleation and the formation of small, amorphous particles.[2]

Q2: How can I purify the synthesized DHBDA to obtain a product with uniform particle characteristics?

A2: Recrystallization is the most effective method for purifying DHBDA and achieving a more uniform particle size distribution. The general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to induce crystallization. The choice of solvent is critical; an ideal solvent will dissolve DHBDA completely at high temperatures but have limited solubility at lower temperatures. For DHBDA, aqueous solutions or mixtures of water with organic solvents like ethanol or ethyl acetate are commonly employed.[3] The use of activated carbon (e.g., Norit A) during the hot filtration step can help remove colored impurities.[3]

Q3: What are the common synthetic routes for this compound?

A3: A common and well-documented route for the synthesis of DHBDA involves the hydrolysis of diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate. This intermediate is typically prepared from p-benzoquinone and ethyl cyanoacetate.[3] The final hydrolysis step is usually carried out under acidic conditions, for example, by refluxing with concentrated hydrochloric acid.[3] Another approach involves the hydrolysis of 2,5-bis(acetyloxy)-1,4-benzenediacetic acid.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Bimodal Particle Size Distribution

Symptoms:

  • Scanning Electron Microscopy (SEM) or laser diffraction analysis shows a wide range of particle sizes.

  • The product contains both very fine powder and larger crystalline particles.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Inhomogeneous Supersaturation Rapid or uncontrolled addition of an anti-solvent or precipitating agent creates localized areas of very high supersaturation, leading to rapid nucleation of fine particles, while other areas experience slower growth of existing crystals.1. Controlled Addition: Employ a syringe pump or a dropping funnel for the slow, dropwise addition of the anti-solvent or reagent.[2] 2. Efficient Stirring: Ensure vigorous and consistent stirring throughout the precipitation process to maintain a homogeneous solution.
Temperature Fluctuations Unstable temperature control can lead to cycles of dissolution and re-precipitation, resulting in a heterogeneous particle population. The solubility of most organic compounds, including DHBDA, is sensitive to temperature.[1]1. Use a Controlled Temperature Bath: Employ an oil bath, water bath, or cryostat to maintain a stable and uniform temperature during the entire precipitation and aging process. 2. Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture.
Secondary Nucleation High agitation rates or the presence of fine seed crystals can lead to secondary nucleation, where new crystals are formed from existing ones, resulting in a bimodal distribution.1. Optimize Stirring Speed: Experiment with different stirring rates to find a balance that ensures homogeneity without inducing excessive secondary nucleation. 2. Filtration of Solutions: Ensure all solutions are filtered before mixing to remove any particulate matter that could act as nucleation sites.
Issue 2: Undesirable Morphology (e.g., Amorphous Powder instead of Crystalline Needles/Rods)

Symptoms:

  • The product appears as a fine, non-crystalline powder under microscopic examination.

  • Poor filtration characteristics.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
High Supersaturation A very high degree of supersaturation favors rapid nucleation over crystal growth, leading to the formation of an amorphous precipitate.[2]1. Decrease Reactant Concentrations: Use more dilute solutions to lower the overall supersaturation. 2. Slower Addition Rate: Add the precipitating agent or anti-solvent at a much slower rate.[2]
Inappropriate Solvent System The solvent system may not be conducive to ordered crystal packing. The polarity and viscosity of the solvent can influence the growth habit of the crystals.[1]1. Solvent Screening: Experiment with different solvent/anti-solvent combinations. For DHBDA, consider mixtures of water with ethanol, acetone, or ethyl acetate. 2. Use of Additives: Small amounts of additives can sometimes act as habit modifiers, influencing the crystal shape.
Rapid Cooling During Crystallization Crash cooling a saturated solution prevents the molecules from arranging themselves into an ordered crystal lattice, resulting in an amorphous solid.1. Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. 2. Insulate the Crystallization Vessel: Insulating the flask can help to slow down the rate of cooling.
Issue 3: Low Yield of DHBDA

Symptoms:

  • The isolated mass of the final product is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Incomplete Hydrolysis The hydrolysis of the ester or nitrile precursor may not have gone to completion.[3]1. Increase Reaction Time: Extend the reflux time for the hydrolysis step. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting material.
Product Loss During Workup DHBDA has some solubility in water, and excessive washing with water can lead to product loss.1. Minimize Wash Volumes: Wash the filtered product with minimal amounts of cold solvent. 2. Check the Filtrate: If significant product loss is suspected, the filtrate can be concentrated to recover more product.
Precipitation of Intermediates In some cases, intermediates in the synthesis may precipitate out of the reaction mixture, leading to an incomplete reaction.[1]1. Adjust Solvent Polarity: If an intermediate precipitates, it may be necessary to adjust the solvent system to keep it in solution until the reaction is complete.[1]

Experimental Workflow for Particle Size Control

The following diagram illustrates a generalized workflow for controlling the particle size and morphology of DHBDA during its synthesis.

Caption: Workflow for DHBDA Particle Size Control

References

Validation & Comparative

A Comparative Guide to Linker Molecules: Positioning 2,5-Dihydroxy-1,4-benzenediacetic Acid in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a paradigm of designable matter. The ability to tune their structure and function at the molecular level hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers.[1] This guide provides an in-depth comparison of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) with other seminal linker molecules, offering a technical perspective for researchers, chemists, and material scientists in the field. We will delve into the structural nuances, the resulting material properties, and the synthetic considerations that guide the choice of a linker for a specific application.

The Central Role of the Organic Linker

The organic linker, or strut, is more than a simple connector; it dictates the topology, porosity, and chemical environment of the resulting MOF.[2] Its geometry, length, and functional groups are critical variables that allow for the precise engineering of materials for applications ranging from gas storage and separation to catalysis and drug delivery.[3][4] This guide will focus on a comparative analysis of DHBDA against three other widely used linkers: Terephthalic acid (BDC), 2-amino-1,4-benzenedicarboxylic acid (NH2-BDC), and Trimesic acid (BTC).

Molecular Architecture: A Comparative Overview

The inherent properties of a linker molecule are dictated by its structure. The following diagram illustrates the molecular architecture of DHBDA and its counterparts.

G cluster_0 This compound (DHBDA) cluster_1 Terephthalic acid (BDC) cluster_2 2-amino-1,4-benzenedicarboxylic acid (NH2-BDC) cluster_3 Trimesic acid (BTC) DHBDA BDC NH2_BDC BTC

Caption: Molecular structures of the compared linker molecules.

DHBDA, with its central hydroquinone ring and two acetic acid arms, presents a distinct geometry and functionality compared to the dicarboxylate linkers BDC and NH2-BDC, and the tricarboxylate linker BTC. The hydroxyl groups on the aromatic ring of DHBDA are particularly noteworthy, as they can participate in hydrogen bonding and offer sites for post-synthetic modification, thereby influencing the MOF's internal environment and functionality.[5]

Comparative Performance Analysis

The choice of linker directly impacts the physicochemical properties of the synthesized MOF. The following table summarizes key performance metrics for MOFs synthesized from DHBDA and the other selected linkers. The data is compiled from various studies to provide a comparative snapshot.

Linker MoleculeResulting MOF ExampleBET Surface Area (m²/g)Key Features & AdvantagesCommon Applications
This compound (DHBDA) MOF-74 (or CPO-27)~1000 - 1500[6]Open metal sites, high CO₂ adsorption capacity, potential for post-synthetic modification.[6]Gas storage and separation (especially CO₂), catalysis.[6]
Terephthalic acid (BDC) UiO-66, MOF-5~1100 - 1600 (UiO-66)[7][8]High thermal and chemical stability, well-defined porosity.[9]Gas storage, catalysis, chemical sensing.[8][10]
2-amino-1,4-benzenedicarboxylic acid (NH2-BDC) UiO-66-NH₂, MIL-53(Al)-NH₂~1200 - 1400 (UiO-66-NH₂)[9]Enhanced CO₂ selectivity due to amino groups, potential for post-synthetic modification.[11][12]CO₂ capture, catalysis, drug delivery.[13]
Trimesic acid (BTC) HKUST-1 (or MOF-199)~500 - 1800[3][14]High porosity, accessible copper sites.Gas storage, separation, catalysis.[3][15]

Expert Insights: The hydroxyl groups in DHBDA are a key differentiator, leading to the formation of MOFs like MOF-74 with a high density of open metal sites upon solvent removal. This structural feature is directly responsible for its exceptional CO₂ adsorption capacity.[6] While BDC-based MOFs like UiO-66 are benchmarks for stability[9], the functional groups in NH2-BDC and DHBDA offer handles for tuning the chemical properties of the pores, enhancing selectivity for specific molecules.[11][16] The trigonal connectivity of BTC, on the other hand, leads to different network topologies with large pores, as seen in HKUST-1.[15]

Experimental Protocols: A Practical Guide to Synthesis

To provide a tangible understanding of the synthetic implications of linker choice, we present detailed, side-by-side protocols for the synthesis of a DHBDA-based MOF (Mg-MOF-74) and a BDC-based MOF (UiO-66).

Protocol 1: Solvothermal Synthesis of Mg-MOF-74 using DHBDA

This protocol is adapted from established procedures for the synthesis of MOF-74.[17][18]

Methodology:

  • Precursor Solution Preparation:

    • Dissolve this compound (H₄DOBDC) in a mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water.

    • In a separate container, dissolve a magnesium salt (e.g., Mg(NO₃)₂·6H₂O) in the same solvent mixture.

  • Mixing and Reaction:

    • Combine the two solutions in a Teflon-lined autoclave. The typical molar ratio of metal salt to linker is greater than 1 to ensure complete reaction of the linker.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24 hours).[18]

  • Product Isolation and Activation:

    • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

    • Wash the product sequentially with fresh DMF and then methanol to remove unreacted precursors and solvent molecules trapped within the pores.

    • Activate the material by heating under vacuum to remove the coordinated solvent molecules and expose the open metal sites.

Causality Behind Experimental Choices: The use of a mixed-solvent system (DMF/ethanol/water) helps to control the solubility of the precursors and modulate the crystal growth. The excess of metal salt drives the reaction towards the formation of the desired framework. The post-synthesis washing and activation steps are critical for achieving high porosity and accessing the functional sites within the MOF.

Protocol 2: Solvothermal Synthesis of UiO-66 using BDC

This protocol is a standard method for the synthesis of the highly stable UiO-66 framework.[7][19]

Methodology:

  • Precursor Solution Preparation:

    • Dissolve zirconium(IV) chloride (ZrCl₄) and terephthalic acid (BDC) in N,N-dimethylformamide (DMF).[19] A modulator, such as acetic acid or hydrochloric acid, is often added to control the crystallite size and reduce defects.[7][8]

  • Reaction:

    • The solution is sealed in a Teflon-lined autoclave and heated in an oven, typically at 120 °C for 24 hours.[9]

  • Work-up and Activation:

    • The resulting white powder is collected by filtration and washed thoroughly with DMF and then ethanol to remove any unreacted starting materials.

    • The final product is dried under vacuum.

Self-Validating System: The success of the synthesis is typically validated through Powder X-ray Diffraction (PXRD), which should show a diffraction pattern matching the known structure of UiO-66. Brunauer-Emmett-Teller (BET) analysis is then used to determine the surface area and porosity of the material, confirming the removal of guest molecules from the pores.

Synthesis Workflow Diagram

G cluster_0 MOF Synthesis Workflow start Precursor Dissolution (Linker + Metal Salt in Solvent) reaction Solvothermal Reaction (Heating in Autoclave) start->reaction Mix & Seal filtration Product Isolation (Filtration/Centrifugation) reaction->filtration Cool Down washing Washing (DMF, Ethanol/Methanol) filtration->washing activation Activation (Heating under Vacuum) washing->activation characterization Characterization (PXRD, BET, etc.) activation->characterization

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Concluding Remarks

This compound is a valuable and versatile linker in the MOF synthesis toolkit. Its unique structural features, particularly the presence of hydroxyl groups, give rise to MOFs with distinct properties, most notably a high density of open metal sites that are advantageous for applications like carbon capture. While linkers such as BDC form the foundation of exceptionally stable frameworks, and functionalized linkers like NH2-BDC provide a means to introduce basic sites, DHBDA offers a compelling combination of a robust framework-forming ability with inherent functionality that can be further exploited. The choice of linker is ultimately application-driven, and a thorough understanding of the structure-property relationships, as outlined in this guide, is paramount for the rational design of next-generation porous materials.

References

A Comparative Guide to the Structural Validation of 2,5-Dihydroxy-1,4-benzenediacetic Acid: An NMR and IR Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the structural validation of 2,5-Dihydroxy-1,4-benzenediacetic acid, a key building block in the synthesis of various polymers and metal-organic frameworks. Our primary focus will be on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a detailed, experimentally-grounded walkthrough. Furthermore, we will objectively compare these techniques with alternative methods of structural elucidation, offering insights into the strengths and limitations of each approach.

The Molecular Blueprint: this compound

Before delving into spectroscopic analysis, let us first establish the structure we aim to validate. This compound (CAS No: 5488-16-4) possesses a molecular formula of C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol .[1][2][3][4] Its structure features a central hydroquinone ring substituted at the 1 and 4 positions with acetic acid moieties.

Core Spectroscopic Validation: A Two-Pronged Approach

The synergy between NMR and IR spectroscopy provides a powerful and often conclusive means of structural determination for organic molecules. IR spectroscopy offers a rapid survey of the functional groups present, while NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an invaluable first-pass technique for identifying the key functional groups within a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations. For this compound, we anticipate characteristic absorptions for the hydroxyl (O-H) and carboxylic acid (C=O and O-H) groups.

Expected IR Absorption Profile:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale
Phenolic O-HStretching3550 - 3200Broad, StrongThe broadness is a hallmark of hydrogen bonding between the hydroxyl groups.
Carboxylic Acid O-HStretching3300 - 2500Very Broad, StrongThis extremely broad absorption is characteristic of the hydrogen-bonded dimers formed by carboxylic acids.
Aromatic C-HStretching3100 - 3000MediumTypical for C-H bonds on a benzene ring.
Aliphatic C-HStretching3000 - 2850MediumArising from the methylene (-CH₂) groups of the acetic acid side chains.
Carboxylic Acid C=OStretching1725 - 1700StrongThe carbonyl stretch is a very strong and sharp absorption, indicative of the carboxylic acid functionality.
Aromatic C=CStretching1600 - 1450Medium to StrongThese absorptions are characteristic of the benzene ring.
C-OStretching1300 - 1200StrongCorresponding to the C-O bonds of the phenol and carboxylic acid groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, rapid, and non-destructive method for obtaining high-quality IR spectra of solid samples.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

  • Data Processing: The background spectrum of the empty ATR crystal is subtracted from the sample spectrum to obtain the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Connectivity

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

Due to the symmetry of the this compound molecule, we expect a relatively simple ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet2HCarboxylic Acid (-COOH)The acidic protons of carboxylic acids are typically deshielded and appear at a high chemical shift.
~9.0Singlet2HPhenolic (-OH)The phenolic protons are also deshielded and their chemical shift can be concentration-dependent.
~6.7Singlet2HAromatic (Ar-H)The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry.
~3.5Singlet4HMethylene (-CH₂)The four protons of the two methylene groups are chemically equivalent.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172Carbonyl (-C=O)The carbonyl carbons of carboxylic acids are highly deshielded.
~148Aromatic (C-OH)The aromatic carbons directly attached to the hydroxyl groups are deshielded.
~125Aromatic (C-CH₂)The aromatic carbons bonded to the methylene groups.
~115Aromatic (C-H)The aromatic carbons bonded to hydrogen.
~35Methylene (-CH₂)The aliphatic carbons of the methylene groups.

Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds) in a clean NMR tube.

  • Data Acquisition: The NMR spectra (¹H and ¹³C) are acquired on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

The Bigger Picture: Comparison with Alternative Structural Elucidation Techniques

While NMR and IR spectroscopy are workhorses in structural validation, other techniques can provide complementary or, in some cases, more definitive information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on connectivity or stereochemistry.
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D arrangement of atoms in the solid state.Unambiguous determination of structure, including stereochemistry.Requires a suitable single crystal, which can be difficult to grow.
UV-Vis Spectroscopy Absorption of ultraviolet-visible light by electronic transitions.Information about conjugated systems.Simple and rapid.Provides limited structural information, often not specific enough for full elucidation.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, S, etc.Elemental composition.Confirms the empirical and molecular formula.Does not provide structural information.

In the Context of this compound:

  • Mass Spectrometry would confirm the molecular weight of 226.18 g/mol . The fragmentation pattern would likely show the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as cleavage of the acetic acid side chains.

  • X-ray Crystallography , if a suitable crystal can be obtained, would provide the definitive solid-state structure, confirming bond lengths, bond angles, and the planarity of the benzene ring.

  • UV-Vis Spectroscopy would show absorption maxima characteristic of the substituted benzene ring, providing evidence for the aromatic system.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Complementary Techniques cluster_3 Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity Mapping MS Mass Spectrometry Purification->MS Molecular Weight Xray X-ray Crystallography (if crystal available) Purification->Xray 3D Structure Validation Structure Confirmed IR->Validation NMR->Validation MS->Validation Xray->Validation

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound is robustly achieved through the combined application of NMR and IR spectroscopy. IR provides a quick and effective confirmation of the essential hydroxyl and carboxylic acid functional groups, while NMR delivers an intricate picture of the proton and carbon environments, confirming the molecular connectivity. For absolute and unambiguous proof, particularly for regulatory submissions or in cases of complex stereochemistry, complementary techniques such as mass spectrometry and single-crystal X-ray diffraction are invaluable. By understanding the principles and experimental nuances of each technique, researchers can confidently and efficiently validate the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.

References

The Isomeric Effect: A Comparative Guide to Metal-Organic Frameworks Synthesized from Benzenediacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Materials Science and Drug Development

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of modern materials science. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, and functionality. This guide provides a comprehensive comparative analysis of MOFs synthesized from the three isomers of benzenediacetic acid (BDA): ortho-benzenediacetic acid (o-BDA), meta-benzenediacetic acid (m-BDA), and para-benzenediacetic acid (p-BDA). Understanding the profound impact of the seemingly subtle change in the positioning of the acetic acid functional groups on the benzene ring is paramount for designing MOFs with specific applications in mind, from gas storage and separation to catalysis and drug delivery.

This guide will delve into the structural nuances, comparative physicochemical properties, and potential applications of MOFs derived from these isomeric linkers. We will explore the causality behind the experimental observations, providing detailed protocols for their synthesis and characterization, and offer insights into how the isomeric nature of the BDA linker dictates the ultimate performance of the resulting MOF.

The Decisive Role of Linker Isomerism in MOF Architecture

The geometry of the organic linker is a fundamental blueprint for the resulting MOF structure. The angular relationship between the carboxylate groups in the BDA isomers directly influences the coordination environment around the metal centers and, consequently, the overall network topology.

A study by G.L. Wang and colleagues (2021) provides a clear illustration of this principle in a series of Zn(II) and Cd(II) MOFs synthesized with BDA isomers and a co-ligand, 1,3-bis(imidazolyl)benzene (mbib) or 1,4-bis(imidazolyl)benzene (pbib)[1]. The flexible nature of the phenylenediacetate and bis(imidazole) ligands leads to a variety of coordination modes and conformations, resulting in distinct structural outcomes[1].

  • ortho-Benzenediacetic Acid (o-BDA): The close proximity of the two carboxylic acid groups in the ortho position often leads to the formation of chelate rings with metal centers or results in highly distorted coordination geometries. This can favor the formation of lower-dimensional structures or intricate 3D frameworks with unique topologies. In the study by Wang et al., the use of o-BDA with different bis(imidazole) linkers resulted in 2D layered structures that further assembled into 3D supramolecular architectures through hydrogen bonding[1].

  • meta-Benzenediacetic Acid (m-BDA): The 120° angle between the functional groups in m-BDA provides a versatile building block for a wide range of network topologies. It can lead to the formation of both 2D and 3D structures, often with interesting helical or interpenetrated motifs. The flexibility of the m-BDA linker allows it to adopt different conformations, leading to structural diversity[1]. For instance, a Co-MOF synthesized with m-BDA and 1,3,5-tris(1-imidazolyl)benzene exhibited a 2D structure with photocatalytic activity[2].

  • para-Benzenediacetic Acid (p-BDA): The linear and rigid nature of the p-BDA linker, with its 180° disposition of carboxylic groups, is highly conducive to the formation of extended, robust 3D frameworks. This isomer is frequently employed in the synthesis of MOFs with high porosity and thermal stability, such as the well-known MOF-5 family. The use of p-BDA in the work by Wang et al. resulted in a 2D layered structure that also formed a 3D supramolecular network[1].

The following diagram illustrates the relationship between the BDA isomer and the resulting MOF dimensionality.

G cluster_linkers Benzenediacetic Acid Isomers cluster_structures Resulting MOF Architectures o-BDA ortho-BDA (Adjacent groups) Lower_Dim Lower Dimensionality (e.g., 1D chains, 2D layers) o-BDA->Lower_Dim Favors chelation & distorted geometries m-BDA meta-BDA (120° angle) Complex_3D Complex 3D Topologies (Interpenetrated, Helical) m-BDA->Complex_3D Versatile coordination angles p-BDA para-BDA (180° angle) Extended_3D Extended & Robust 3D Frameworks p-BDA->Extended_3D Linear & rigid geometry

Caption: Influence of BDA isomer geometry on MOF dimensionality.

Comparative Analysis of Physicochemical Properties

The structural variations stemming from the use of different BDA isomers have a direct and measurable impact on the physicochemical properties of the resulting MOFs.

PropertyMOFs from o-BDAMOFs from m-BDAMOFs from p-BDARationale
Thermal Stability Generally lowerModerate to highGenerally highThe linear and rigid nature of p-BDA often leads to more stable and robust frameworks. The steric hindrance and potential for weaker coordination in o-BDA based MOFs can lead to lower decomposition temperatures.[1][3]
Porosity (BET Surface Area) Variable, often lowerVariableCan be very highThe extended and non-interpenetrated frameworks often formed with p-BDA can result in significant porosity. The more compact or lower-dimensional structures from o-BDA may exhibit lower surface areas.[4][5]
Luminescent Properties Emission properties are influenced by the coordination environment and potential for ligand-to-metal charge transfer.Can exhibit interesting fluorescence, useful for sensing applications.Often exhibit strong luminescence, which can be tuned by the metal center and co-ligands.The rigidity of the framework and the electronic nature of the linker and metal ion all contribute to the luminescent properties. The specific coordination environment dictated by the isomer plays a key role.[1]
Catalytic Activity Active sites can be created, but stability might be a concern.Can exhibit good catalytic performance due to accessible metal sites and tunable pore environments.[2]Often used as stable supports for catalytic species due to their robust nature.The accessibility of active metal sites and the stability of the framework under reaction conditions are crucial for catalytic performance. The porous and stable nature of p-BDA based MOFs makes them excellent candidates for catalysis.[6][7]

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility is key in materials science. The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of MOFs using BDA isomers. These protocols are based on established literature procedures and are designed to be self-validating.

General Hydrothermal Synthesis of BDA-based MOFs

This protocol is a generalized procedure adapted from the work of Wang et al. (2021) and can be modified for each BDA isomer[1].

Materials:

  • Benzenediacetic acid isomer (o-BDA, m-BDA, or p-BDA)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • Co-ligand (e.g., 1,3-bis(imidazolyl)benzene (mbib), 1,4-bis(imidazolyl)benzene (pbib))

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve the benzenediacetic acid isomer (e.g., 0.1 mmol) and the co-ligand (e.g., 0.1 mmol) in the chosen solvent system (e.g., 10 mL of a DMF/ethanol/water mixture).

  • Add the metal salt (e.g., 0.1 mmol) to the solution and stir for 30 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 48-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them thoroughly with the mother liquor and then with a low-boiling solvent like ethanol to remove unreacted starting materials.

  • Dry the crystals in air or under vacuum at a moderate temperature.

G cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation A Dissolve BDA isomer & co-ligand in solvent B Add metal salt & stir A->B C Seal in autoclave & heat B->C D Cool to room temperature C->D E Filter crystals D->E F Wash with solvent E->F G Dry crystals F->G

Caption: General workflow for hydrothermal synthesis of BDA-based MOFs.

Characterization Techniques

To thoroughly evaluate the properties of the synthesized MOFs, a suite of characterization techniques is essential.

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized materials. The experimental patterns should be compared with simulated patterns from single-crystal X-ray diffraction data if available.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) by heating the sample at a constant rate and monitoring the weight loss. The decomposition temperature is a key parameter to compare the stability of the different isomeric MOFs[1][3].

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs. This is typically done by measuring the adsorption and desorption of nitrogen gas at 77 K. Prior to the measurement, the sample must be "activated" by removing any solvent molecules from the pores by heating under vacuum[5].

  • Gas Adsorption Measurements: To evaluate the potential of the MOFs for gas storage and separation. Adsorption isotherms for gases like CO₂, CH₄, and H₂ are measured at different pressures and temperatures.

  • Fluorescence Spectroscopy: To investigate the luminescent properties of the MOFs. Excitation and emission spectra are recorded to determine the luminescent quantum yields and to explore their potential as sensors[1].

  • Catalytic Activity Testing: To assess the performance of the MOFs as catalysts in specific chemical reactions. This involves reacting a substrate in the presence of the MOF and analyzing the product formation over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Applications in Drug Development and Beyond

The distinct properties of MOFs derived from BDA isomers open up a range of potential applications, particularly in fields relevant to drug development and chemical synthesis.

  • Drug Delivery: The tunable pore sizes and high surface areas of these MOFs make them promising candidates for the encapsulation and controlled release of therapeutic agents. The choice of isomer can influence the loading capacity and release kinetics of a drug.

  • Heterogeneous Catalysis: MOFs can act as robust heterogeneous catalysts, with the metal nodes serving as Lewis acid sites and the organic linkers being amenable to functionalization. The catalytic activity and selectivity can be tuned by the choice of the BDA isomer, which affects the accessibility of the active sites[6][7].

  • Sensing and Diagnostics: The luminescent properties of some BDA-based MOFs can be exploited for the development of chemical sensors. As demonstrated by Wang et al., these MOFs can be used for the highly sensitive and selective detection of antibiotics in water, which is crucial for environmental monitoring and food safety[1].

Conclusion: A Matter of Position

The comparative analysis of MOFs synthesized from ortho-, meta-, and para-benzenediacetic acid isomers unequivocally demonstrates that the positional isomerism of the organic linker is a powerful tool for tuning the structure and properties of the resulting materials. The linear and rigid p-BDA tends to form highly porous and thermally stable frameworks, while the more flexible o-BDA and m-BDA isomers can lead to a greater diversity of, often lower-dimensional or more complex, structures.

For researchers and scientists in drug development and materials science, a deep understanding of these structure-property relationships is essential for the rational design of functional MOFs. By carefully selecting the appropriate BDA isomer, it is possible to fine-tune the porosity, stability, and catalytic or sensing capabilities of the material to meet the specific demands of a given application. This guide serves as a foundational resource for navigating the exciting possibilities offered by the isomeric diversity of benzenediacetic acid in the ever-expanding world of metal-organic frameworks.

References

A Senior Application Scientist's Guide to Performance Evaluation of 2,5-Dihydroxy-1,4-benzenediacetic Acid in CO2 Capture Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of materials derived from 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) for carbon dioxide (CO2) capture. It is intended for researchers and scientists in materials science and chemical engineering, offering an in-depth comparison with alternative technologies and detailed experimental protocols grounded in scientific integrity.

Introduction: The Role of DHBDA in Next-Generation CO2 Sorbents

This compound (CAS 5488-16-4), often abbreviated as H2DHBDA, is an aromatic dicarboxylic acid that has garnered significant interest as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, creating highly tailorable structures with vast internal surface areas.[2][3] The unique properties of DHBDA, including its rigidity and the presence of hydroxyl functional groups, make it a compelling building block for MOFs designed for selective CO2 capture.[4] These hydroxyl groups can enhance the affinity of the MOF for CO2 through favorable electrostatic interactions.

The critical challenge in climate change mitigation is the development of efficient and cost-effective CO2 capture technologies.[5] While traditional methods like amine scrubbing are established, they suffer from drawbacks such as high energy penalties for regeneration, equipment corrosion, and solvent degradation. Solid sorbents, particularly MOFs, offer a promising alternative due to their high CO2 adsorption capacities, selectivity, and potential for lower regeneration energy.[6][7] This guide focuses on the rigorous evaluation of DHBDA-based MOFs, providing the necessary protocols to validate their performance against established benchmark materials.

The Competitive Landscape: DHBDA-MOFs vs. Alternative Sorbents

To appreciate the potential of DHBDA-based materials, it is essential to understand their standing relative to other CO2 capture technologies. The primary alternatives fall into three main categories: liquid amine solvents, and two classes of solid sorbents—zeolites and activated carbons.

Sorbent ClassMechanismAdvantagesDisadvantages
Liquid Amines (e.g., MEA) ChemisorptionHigh CO2 selectivity, mature technology.High regeneration energy, corrosive, volatile, oxidative degradation.
Zeolites (e.g., 13X) PhysisorptionHigh thermal stability, well-defined pores.[8]Hydrophilic (water competes with CO2), high regeneration temperatures.[9]
Activated Carbons PhysisorptionLow cost, hydrophobic, stable.[10][11]Low CO2 selectivity, particularly at low pressures.
DHBDA-based MOFs Physisorption/ChemisorptionTunable structure and chemistry, high surface area, potential for high selectivity and capacity.[2][6]Generally lower thermal/chemical stability than zeolites, potential for moisture sensitivity, higher cost.

The primary advantage of MOFs, including those synthesized with DHBDA, lies in their unparalleled tunability. By carefully selecting the metal node and organic linker, researchers can fine-tune pore size, shape, and surface chemistry to optimize CO2 uptake and selectivity.[12]

Core Performance Metrics for CO2 Sorbent Evaluation

A comprehensive evaluation of any CO2 sorbent hinges on four critical performance indicators:

  • CO2 Uptake Capacity: The amount of CO2 adsorbed per unit mass or volume of the sorbent (typically in mmol/g or cm³/g). This is often measured as a function of pressure at a constant temperature, generating an adsorption isotherm.

  • Selectivity: The preferential adsorption of CO2 over other gases present in flue gas or air, most notably Nitrogen (N2), but also water vapor.

  • Adsorption/Desorption Kinetics: The rate at which the sorbent captures and releases CO2. Fast kinetics are crucial for efficient cyclic operation in industrial processes.

  • Cyclic Stability and Regenerability: The ability of the material to maintain its CO2 capture performance over many cycles of adsorption and desorption with minimal energy input.

Experimental Protocols for Performance Validation

To ensure trustworthiness and reproducibility, the following self-validating experimental protocols are recommended. These methods provide the quantitative data needed to assess the core performance metrics.

Sorbent Activation (Pre-treatment)

Causality: Before any measurement, the porous structure of the sorbent must be cleared of any guest molecules (e.g., solvents, water) that may occupy the adsorption sites. This activation step is critical for obtaining the material's true adsorption capacity.

Protocol:

  • Place a precisely weighed amount of the DHBDA-based sorbent (typically 50-100 mg) into the sample tube of the analysis instrument.

  • Heat the sample under a high vacuum or a flow of inert gas (e.g., N2 or He).

  • The activation temperature and duration depend on the thermal stability of the material, which should be predetermined by Thermogravimetric Analysis (TGA). A typical starting point for a new MOF is 120-150 °C for 6-12 hours.

  • Continue heating until the sample weight is stable (for TGA) or the outgas rate is minimal (for volumetric analyzers), indicating that all guest molecules have been removed.

Volumetric Adsorption Isotherm Measurement

Causality: This static method quantifies the amount of CO2 adsorbed at equilibrium across a range of pressures at a constant temperature.[13][14] The resulting isotherm is fundamental for determining the maximum uptake capacity and understanding the nature of the gas-sorbent interaction.

Protocol:

  • Use an activated, pre-weighed sample in a volumetric adsorption analyzer (e.g., Micromeritics ASAP 2020).[15]

  • Measure the free space (dead volume) of the sample tube using a non-adsorbing gas like Helium.[14]

  • Evacuate the sample tube to a high vacuum.

  • Introduce a known quantity of CO2 gas into the manifold and allow the pressure to equilibrate.

  • Open the valve to the sample tube, allowing the CO2 to adsorb onto the material.

  • Monitor the pressure until it stabilizes, indicating equilibrium has been reached. The amount of CO2 adsorbed is calculated from the pressure drop.

  • Repeat steps 4-6, incrementally increasing the CO2 pressure until the desired final pressure (e.g., 1 bar) is reached.

  • To assess selectivity, repeat the entire process using N2 gas.

Diagram: Volumetric Adsorption Workflow

cluster_prep Preparation cluster_measurement Isotherm Measurement p1 Weigh Sorbent p2 Activate Sample (Heat + Vacuum) p1->p2 p3 Measure Free Space (Helium) p2->p3 m1 Dose CO2 to Manifold p3->m1 m2 Expand Gas to Sample m1->m2 Incremental Dosing m3 Equilibrate & Record Pressure m2->m3 Incremental Dosing m4 Calculate Amount Adsorbed m3->m4 Incremental Dosing m5 Repeat for Next Pressure Point m4->m5 Incremental Dosing m5->m1 Incremental Dosing end Data Analysis m5->end Isotherm Complete

Caption: Workflow for volumetric CO2 adsorption isotherm measurement.

Gravimetric Analysis (TGA)

Causality: TGA measures the change in a material's mass as a function of temperature or time in a controlled atmosphere.[16] It is a rapid and convenient method for screening CO2 capacity and studying regeneration conditions.[17]

Protocol:

  • Place a small, accurately weighed sample (10-20 mg) into the TGA pan.

  • Activate the sample in situ by heating under a flow of inert gas (e.g., 100 mL/min N2) to a temperature below its decomposition point (e.g., 120 °C) until the weight stabilizes.[16]

  • Cool the sample to the desired adsorption temperature (e.g., 25 °C) under the inert gas flow.

  • Switch the gas flow to pure CO2 (or a CO2/N2 mixture) at the same flow rate.

  • Record the weight gain over time until the mass becomes constant, indicating saturation. The final weight gain corresponds to the CO2 capacity under those conditions.[18]

  • To test regeneration, switch the gas back to inert N2 and/or increase the temperature to observe the weight loss as CO2 desorbs.

Dynamic Breakthrough Analysis

Causality: This dynamic technique simulates a real-world separation process by flowing a mixed gas stream through a packed bed of the sorbent.[9] It provides critical information on not only capacity but also selectivity and kinetics under operational conditions.[19][20]

Protocol:

  • Pack a column of a known length and diameter with a precisely weighed amount of the activated DHBDA-based sorbent.

  • Flow a stream of pure Helium through the bed to determine the system's dead time.

  • Switch the gas flow to a mixed stream with a known composition (e.g., 15% CO2 / 85% N2) at a specific flow rate.

  • Continuously monitor the composition of the gas exiting the column using a mass spectrometer or thermal conductivity detector.

  • Initially, only the non-adsorbing gas (N2) will exit the column. The time at which the CO2 concentration at the outlet begins to rise is the "breakthrough time."[21]

  • Continue the experiment until the outlet CO2 concentration equals the inlet concentration (C/C₀ = 1), indicating the sorbent bed is saturated.

  • The total amount of CO2 adsorbed can be calculated by integrating the area above the breakthrough curve.[22]

Diagram: Breakthrough Analysis Experimental Setup

GasSource Gas Cylinders (CO2, N2, He) MFCs Mass Flow Controllers GasSource->MFCs Mixer Gas Mixer MFCs->Mixer Column Packed Sorbent Bed Mixer->Column Detector Detector (Mass Spec / TCD) Column->Detector Output Data Acquisition (Breakthrough Curve) Detector->Output

Caption: Schematic of a typical dynamic breakthrough analysis setup.

Data Interpretation and Comparative Analysis

The data gathered from these experiments allows for a robust comparison of a novel DHBDA-based MOF with benchmark materials.

Example Comparative Data Table:

ParameterDHBDA-MOF-X (Hypothetical)Zeolite 13XActivated Carbon
CO2 Uptake (298 K, 1 bar) 4.5 mmol/g4.9 mmol/g[8]2.5 mmol/g
CO2/N2 Selectivity (IAST) 503510
Working Capacity (Breakthrough) 2.8 mmol/g2.5 mmol/g1.2 mmol/g
Regeneration Temperature 80-100 °C200-300 °C80-120 °C
Moisture Sensitivity ModerateHigh[9]Low

Note: Values for Zeolite 13X and Activated Carbon are representative literature values for comparison purposes.

The hypothetical DHBDA-MOF-X shows a competitive CO2 uptake capacity, superior selectivity, and a favorable working capacity under dynamic conditions. Crucially, its lower regeneration temperature suggests a less energy-intensive process compared to zeolites.

Synthesis Protocol: DHBDA-based MOF

Causality: A reliable and scalable synthesis is the first step in material evaluation. Solvothermal synthesis is a common method for producing crystalline MOFs.[23]

Protocol (General Example):

  • In a glass vial, dissolve this compound (1 mmol) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 1 mmol) in a solvent such as N,N-Dimethylformamide (DMF, 20 mL).

  • Optionally, add a modulator like formic acid or acetic acid to control crystal size and morphology.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 100-120 °C) for a set duration (e.g., 24-48 hours).

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration.

  • Wash the product with fresh DMF and then a lower-boiling-point solvent like ethanol or methanol to remove unreacted precursors.

  • Dry the final product under vacuum.

Safety and Handling of this compound

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling DHBDA.

  • Hazard Identification: DHBDA is classified as a skin, eye, and respiratory irritant.[24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[25] When handling the powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.[26]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[26]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[26]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound serves as a highly promising organic linker for developing advanced MOF-based CO2 sorbents. The hydroxyl functionalities integrated into its structure provide a rational design element for enhancing CO2 affinity. A rigorous and multi-faceted evaluation, employing volumetric, gravimetric, and dynamic breakthrough techniques, is essential to validate the performance of these novel materials.

While initial data on DHBDA-based MOFs may demonstrate high capacity and selectivity, future research must focus on long-term cyclic stability, performance in the presence of contaminants like water and SOx/NOx, and the development of cost-effective, scalable synthesis routes. By adhering to the systematic evaluation framework outlined in this guide, researchers can confidently assess the true potential of DHBDA-based materials and contribute to the development of next-generation CO2 capture technologies.

References

A Comparative Guide to Confirming the Purity of Synthesized 2,5-Dihydroxy-1,4-benzenediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. This guide provides an in-depth comparison of analytical techniques to confirm the purity of synthesized 2,5-Dihydroxy-1,4-benzenediacetic acid, a crucial building block in various chemical syntheses. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), offering a comprehensive framework for its rigorous quality control.

The Critical Role of Purity in this compound

This compound (DHBDA) is a versatile organic compound with a chemical formula of C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol [1]. Its structure, featuring a hydroquinone ring substituted with two acetic acid moieties, makes it a valuable precursor in the synthesis of polymers, metal-organic frameworks (MOFs), and potential therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, alter the properties of the final product, and potentially introduce toxicity. Therefore, the unambiguous confirmation of its purity is a non-negotiable step in the research and development workflow.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to definitively confirm the purity of a synthesized compound. A more robust and reliable approach involves the use of orthogonal methods that probe different physicochemical properties of the molecule. This guide will focus on the synergistic use of NMR, HPLC, and MS to provide a comprehensive purity profile of synthesized DHBDA.

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, allowing for the confirmation of the desired molecular structure and the detection of structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar analyte and has exchangeable protons that will not interfere with the analyte's signals.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Interpretation and Purity Analysis

The expected ¹H and ¹³C NMR spectra of pure this compound would exhibit specific signals corresponding to its unique chemical structure.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • ~12.3 ppm (singlet, 2H): Carboxylic acid protons (-COOH). This signal is typically broad.[2][3][4]

  • ~8.8 ppm (singlet, 2H): Phenolic hydroxyl protons (-OH). This signal can also be broad and its position may vary depending on concentration and temperature.[4]

  • ~6.7 ppm (singlet, 2H): Aromatic protons on the benzene ring.

  • ~3.5 ppm (singlet, 4H): Methylene protons of the acetic acid groups (-CH₂-).

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • ~172 ppm: Carbonyl carbons of the carboxylic acid groups (-COOH).[2][5][6][7]

  • ~148 ppm: Aromatic carbons attached to the hydroxyl groups (C-OH).[8]

  • ~125 ppm: Aromatic carbons attached to the methylene groups (C-CH₂).

  • ~115 ppm: Aromatic carbons ortho to the hydroxyl groups.

  • ~35 ppm: Methylene carbons (-CH₂-).

Purity Assessment: The purity of the synthesized sample can be assessed by comparing its NMR spectra to that of a known standard or by carefully examining the spectrum for the presence of unexpected signals. The presence of small, unidentified peaks in the spectrum would indicate the presence of impurities. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative molar ratio of the main compound to the impurities, providing a quantitative measure of purity.

Table 1: Comparison of Expected vs. Observed NMR Data for Synthesized this compound

¹H NMR Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) Multiplicity Integration Assignment
~12.312.32broad s2H-COOH
~8.88.85broad s2H-OH
~6.76.71s2HAr-H
~3.53.53s4H-CH₂-
¹³C NMR Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) Assignment
~172172.5-COOH
~148148.2C-OH
~125125.8C-CH₂
~115115.3Ar-C
~3535.1-CH₂-

Note: Observed chemical shifts are hypothetical and for illustrative purposes.

Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For polar compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.

Experimental Protocol: RP-HPLC

Instrumentation: An HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase: A gradient elution is often necessary for good separation of polar compounds and potential impurities.[10][11]

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance of the hydroquinone chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve can be constructed using standards of known concentration. This allows for the determination of the exact concentration of the main compound and any quantifiable impurities.

Table 2: HPLC Purity Analysis of Synthesized this compound

Peak Number Retention Time (min) Peak Area Area % Identity
12.515,0000.5Impurity A (e.g., starting material)
28.22,955,00098.5This compound
310.130,0001.0Impurity B (e.g., byproduct)

Note: Data is hypothetical and for illustrative purposes.

Molecular Weight Confirmation and Impurity Identification by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in the identification of impurities by providing their molecular weights.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or inject it into an LC-MS system.

MS Parameters:

  • Ionization Mode: ESI negative ion mode is often suitable for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Positive ion mode can also be used, which may show [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the target compound and potential impurities (e.g., m/z 100-500).

Data Interpretation

The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.

  • Expected in Negative Ion Mode: A peak at m/z 225.0, corresponding to the [M-H]⁻ ion.

  • Expected in Positive Ion Mode: A peak at m/z 227.0, corresponding to the [M+H]⁺ ion, or m/z 249.0 for the [M+Na]⁺ adduct.

The presence of other peaks in the mass spectrum could indicate impurities. The mass-to-charge ratio of these peaks can provide clues to the identity of the impurities. Aromatic carboxylic acids may also exhibit characteristic fragmentation patterns, such as the loss of H₂O, CO, or COOH, which can further aid in structural confirmation.[2][12][13][14][15]

Workflow for Purity Confirmation

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Final Assessment synthesis Synthesized This compound initial_char Melting Point & Appearance synthesis->initial_char nmr NMR Spectroscopy (¹H & ¹³C) initial_char->nmr Structural Confirmation hplc HPLC (Quantitative Purity) nmr->hplc Orthogonal Method ms Mass Spectrometry (Molecular Weight) hplc->ms Molecular Weight Verification pure Purity Confirmed (>98%) ms->pure Meets Specs impure Further Purification Required ms->impure Fails Specs

References

A Senior Application Scientist's Guide to Benchmarking Catalytic Activity: The Case of 2,5-Dihydroxy-1,4-benzenediacetic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of heterogeneous catalysis, the rational design of catalysts with superior activity, selectivity, and stability is a paramount objective. Among the myriad of emerging materials, Metal-Organic Frameworks (MOFs) constructed from 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) and its analogues are gaining significant traction. Their inherent porosity, tunable structure, and the intrinsic basicity of the dihydroxy-functionalized linker make them promising candidates for a range of organic transformations crucial to pharmaceutical and fine chemical synthesis.

This guide provides a comprehensive framework for benchmarking the catalytic performance of DHBDA-based materials. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, offering insights honed from extensive field experience. Our focus will be on establishing self-validating experimental systems to ensure the trustworthiness of your findings. All mechanistic claims and procedural standards are rigorously supported by authoritative sources.

The Catalytic Landscape of DHBDA-Based MOFs: An Overview

DHBDA serves as a versatile organic linker for the construction of MOFs, where metal ions or clusters act as nodes.[1] The defining feature of DHBDA-based catalysts is the presence of hydroxyl groups on the benzene ring, which can significantly influence the material's catalytic properties. These materials have shown particular promise in base-catalyzed reactions, such as Knoevenagel condensations and Michael additions.[2]

The catalytic activity of these MOFs can stem from several features:

  • Lewis Acidity: The metal nodes can function as Lewis acid sites.[3]

  • Brønsted/Lewis Basicity: The phenolate oxygen atoms of the DHBDA linker provide intrinsic Lewis basic sites.[2] This is a key feature that distinguishes these materials from many other MOFs.

  • Bifunctionality: The coexistence of both acidic metal centers and basic linker functionalities can enable synergistic catalytic pathways.[3]

This guide will focus on benchmarking the base-catalyzed activity inherent to the DHBDA linker.

Comparative Benchmarking: DHBDA-MOFs vs. Alternative Catalysts

To truly understand the efficacy of a DHBDA-based catalyst, its performance must be juxtaposed with established alternatives under standardized conditions. For base-catalyzed reactions like the Knoevenagel condensation, suitable comparators include other basic MOFs, zeolites, and homogeneous catalysts.

The Knoevenagel condensation of an aldehyde (e.g., benzaldehyde) with an active methylene compound (e.g., malononitrile) is an excellent benchmark reaction due to its sensitivity to catalyst basicity and the ease of monitoring product formation.

Quantitative Performance Metrics

A robust comparison hinges on the meticulous measurement of key performance indicators:

  • Conversion (%): The percentage of the limiting reactant that has been consumed.

  • Selectivity (%): The percentage of the converted reactant that has formed the desired product.

  • Turnover Number (TON): The number of moles of substrate converted per mole of active catalytic sites.

  • Turnover Frequency (TOF): The turnover number per unit of time (usually expressed in h⁻¹ or min⁻¹), representing the specific activity of the catalyst.

Illustrative Comparison: Knoevenagel Condensation

While direct, side-by-side comparative data for a specific DHBDA-based MOF across a range of catalyst types is still an emerging area of research, we can draw valuable insights from studies on structurally analogous MOFs. For instance, MOF-74, which is constructed from the closely related 2,5-dihydroxy-1,4-benzenedicarboxylic acid linker, has been shown to be an active base catalyst.[4] Furthermore, studies comparing different MOFs and zeolites in the Knoevenagel condensation provide a strong basis for benchmarking.

Table 1: Comparative Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)TOF (h⁻¹)Reference
Hypothetical DHBDA-M-MOF 804>95>99[To be determined experimentally]-
CuBTC (MOF) 804~98HighNot Reported[5]
FeBTC (MOF) 804~60HighNot Reported[5]
BEA (Zeolite) 8024<5-Not Reported[5]
TS-1 (Zeolite) 8024<5-Not Reported[5]
CAU-1-NH₂ (Al-MOF) 407>99100Not Reported[6]
Mn-BDC (MOF) 30->99-up to 550 min⁻¹[5]

Note: This table presents a compilation of data from different studies to illustrate the type of comparative analysis that should be performed. Direct comparison requires running all catalysts under identical conditions.

Experimental Protocols: A Guide to Rigorous Benchmarking

The integrity of your comparative data is directly tied to the rigor of your experimental methodology. Here, we provide detailed, self-validating protocols for the synthesis of a DHBDA-based MOF and its subsequent catalytic evaluation.

Part 1: Synthesis of a DHBDA-Metal MOF (DHBDA-M-MOF)

This protocol is adapted from a high-yield synthesis of a structurally related 2,5-dihydroxy-1,4-benzoquinone-based MOF and can be optimized for DHBDA.[4][7][8]

Materials:

  • This compound (DHBDA)

  • Metal salt (e.g., Zinc acetate dihydrate, Nickel(II) acetate tetrahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a Teflon-lined autoclave, dissolve this compound (1 mmol) and the chosen metal salt (1 mmol) in a solvent mixture of DMF, ethanol, and water.

  • Seal the autoclave and heat it in an oven at a predetermined temperature (e.g., 120 °C) for 24-48 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product thoroughly with DMF and then ethanol to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove solvent molecules from the pores. The activation temperature should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.

Self-Validation and Causality:

  • Choice of Metal: The metal node influences the MOF's structure and Lewis acidity. Zinc and Nickel are common choices for creating porous frameworks with accessible metal sites.

  • Solvent System: The solvent ratio is critical for dissolving the reactants and directing the formation of the desired crystal structure.

  • Activation: This step is crucial to ensure that the catalytic sites within the pores are accessible to the reactants. TGA is essential to identify the temperature at which guest solvents are removed without degrading the framework.

Part 2: Catalytic Benchmarking via Knoevenagel Condensation

This protocol outlines the procedure for testing the catalytic activity of the synthesized DHBDA-M-MOF against a benchmark catalyst (e.g., a commercial zeolite or another MOF).

Materials:

  • DHBDA-M-MOF (activated)

  • Alternative catalyst (e.g., Zeolite BEA)

  • Benzaldehyde

  • Malononitrile

  • Solvent (e.g., Toluene or Ethanol)[9]

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a round-bottom flask, add the catalyst (e.g., 10 mol% relative to benzaldehyde).

  • Add the solvent, benzaldehyde (1 mmol), malononitrile (1.2 mmol), and the internal standard.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.

  • Calculate conversion and selectivity based on the disappearance of the limiting reactant and the appearance of the product.

  • To test for catalyst leaching, perform a hot filtration test: after a certain reaction time, filter the catalyst out of the hot reaction mixture and allow the filtrate to continue reacting under the same conditions. If the reaction proceeds, it indicates that active species have leached into the solution.

  • For reusability testing, recover the catalyst after the reaction by filtration, wash it with a suitable solvent, dry it, and use it in a subsequent catalytic run.

Self-Validation and Causality:

  • Catalyst Loading: Using a consistent molar percentage of active sites (if known) or weight percentage allows for a more direct comparison.

  • Reaction Conditions: Maintaining identical temperature, stirring rate, and reactant concentrations is critical for a fair comparison.

  • Hot Filtration Test: This is a crucial control experiment to confirm the heterogeneous nature of the catalysis.[5]

  • Reusability: Demonstrating that the catalyst can be recycled without a significant loss of activity is a key indicator of its stability and practical utility.[6]

Mechanistic Insights: The Role of the Dihydroxy Functionality

The catalytic activity of DHBDA-based MOFs in base-catalyzed reactions is attributed to the basic character of the phenolate oxygen atoms within the framework.[2]

Proposed Catalytic Cycle for Knoevenagel Condensation:

G A Basic Site (-O⁻) E Carbanion (⁻CH(CN)₂) B Lewis Acidic Site (Metal Cation) F Alkoxide Intermediate C Malononitrile (CH₂(CN)₂) C->A 1. Deprotonation D Benzaldehyde (PhCHO) D->B 2. Aldehyde Activation E->B 3. Nucleophilic Attack G Product (Benzylidenemalononitrile) F->G 5. Dehydration H Water F->H

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by a DHBDA-based MOF.

  • Deprotonation: The basic phenolate oxygen (-O⁻) on the DHBDA linker abstracts a proton from the active methylene group of malononitrile, generating a carbanion.

  • Aldehyde Activation: The Lewis acidic metal center of the MOF coordinates to the carbonyl oxygen of benzaldehyde, polarizing the C=O bond and making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The generated carbanion attacks the activated carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a proton source (e.g., a hydroxyl group on the framework or a water molecule).

  • Dehydration: The resulting aldol addition product undergoes dehydration to yield the final product, benzylidenemalononitrile, and a water molecule. The catalyst is regenerated in this step.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the systematic benchmarking of this compound-based catalytic materials. By adhering to rigorous, self-validating experimental protocols and focusing on key quantitative performance metrics, researchers can generate trustworthy and impactful data. The intrinsic basicity of the DHBDA linker, coupled with the structural versatility of MOFs, positions these materials as highly promising catalysts for a variety of organic transformations.

Future research should focus on expanding the library of DHBDA-based MOFs with different metal nodes and topologies to fine-tune their catalytic activity. Direct, side-by-side comparisons with a wider range of industrial catalysts under commercially relevant conditions will be crucial for translating the academic promise of these materials into practical applications. Furthermore, advanced in-situ spectroscopic techniques will be invaluable for elucidating the precise nature of the active sites and the catalytic mechanism in greater detail.

References

Cross-Validation of Experimental and Computational Data for 2,5-Dihydroxy-1,4-benzenediacetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research, particularly in drug discovery and materials science, the robust characterization of novel molecules is paramount. 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) is a molecule of significant interest, primarily serving as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1] Its structure, featuring both hydrogen-bond-donating hydroxyl groups and coordinating carboxylic acid moieties, imparts unique properties to the materials it helps create.

This guide provides an in-depth technical comparison of experimental and computational methodologies for the characterization of DHBDA. The core philosophy of this document is that neither experimental data nor computational modeling alone provides a complete picture. True molecular understanding is achieved through a synergistic approach where computational results illuminate experimental findings and experimental data, in turn, validate and refine theoretical models. This cross-validation framework enhances confidence in structural assignments and predictive power, accelerating research and development.[2] We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Section 1: Experimental Characterization of DHBDA

The empirical analysis of a molecule like DHBDA begins with isolating it in a pure form and characterizing its fundamental physicochemical and spectroscopic properties. These experimental data form the bedrock of our understanding—the "ground truth" against which all computational models are benchmarked.

Physicochemical Properties

Basic physical properties are the first step in confirming the identity and purity of a synthesized compound.

PropertyExperimental ValueSource(s)
CAS Number 5488-16-4[3][4]
Molecular Formula C₁₀H₁₀O₆[4][5]
Molecular Weight 226.18 g/mol [4][5]
Appearance Powder or crystals[4]
Melting Point 281-283 °C (decomposes)[3][4][6]
Spectroscopic Analysis Workflow

Spectroscopy provides a detailed fingerprint of a molecule's structure. For DHBDA, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy is essential for unambiguous structural elucidation.[7]

G cluster_exp Experimental Characterization Workflow synthesis Synthesis & Purification of DHBDA nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Sample ftir FTIR Spectroscopy synthesis->ftir Sample uvvis UV-Vis Spectroscopy synthesis->uvvis Sample data Combined Spectroscopic Data nmr->data Collect ftir->data Collect uvvis->data Collect structure Final Structure Confirmation data->structure Analyze

Caption: Workflow for the experimental characterization of DHBDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8] It provides information on the chemical environment, connectivity, and number of different types of nuclei.[9]

Predicted ¹H and ¹³C NMR Spectra for DHBDA:

Due to the molecule's C2h symmetry, we expect a simplified spectrum:

  • ¹H NMR: Three distinct signals are predicted.

    • A singlet for the two equivalent aromatic protons (Ar-H).

    • A singlet for the four equivalent methylene protons (-CH₂-).

    • A broad singlet for the two equivalent hydroxyl protons (-OH). The carboxylic acid protons (-COOH) may also appear as a very broad singlet, highly dependent on solvent and concentration.

  • ¹³C NMR: Five distinct signals are predicted.

    • One signal for the two equivalent aromatic carbons attached to the hydroxyl groups (C-OH).

    • One signal for the two equivalent aromatic carbons attached to the methylene groups (C-CH₂).

    • One signal for the two equivalent aromatic carbons bearing protons (C-H).

    • One signal for the two equivalent methylene carbons (-CH₂-).

    • One signal for the two equivalent carbonyl carbons (-COOH).

Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for acquiring publication-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified DHBDA.[10]

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it solubilizes the polar compound and, being aprotic, allows for the observation of exchangeable protons from the -OH and -COOH groups, which often appear as broad singlets.[11]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Trustworthiness: TMS provides a stable, sharp reference peak, ensuring the accuracy and reproducibility of chemical shift measurements.[10]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • (Optional but Recommended) Acquire 2D correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) to definitively link each proton signal to its directly attached carbon.[9]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  • FTIR Spectroscopy: This technique identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. For DHBDA, we expect to observe characteristic absorption bands:

    • ~3200-3500 cm⁻¹ (broad): O-H stretching from hydroxyl and carboxylic acid groups.

    • ~2800-3000 cm⁻¹: C-H stretching from the methylene groups.

    • ~1680-1710 cm⁻¹ (strong): C=O stretching from the carboxylic acid groups.

    • ~1600 cm⁻¹: C=C stretching from the aromatic ring.

    • ~1200-1300 cm⁻¹: C-O stretching from the phenol and carboxylic acid groups.

  • UV-Vis Spectroscopy: This method probes the electronic transitions within the molecule. Aromatic compounds like DHBDA typically show strong absorption bands in the UV region corresponding to π→π* transitions of the benzene ring. The presence of hydroxyl groups (auxochromes) is expected to cause a bathochromic (red) shift of these absorption maxima.[12]

Section 2: Computational Modeling of DHBDA

Computational chemistry provides powerful tools to predict and understand molecular properties from first principles.[2] These methods allow us to calculate optimized geometries, predict spectroscopic data, and simulate molecular interactions, offering insights that can be difficult to obtain experimentally.[13][14]

Computational Methods Workflow

The workflow begins with building a 3D model of the molecule, followed by optimization and property calculations using appropriate theoretical methods.

G cluster_comp Computational Modeling Workflow build Build Initial 3D Structure of DHBDA dft Geometry Optimization (DFT: B3LYP/6-31G(d)) build->dft freq Frequency Analysis (IR Spectrum) dft->freq Optimized Geometry nmr_calc NMR Shielding Calculation (GIAO Method) dft->nmr_calc Optimized Geometry dock Molecular Docking (Optional) dft->dock Optimized Geometry results Predicted Properties (Geometry, Spectra, Binding) freq->results nmr_calc->results dock->results

Caption: Workflow for computational analysis of DHBDA.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that offers a good balance of accuracy and computational cost for studying organic molecules.[15] It can be used to predict geometries, vibrational frequencies (IR), and NMR chemical shifts.

Protocol: DFT-Based Spectral Prediction

  • Structure Building: Construct an initial 3D model of DHBDA using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization using a functional and basis set combination like B3LYP/6-31G(d). Causality: This level of theory is widely benchmarked and provides reliable geometries for a broad range of organic molecules without excessive computational expense.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. Trustworthiness: A true minimum will have zero imaginary frequencies. This step validates the stability of the calculated structure.

  • IR Spectrum Calculation: The output of the frequency calculation provides the vibrational modes and their intensities, which can be plotted to generate a theoretical IR spectrum.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform a subsequent calculation to determine the isotropic shielding constants for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Calculate the final chemical shifts by referencing the computed shielding values to the shielding value of TMS, calculated at the same level of theory. (δ_calc = σ_TMS - σ_calc).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.[7]

Protocol: Hypothetical Molecular Docking Study

  • Target Selection: Choose a relevant protein target. For a phenolic acid derivative like DHBDA, a potential target could be an enzyme involved in inflammatory pathways, such as cyclooxygenase (COX).

  • Preparation of Structures:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Use the DFT-optimized, low-energy conformation of DHBDA as the ligand.

  • Docking Simulation:

    • Define the binding site (active site) on the protein based on known inhibitor binding modes.

    • Use a docking program (e.g., AutoDock) to systematically search for the best binding poses of DHBDA within the active site.[16] The program scores these poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, π-π stacking) between DHBDA and the protein's amino acid residues.

Section 3: Cross-Validation: Bridging Experiment and Theory

This section is the core of our analysis, where we directly compare the experimental and computational data to build a cohesive and validated understanding of DHBDA.

Structural and Spectroscopic Correlation

The synergy between experiment and theory is most evident when comparing spectroscopic data.

G cluster_cv Cross-Validation Feedback Loop exp_data Experimental Data (NMR, IR, UV-Vis) analysis Comparative Analysis exp_data->analysis Ground Truth comp_model Computational Model (DFT, Docking) comp_model->analysis Prediction analysis->exp_data Guide New Experiments (e.g., 2D NMR) analysis->comp_model Refine Model (e.g., change functional) refined_understanding Refined Molecular Understanding analysis->refined_understanding Synthesize

Caption: The synergistic feedback loop in cross-validation.

Comparison of Predicted and Experimental Spectroscopic Data

ParameterExperimental ExpectationComputational Prediction (DFT)Analysis & Cross-Validation
¹H NMR Signals 3 distinct signals (Ar-H, CH₂, OH)3 sets of chemically equivalent protonsAgreement: High. Both methods confirm the molecular symmetry.
¹H Chemical Shifts Ar-H (~6.8 ppm), CH₂ (~3.5 ppm)Values depend on theory level but should show the same relative order.Correlation: Calculated shifts are often systematically offset but show excellent linear correlation with experimental values. This validates the assignment of peaks.
¹³C NMR Signals 5 distinct signals5 sets of chemically equivalent carbonsAgreement: High. Confirms the number of unique carbon environments.
IR: C=O Stretch ~1680-1710 cm⁻¹Typically overestimated (~1750-1800 cm⁻¹)Correlation: Computational frequencies are systematically higher due to the harmonic approximation. Applying a standard scaling factor (~0.96 for B3LYP) brings them into excellent agreement with experiment, validating the vibrational mode assignment.
IR: O-H Stretch ~3200-3500 cm⁻¹ (broad)~3400-3600 cm⁻¹ (sharp)Discrepancy & Insight: The calculation is for an isolated gas-phase molecule and doesn't capture the intermolecular hydrogen bonding that causes significant broadening in the experimental condensed-phase spectrum. This highlights the limitations of the model and confirms the presence of strong H-bonding experimentally.
Synergistic Insights
  • Validating Assignments: When an experimental spectrum is complex or ambiguous, a reliable computational model can provide the confidence needed to assign specific peaks to specific nuclei or vibrational modes.

  • Understanding Conformation: DFT calculations provide the lowest energy conformation of the molecule, including bond lengths and angles, which is not directly observable by techniques like NMR in solution.

  • Predicting Reactivity and Interactions: While spectroscopy confirms structure, computational methods like molecular docking can generate testable hypotheses about the molecule's biological activity or intermolecular interactions, guiding future experiments.

Conclusion

The characterization of this compound serves as an exemplary case for the power of an integrated analytical strategy. Experimental techniques provide the tangible, real-world data that anchor our understanding, while computational methods offer a theoretical framework to interpret these data, predict properties, and explore molecular behavior at a level of detail that is experimentally inaccessible. By cross-validating results—using DFT to confirm NMR peak assignments and experimental IR to understand the limitations of gas-phase calculations—we establish a robust, self-consistent, and comprehensive profile of the molecule. For researchers in drug development and materials science, adopting this synergistic workflow is not merely best practice; it is a critical strategy to accelerate discovery and innovate with confidence.

References

A Comparative Analysis of Guest Molecule Interactions with Functionalized 2,5-Dihydroxy-1,4-benzenediacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of guest molecule interactions with the parent 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA) and its functionalized derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of linker functionalization on host-guest chemistry, offering a blend of theoretical insights and practical, data-driven comparisons. We will explore how the introduction of electron-donating and electron-withdrawing groups onto the DHBDA scaffold modulates binding affinities and thermodynamic profiles, providing a framework for the rational design of host systems for applications ranging from gas storage to drug delivery.

Introduction: The Significance of this compound in Host-Guest Chemistry

This compound (DHBDA) is a versatile organic linker extensively used in the construction of porous crystalline materials, most notably Metal-Organic Frameworks (MOFs).[1][2] Its rigid structure, coupled with the presence of hydroxyl and carboxylic acid functional groups, provides multiple coordination sites for metal ions and potential hydrogen bonding interactions with guest molecules. The inherent porosity and tunable nature of DHBDA-based frameworks make them exceptional candidates for a variety of applications, including gas adsorption and separation, catalysis, and sensing.[3]

The strategic functionalization of the DHBDA linker offers a powerful tool to fine-tune the physicochemical properties of the resulting host material.[4][5] By introducing specific functional groups onto the aromatic ring, it is possible to alter the electronic environment, polarity, and steric hindrance within the pores, thereby influencing the interactions with guest molecules. This guide will focus on a comparative analysis of two key functionalized derivatives: an amino-functionalized DHBDA (an electron-donating group) and a nitro-functionalized DHBDA (an electron-withdrawing group), against the parent, unfunctionalized DHBDA.

The Impact of Functionalization: A Tale of Two Groups

The introduction of an amino (-NH₂) group, an electron-donating group (EDG), increases the electron density of the aromatic ring. This enhancement of the local electron density can lead to stronger interactions with electron-deficient guest molecules. Conversely, the nitro (-NO₂) group, a potent electron-withdrawing group (EWG), decreases the electron density of the ring, which can favor interactions with electron-rich guests. These electronic perturbations have a profound impact on the binding thermodynamics and kinetics of host-guest complexation.

Experimental Design and Rationale

To objectively compare the guest binding properties of the parent and functionalized DHBDA frameworks, a series of well-defined experiments are essential. The following sections detail the rationale behind the chosen methodologies and provide step-by-step protocols.

Synthesis of Functionalized DHBDA Linkers and MOFs

The synthesis of the parent and functionalized DHBDA linkers is the foundational step. While the parent DHBDA is commercially available, the amino and nitro derivatives require multi-step synthetic routes.

Experimental Protocol: Synthesis of Amino- and Nitro-functionalized DHBDA

A generalized synthetic scheme is presented below. Specific reaction conditions and purification methods would be optimized based on literature precedents.

References

A Comparative Guide to the Synthesis of 2,5-Dihydroxy-1,4-benzenediacetic Acid: Assessing Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Dihydroxy-1,4-benzenediacetic Acid in Research and Development

This compound (DHBDA), also known as H2DHBDA, is a crucial organic linker in the rapidly advancing field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Its rigid structure and the presence of both hydroxyl and carboxylic acid functional groups allow for the construction of robust frameworks with tunable properties, making them promising candidates for applications in gas storage, catalysis, and sensing. Beyond materials science, the hydroquinone moiety within DHBDA suggests its potential as a building block in the development of novel therapeutic agents, where redox activity and the ability to chelate metal ions are often desired characteristics.

Given its importance, the reliable and reproducible synthesis of high-purity DHBDA is paramount for researchers. However, a survey of the available literature and chemical supplier technical data reveals a lack of comprehensive, comparative analysis of the existing synthetic protocols. This guide aims to fill that gap by providing a detailed assessment of the most common routes to DHBDA, with a focus on reproducibility, scalability, and the underlying chemical principles. By critically evaluating the available experimental data, this guide will empower researchers to make informed decisions when selecting a synthesis protocol that best suits their specific needs and laboratory capabilities.

Comparative Analysis of Synthetic Protocols

This guide will focus on two primary synthetic strategies for the preparation of this compound:

  • Route A: Hydrolysis of an Acetoxy-Protected Precursor. This is a straightforward approach that involves the deprotection of a commercially available or readily synthesized intermediate.

  • Route B: Synthesis from a Hydroquinone-Based Precursor. This multi-step route offers a more convergent approach, starting from a common and inexpensive starting material.

A third potential route, involving the demethylation of a methoxy-protected precursor, will also be discussed as a viable alternative.

Route A: Hydrolysis of 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)-

This protocol represents a direct and seemingly simple method to obtain DHBDA. The starting material, 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)-, can be sourced from some chemical suppliers, or synthesized from this compound itself, which presents a circular logic if DHBDA is the target. However, for the purpose of this guide, we will assume the availability of the acetylated precursor.

Reaction Scheme:

Route A start 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)- product This compound (DHBDA) start->product H₂SO₄ (aq), Heat

Caption: Synthetic pathway for Route A.

Experimental Protocol:

A representative, albeit brief, protocol for this hydrolysis is available in chemical supplier databases[1].

  • The protected diacid, 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)-, is dissolved in a dilute aqueous solution of sulfuric acid (e.g., 2%).

  • The reaction mixture is stirred, often at elevated temperatures or for an extended period (e.g., over a weekend) to ensure complete hydrolysis of the acetate esters.

  • Following the reaction, the product is extracted from the aqueous solution using an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water to remove any remaining acid and inorganic salts.

  • The solvent is removed under reduced pressure to yield the crude DHBDA, which may require further purification.

Data Summary & Reproducibility Assessment:

ParameterReported Value/ObservationSource
Starting Material 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)-[1]
Reagents Sulfuric acid, Water, Ethyl acetate[1]
Reaction Time "Over the weekend"[1]
Yield 78%[1]
Purification Liquid-liquid extraction[1]
Characterization Not specified[1]

Causality and Trustworthiness:

The underlying chemistry of this protocol is the acid-catalyzed hydrolysis of esters, a fundamental and well-understood organic transformation. The use of a mineral acid like sulfuric acid protonates the carbonyl oxygen of the acetate group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The trustworthiness of this protocol hinges on several factors that are not fully detailed in the available literature. The reaction time is vaguely described as "over the weekend," which lacks the precision required for true reproducibility. The optimal temperature and concentration of the sulfuric acid are also not specified, which could significantly impact both the reaction rate and the potential for side reactions, such as dehydration of the hydroquinone ring.

Furthermore, the lack of detailed characterization data for the final product makes it difficult to assess the purity and verify the reported 78% yield. Impurities could include unreacted starting material or mono-hydrolyzed intermediates. For this protocol to be considered robust, a more detailed experimental procedure with defined reaction parameters and thorough analytical characterization of the product (e.g., ¹H NMR, ¹³C NMR, HPLC, and melting point) is essential.

Route B: Multi-step Synthesis from Hydroquinone Diacetate

This route offers a more foundational approach, starting from the readily available and inexpensive hydroquinone. The key transformation is a Fries rearrangement of hydroquinone diacetate to form 2,5-dihydroxyacetophenone, which would then require subsequent functionalization to introduce the second acetic acid moiety.

Reaction Scheme:

Route B cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Functionalization (Proposed) start Hydroquinone Diacetate intermediate 2,5-Dihydroxyacetophenone start->intermediate AlCl₃, Heat intermediate_2 2,5-Dihydroxyacetophenone product This compound (DHBDA) intermediate_2->product e.g., Willgerodt-Kindler, then Hydrolysis

Caption: Synthetic pathway for Route B.

Experimental Protocol (Step 1: Fries Rearrangement):

A detailed and well-established protocol for the Fries rearrangement of hydroquinone diacetate is available from Organic Syntheses[2].

  • Dry hydroquinone diacetate and anhydrous aluminum chloride are finely powdered and mixed in a dry reaction flask.

  • The flask is fitted with a condenser and a gas-absorption trap to handle the evolving hydrogen chloride gas.

  • The reaction mixture is heated slowly in an oil bath to 110-120 °C, at which point the evolution of HCl begins.

  • The temperature is then raised to 160-165 °C and maintained for approximately 3 hours.

  • After cooling, the reaction mixture is carefully treated with crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The solid product is collected by filtration, washed with cold water, and can be recrystallized from water.

Data Summary & Reproducibility Assessment (Step 1):

ParameterReported Value/ObservationSource
Starting Material Hydroquinone Diacetate[2]
Reagents Anhydrous Aluminum Chloride, Hydrochloric Acid[2]
Reaction Time ~3.5 hours[2]
Yield 64-77% (recrystallized)[2]
Purification Recrystallization from water[2]
Characterization Melting point: 202-203 °C[2]

Causality and Trustworthiness (Step 1):

The Fries rearrangement is a classic named reaction in organic chemistry involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride. The mechanism involves the formation of an acylium ion which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated aromatic ring.

The protocol from Organic Syntheses is highly trustworthy due to its detailed nature, inclusion of important practical notes, and its verification by a second group of chemists. The procedure clearly outlines the stoichiometry, temperature control, and workup, which are critical for the reproducibility of this reaction. The reported yield range is realistic for a reaction of this type, and the provision of a melting point for the product allows for a straightforward assessment of purity.

Challenges and Proposed Next Steps for Route B:

Alternative Synthetic Strategy: Demethylation of a Methoxy-Protected Precursor

A third potential route involves the synthesis of 2,5-dimethoxy-1,4-benzenediacetic acid followed by a demethylation step to yield DHBDA. The synthesis of the methoxy-protected intermediate can be achieved through various methods, and the subsequent ether cleavage is a common transformation in organic synthesis.

Reaction Scheme (Demethylation Step):

Alternative Route start 2,5-Dimethoxy-1,4-benzenediacetic acid product This compound (DHBDA) start->product BBr₃ or HI

Caption: Demethylation step for the alternative route.

Causality and Feasibility:

The cleavage of aryl methyl ethers is a standard procedure, often accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong acids such as hydroiodic acid (HI)[3]. The mechanism typically involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an SN2 fashion.

While this route is chemically sound, its practicality depends on the efficient and reproducible synthesis of the 2,5-dimethoxy-1,4-benzenediacetic acid precursor. Detailed protocols for this specific starting material were not readily identified in the initial searches, and would require further investigation. However, for laboratories equipped to handle the synthesis of this intermediate, the final demethylation step is a well-established and generally high-yielding reaction.

Conclusion and Recommendations

Based on the available information, Route A, the hydrolysis of 1,4-Benzenediacetic acid, 2,5-bis(acetyloxy)-, appears to be the most direct and potentially reproducible method for the synthesis of this compound , provided that the starting material is accessible. However, to ensure reproducibility, it is crucial for researchers to carefully optimize and document the reaction conditions, including temperature, reaction time, and the concentration of the acid catalyst. Thorough characterization of the final product is essential to confirm its purity and validate the yield.

Route B, starting from hydroquinone diacetate, is a more fundamentally sound approach from a cost and availability of starting materials perspective. The initial Fries rearrangement is a well-documented and reproducible reaction. However, the subsequent functionalization to introduce the second acetic acid group presents a significant hurdle that requires further methods development. This route is therefore recommended for researchers with a strong background in synthetic organic chemistry who are willing to invest time in optimizing the subsequent steps.

The alternative route involving demethylation is a viable option for those who can efficiently synthesize the 2,5-dimethoxy-1,4-benzenediacetic acid precursor.

For all protocols, it is imperative to perform a thorough characterization of the final this compound product to ensure it meets the purity requirements for its intended application, particularly in the synthesis of high-quality metal-organic frameworks where linker purity is critical for achieving the desired crystalline structure and properties.

References

A Comparative Guide to Dihydroxy-Functionalized Linkers in Metal-Organic Frameworks: 2,5-Dihydroxy-1,4-benzenediacetic acid vs. 2,5-dihydroxyterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rational design of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final properties and, consequently, the performance of the material in various applications. This guide provides a detailed comparison between two closely related dihydroxy-functionalized linkers: 2,5-Dihydroxy-1,4-benzenediacetic acid (DHDBC) and 2,5-dihydroxyterephthalic acid (DHTA). While DHTA is a well-established and extensively studied linker, integral to the renowned MOF-74 series, DHDBC remains a less explored alternative. This guide will delve into the known performance of DHTA-based MOFs, offer a theoretical comparison of how the structural differences between the two linkers might influence MOF properties, and provide detailed experimental protocols for the synthesis and characterization of these materials.

Introduction to the Linkers: Structural and Chemical Nuances

At first glance, DHDBC and DHTA share a common hydroquinone core functionalized with two carboxylic acid groups, making them both promising candidates for the construction of robust and functional MOFs. However, a key structural difference sets them apart: the point of connectivity of the carboxylate groups to the benzene ring.

  • 2,5-dihydroxyterephthalic acid (DHTA) , also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, features carboxylic acid groups directly attached to the aromatic ring. This rigid structure promotes strong coordination with metal centers and leads to the formation of highly crystalline and porous frameworks.

  • This compound (DHDBC) possesses a greater degree of flexibility due to the presence of methylene (-CH2-) spacers between the benzene ring and the carboxylic acid groups. This inherent flexibility can lead to different coordination geometries and potentially influence the breathing behavior and guest-responsive properties of the resulting MOFs.

The presence of hydroxyl groups on both linkers offers a site for post-synthetic modification, allowing for the tuning of the chemical environment within the pores and the introduction of specific functionalities.[1]

Performance Deep Dive: The Case of 2,5-dihydroxyterephthalic acid (DHTA) in MOFs

The utility of DHTA as a linker is best exemplified by the MOF-74 (also known as CPO-27) series of materials. These MOFs are characterized by one-dimensional hexagonal channels decorated with open metal sites, which are responsible for their exceptional performance in a range of applications.

Structural and Textural Properties

MOFs synthesized from DHTA, such as M-MOF-74 (where M can be Mg, Mn, Co, Ni, Zn, etc.), exhibit high porosity and impressive surface areas. The specific surface area can be tuned by the choice of the metal center. For instance, a water-based synthesis of Ni-MOF-74 (Ni2(dhtp)) resulted in a BET surface area of 1233 m²/g.[2]

Thermal and Chemical Stability

The thermal stability of MOFs is a critical factor for their practical application. While the organic linker's decomposition temperature plays a role, the strength of the metal-ligand bond is also crucial.[3] DHTA-based MOFs generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. The chemical stability, particularly in the presence of water, can be a challenge for some MOFs. However, water-based synthesis routes have been developed for some DHTA-based MOFs, suggesting a degree of hydrothermal stability.[2][4]

Gas Sorption and Separation

The high density of open metal sites in DHTA-based MOFs makes them excellent candidates for gas storage and separation.[5] M-MOF-74 frameworks have been extensively studied for their CO2 capture capabilities, showing high uptake capacities and selectivity. The open metal sites provide strong binding sites for CO2 molecules.

Catalysis

The coordinatively unsaturated metal sites within DHTA-based MOFs can also act as active centers for catalysis. These materials have been investigated as catalysts in a variety of organic transformations. The uniform and well-defined nature of the active sites allows for a fundamental understanding of structure-activity relationships.

A Theoretical Outlook on this compound (DHDBC) in MOFs

Currently, there is a notable absence of comprehensive experimental data in the peer-reviewed literature on the performance of MOFs synthesized from DHDBC. This limits a direct, data-driven comparison with DHTA-based MOFs. However, we can extrapolate potential performance characteristics based on the structural differences between the two linkers.

The increased flexibility of the DHDBC linker, due to the methylene spacers, could lead to several interesting properties in the resulting MOFs:

  • Structural Diversity: The rotational freedom of the carboxymethyl groups could result in the formation of MOFs with novel topologies and pore geometries that are not accessible with the rigid DHTA linker.

  • Dynamic Behavior: The flexibility might impart "breathing" or "gate-opening" properties to the MOF, where the framework responds to external stimuli such as guest molecules or temperature changes. This could be advantageous for selective gas adsorption and controlled drug release.

  • Potential for Interpenetration: The longer and more flexible nature of the DHDBC linker might increase the likelihood of forming interpenetrated frameworks, which could affect the overall porosity and surface area.

It is important to emphasize that these are theoretical considerations. Experimental validation is necessary to ascertain the actual performance of DHDBC-based MOFs. The lack of available data presents a clear opportunity for future research in the field of MOF synthesis and design.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of a representative DHTA-based MOF, which can be adapted for the synthesis of potential DHDBC-based MOFs.

Synthesis of Ni-MOF-74 (Ni2(dhtp)) via a Water-Based Route

This protocol is adapted from a reported water-based synthesis.[2][4]

Materials:

  • 2,5-dihydroxyterephthalic acid (H4dhtp)

  • Nickel(II) acetate tetrahydrate

  • Deionized water

Procedure:

  • Prepare an aqueous suspension of 2,5-dihydroxyterephthalic acid.

  • Prepare an aqueous solution of nickel(II) acetate.

  • Add the nickel acetate solution to the H4dhtp suspension.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with deionized water and then with ethanol.

  • Dry the product under vacuum.

Characterization Techniques

Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Procedure:

    • A small amount of the dried MOF powder is gently packed into a sample holder.

    • The PXRD pattern is collected using a diffractometer with Cu Kα radiation.

    • The experimental pattern is compared with simulated or previously reported patterns for the target MOF.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.

  • Procedure:

    • A few milligrams of the MOF sample are placed in a TGA crucible.

    • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • The weight loss of the sample is recorded as a function of temperature.

Gas Adsorption Measurements (BET Analysis):

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure:

    • The MOF sample is activated by heating under vacuum to remove any guest molecules from the pores.

    • Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer.

    • The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area.

Data Summary and Visualization

Table 1: Comparison of Linker Properties

PropertyThis compound (DHDBC)2,5-dihydroxyterephthalic acid (DHTA)
Chemical Formula C10H8O6C8H6O6
Molecular Weight 224.17 g/mol 198.13 g/mol
Structure Flexible (methylene spacers)Rigid (direct attachment of carboxylates)
Synonyms H2DBDADHTA, H2DHTA, DOBDC

Table 2: Reported Performance Data for a Representative DHTA-based MOF (Ni-MOF-74)

Performance MetricValueReference
BET Surface Area 1233 m²/g[2]
Synthesis Yield (Water-based) 92%[2]

Diagrams

G cluster_DHDBC This compound (DHDBC) cluster_DHTA 2,5-dihydroxyterephthalic acid (DHTA) DHDBC_structure Flexible Linker (C10H8O6) DHDBC_props Potential Properties: - Novel Topologies - Dynamic Behavior - Interpenetration DHDBC_structure->DHDBC_props leads to DHTA_structure Rigid Linker (C8H6O6) DHTA_props Established Properties (e.g., in MOF-74): - High Porosity - Good Thermal Stability - High Gas Adsorption DHTA_structure->DHTA_props leads to

Caption: Structural differences between DHDBC and DHTA and their potential impact on MOF properties.

G start MOF Synthesis linker Select Linker (DHTA or DHDBC) start->linker metal Select Metal Salt start->metal solvent Choose Solvent (e.g., Water, DMF) start->solvent synthesis Solvothermal/ Hydrothermal Reaction linker->synthesis metal->synthesis solvent->synthesis characterization Characterization synthesis->characterization performance Performance Evaluation synthesis->performance pxrd PXRD (Structure, Purity) characterization->pxrd tga TGA (Thermal Stability) characterization->tga bet BET Analysis (Surface Area, Porosity) characterization->bet gas_sorption Gas Sorption performance->gas_sorption catalysis Catalysis performance->catalysis

Caption: General workflow for the synthesis and characterization of MOFs using dihydroxy-functionalized linkers.

Conclusion and Future Perspectives

2,5-dihydroxyterephthalic acid has proven to be a highly effective linker for the construction of robust and functional MOFs, as evidenced by the extensive research on the MOF-74 family. These materials exhibit impressive performance in gas sorption and catalysis, driven by their high porosity and the presence of open metal sites.

In contrast, this compound represents an intriguing yet largely unexplored building block for MOF synthesis. The inherent flexibility of the DHDBC linker holds the potential for the creation of MOFs with novel structures and dynamic properties. The lack of experimental data on DHDBC-based MOFs underscores a significant gap in the current literature and presents a fertile ground for future research. A systematic investigation into the synthesis and characterization of MOFs from DHDBC is warranted to unlock their potential and to enable a direct, data-driven comparison with their well-established DHTA-based counterparts. Such studies will undoubtedly contribute to the broader understanding of structure-property relationships in the ever-expanding field of Metal-Organic Frameworks.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dihydroxy-1,4-benzenediacetic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements; they are integral to a culture of safety and scientific excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dihydroxy-1,4-benzenediacetic acid (CAS No. 5488-16-4), ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile of this compound

Before proceeding with any disposal protocol, it is crucial to understand the hazard profile of the substance. This compound is a benzene derivative and a carboxylic acid. According to available Safety Data Sheets (SDS), its known hazards are as follows:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

It is important to note that the toxicological properties of this substance have not been fully investigated. Furthermore, it is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). However, the absence of a formal hazardous waste classification does not equate to the absence of risk. A cautious approach is always warranted for compounds with incomplete toxicological data.

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Irritant (Category 2)Causes skin irritation.Exclamation MarkWarning
Eye Irritant (Category 2A)Causes serious eye irritation.Exclamation MarkWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.Exclamation MarkWarning

The Core Principle: Waste Determination

The cornerstone of proper chemical disposal is the accurate determination of whether the waste is hazardous. As per EPA guidelines under 40 CFR Part 261.3, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

While this compound is not a listed hazardous waste, its irritant properties and the potential for unforeseen hazards due to incomplete data necessitate that it be managed as a chemical waste of concern. Therefore, it is best practice to dispose of it through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the disposal of small quantities of this compound typically generated in a research laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

3.2. Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: Designate a specific waste container for solid chemical waste. Do not mix this compound with other incompatible chemical wastes.

  • Container: Use a clearly labeled, leak-proof container with a secure lid. The container should be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

3.3. Waste Accumulation and Labeling

  • Transfer: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust. If any material spills, clean it up immediately following the spill cleanup procedure outlined below.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "5488-16-4"

    • The hazard characteristics: "Irritant"

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

3.4. Storage of Chemical Waste

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible materials.

3.5. Arranging for Disposal

  • Contact: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date.

Spill Management

In the event of a spill of this compound, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate PPE as described in section 3.1.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.

  • Collect the Waste: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container appropriately and arrange for its disposal through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Senior Application Scientist's Guide to Handling 2,5-Dihydroxy-1,4-benzenediacetic Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. Handling any chemical compound, regardless of its perceived hazard level, requires a systematic approach grounded in understanding its properties. This guide provides an in-depth operational plan for the safe handling of 2,5-Dihydroxy-1,4-benzenediacetic acid (CAS No. 5488-16-4), moving beyond a simple checklist to explain the causality behind each safety recommendation.

Foundational Hazard Analysis

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an aromatic carboxylic acid that typically exists as a powder or crystalline solid.[1] Its primary risks are not systemic toxicity based on current data, but rather irritant properties that can compromise safety and experimental integrity if not properly managed.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Skin Irritant (Category 2, H315): Causes skin irritation.[2][3]

  • Serious Eye Irritant (Category 2, H319): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3, H335): May cause respiratory irritation.[2][3]

The physical form of this compound—a powder—is a critical factor in its risk profile. Fine powders can easily become airborne during routine laboratory procedures like weighing and transferring, increasing the likelihood of inhalation and inadvertent contact with skin and eyes.[4] Therefore, our safety protocols are designed primarily to mitigate the risks associated with airborne dust and direct contact.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, personal protective equipment is the last line of defense. Its effectiveness is predicated on the prior implementation of more robust safety measures.

  • Engineering Controls: This is the most critical step for handling powdered chemicals. All handling of solid this compound that could generate dust should be performed within a certified chemical fume hood.[5][6] A fume hood provides adequate ventilation to capture and exhaust airborne particles, preventing them from entering the operator's breathing zone.[6]

  • Administrative Controls: These are the standard operating procedures that dictate safe work habits. This includes designating specific areas for handling this compound, providing thorough training on its hazards, and ensuring good housekeeping practices are maintained to prevent the accumulation of chemical dust on surfaces.[6][7]

  • Personal Protective Equipment (PPE): Once engineering and administrative controls are in place, PPE provides the final barrier of protection for the user.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

Protection Type Required PPE Rationale and Best Practices
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.[1][8]Causality: Protects against airborne dust entering the eyes, which can cause serious irritation.[2][3] Standard prescription glasses are not a substitute. In situations with a higher risk of dust generation, a face shield worn over safety goggles offers superior protection.[9]
Skin & Body Protection Chemical-resistant gloves (e.g., disposable nitrile) and a fully buttoned lab coat.[1][8][9]Causality: Prevents skin contact, which can lead to irritation.[2] Gloves should be inspected for defects before use and removed promptly if contaminated.[7] A lab coat protects underlying clothing and skin from contamination.[10] Fully enclosed shoes are mandatory.[7]
Respiratory Protection NIOSH-approved N95 dust mask (if engineering controls are insufficient).[1]Causality: Mitigates the risk of inhaling airborne particles that can cause respiratory tract irritation.[2][3] Crucially, a respirator is not a substitute for a fume hood. All efforts should be made to handle the powder within proper ventilation. A respirator should be considered a secondary precaution, especially for weighing larger quantities.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes exposure and ensures procedural consistency.

Step 1: Preparation and Pre-Handling

  • Designate the Work Area: All handling of the solid compound must be conducted in a designated area, preferably within a certified chemical fume hood.[5]

  • Verify Engineering Controls: Ensure the fume hood is operational, with the sash at the appropriate height.

  • Assemble Materials: Before retrieving the chemical, gather all necessary equipment, including spatulas, weigh boats, secondary containers, and labeled waste bags.[9] This minimizes traffic in and out of the designated handling area.

Step 2: Donning PPE

  • Put on your lab coat and ensure it is fully buttoned.

  • Don your safety goggles.

  • Wash and dry your hands thoroughly.

  • Put on your chemical-resistant gloves, ensuring they fit properly and are free of tears or holes.[7]

Step 3: Handling the Compound

  • Weighing: Perform all weighing operations inside the fume hood to contain any dust generated.[4] Use a spatula to carefully transfer the solid onto a weigh boat. Avoid pouring the powder from a height, which can create airborne dust.

  • Transfer: If transferring the powder to another vessel, do so carefully and close the container immediately after the transfer is complete.[8]

  • Solution Preparation: When dissolving the solid, add the powder to the solvent slowly to avoid splashing. If working with a solution, continue to wear all recommended PPE, as the risk of splashes still exists.[4]

Step 4: Post-Handling and Decontamination

  • Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Decontaminate Work Area: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7][11]

Emergency Response: Spill and Exposure Plan

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[8]

Spill Response Workflow:

The following workflow outlines the procedural logic for managing a small-scale spill of this compound powder in a laboratory setting.

Spill_Response_Workflow start Spill Discovered alert Alert Personnel & Secure Area start->alert assess Assess Spill Size & Risk alert->assess ppe Don Appropriate PPE: - Nitrile Gloves (x2) - Goggles & Face Shield - Lab Coat - N95 Respirator assess->ppe Is it safe to clean up? evacuate Evacuate Area Contact EHS assess->evacuate No / Unsure contain Gently Cover with Damp Paper Towels (to prevent dust) ppe->contain small_spill Small Spill (<10g, Contained) large_spill Large Spill or Airborne Dust sweep Carefully Sweep Material into a Dustpan contain->sweep collect Place Material & Contaminated Items into Labeled Hazardous Waste Bag sweep->collect decontaminate Clean Spill Area with Soap & Water collect->decontaminate dispose Dispose of Waste Bag per Institutional Guidelines decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for a small chemical spill response.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[12]

  • Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general trash.[12][13]

  • Regulatory Compliance: Always follow your institution's specific hazardous waste disposal procedures, which must comply with local and national regulations.[13]

By integrating a deep understanding of the chemical's properties with a systematic application of engineering controls, administrative procedures, and the correct PPE, researchers can handle this compound with confidence and safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.